Product packaging for Flufenacet oxalate(Cat. No.:CAS No. 201668-31-7)

Flufenacet oxalate

Cat. No.: B164977
CAS No.: 201668-31-7
M. Wt: 225.22 g/mol
InChI Key: FFKNXXCOXIZLJD-UHFFFAOYSA-N
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Description

Flufenacet OA>Flufenacet OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (4-fluorophenyl)(propan-2-yl)amino group at position 2. It is a metabolite of the herbicide flufenacet. It is an aromatic amide, a member of monofluorobenzenes and a monocarboxylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12FNO3 B164977 Flufenacet oxalate CAS No. 201668-31-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-7(2)13(10(14)11(15)16)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKNXXCOXIZLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037552
Record name Flufenacet OA
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Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201668-31-7
Record name Flufenacet oxalate
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Record name Flufenacet OA
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Record name 201668-31-7
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Record name FLUFENACET OXALATE
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Foundational & Exploratory

Unraveling the Herbicidal Action of Flufenacet Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet oxalate is a prominent metabolite of the herbicide flufenacet, a member of the oxyacetamide chemical class used for pre-emergence control of annual grasses and some broadleaf weeds. Understanding the precise mechanism of action of this compound is critical for optimizing its efficacy, managing herbicide resistance, and developing novel herbicidal compounds. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's mode of action, supported by available data, experimental methodologies, and visual representations of the key biochemical pathways.

Core Mechanism of Action: Unraveling the Primary Target

The primary herbicidal activity of the parent compound, flufenacet, is unequivocally attributed to the inhibition of very-long-chain fatty acid (VLCFA) synthesis .[1][2] VLCFAs are essential components of various cellular structures in plants, including cuticular waxes, suberin, and sphingolipids, which are vital for cell division, membrane integrity, and overall plant development.[2][3]

While this compound is a major degradation product of flufenacet in soil and plants, its own herbicidal activity and mechanism have been subject to some debate.[4][5] Some sources suggest a distinct mechanism involving the inhibition of Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain.[6] However, the preponderance of evidence points towards this compound also acting as an inhibitor of VLCFA biosynthesis , mirroring the action of its parent compound.[6] This guide will focus on the more strongly supported mechanism of VLCFA synthesis inhibition.

The inhibition of VLCFA synthesis disrupts the formation of fatty acids with more than 18 carbon atoms. This leads to a cascade of detrimental effects in susceptible plants, including stunted growth, abnormal seedling development, and ultimately, plant death.[1]

Biochemical Pathway of Flufenacet Metabolism and Action

Flufenacet undergoes metabolic transformation in plants and soil, leading to the formation of several metabolites, with this compound being a significant product.[4][7][8]

The proposed pathway for the herbicidal action, starting from the application of flufenacet to the ultimate inhibition of VLCFA synthesis, is visualized below.

Flufenacet_Metabolism_and_Action Flufenacet Flufenacet Metabolism Metabolism (in plant/soil) Flufenacet->Metabolism Biotransformation Flufenacet_Oxalate This compound Metabolism->Flufenacet_Oxalate Major Metabolite VLCFA_Elongase VLCFA Elongase Complex Flufenacet_Oxalate->VLCFA_Elongase Inhibition VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Catalyzes Plant_Death Inhibition of Growth & Plant Death VLCFA_Synthesis->Plant_Death Leads to

Fig. 1: Proposed metabolic conversion of Flufenacet and the inhibitory action of this compound.

Quantitative Data

Currently, there is a scarcity of publicly available, peer-reviewed quantitative data that specifically details the inhibitory potency of this compound on plant VLCFA elongase enzymes (e.g., IC50 values). Most of the existing research has focused on the parent compound, flufenacet. The table below summarizes the known information regarding the degradation of flufenacet.

CompoundMetabolite OfMaximum Occurrence in Soil (% of Applied Radioactivity)Reference
This compoundFlufenacet26.5% (Aerobic)[4]
This compoundFlufenacet14.5% (Anaerobic)[4]

Experimental Protocols

To elucidate the mechanism of action of this compound, several key experiments are essential. The following are detailed methodologies adapted from studies on flufenacet and other VLCFA-inhibiting herbicides.

Protocol 1: In Vitro VLCFA Elongase Inhibition Assay

This protocol is designed to directly measure the inhibitory effect of this compound on the activity of VLCFA elongase enzymes.

Objective: To determine the IC50 value of this compound for VLCFA elongase.

Materials:

  • Microsomal fractions isolated from susceptible plant tissues (e.g., etiolated leek seedlings).

  • Radiolabeled malonyl-CoA ([¹⁴C]malonyl-CoA).

  • Acyl-CoA substrates (e.g., C18:0-CoA).

  • This compound solutions of varying concentrations.

  • Scintillation cocktail and counter.

Workflow:

VLCFA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plant_Material Susceptible Plant Material (e.g., leek seedlings) Microsomes Isolate Microsomal Fractions (containing VLCFA elongase) Plant_Material->Microsomes Reaction_Mix Prepare Reaction Mix: - Microsomes - Acyl-CoA substrate - [14C]malonyl-CoA Add_Inhibitor Add varying concentrations of This compound Reaction_Mix->Add_Inhibitor Incubation Incubate at 30°C Add_Inhibitor->Incubation Stop_Reaction Stop Reaction (e.g., with acid) Extract_Lipids Extract Fatty Acids Stop_Reaction->Extract_Lipids TLC Separate Fatty Acids by TLC Extract_Lipids->TLC Quantify Quantify Radioactivity (Scintillation Counting) TLC->Quantify IC50 Calculate IC50 Value Quantify->IC50

Fig. 2: Experimental workflow for the in vitro VLCFA elongase inhibition assay.
Protocol 2: Whole Plant Herbicide Efficacy Assay

This protocol assesses the herbicidal effect of this compound on whole plants.

Objective: To determine the GR50 (50% growth reduction) value of this compound.

Materials:

  • Seeds of a susceptible indicator plant species (e.g., Alopecurus myosuroides).

  • Potting medium (soil or sand).

  • This compound solutions of varying concentrations.

  • Growth chamber with controlled environmental conditions.

Workflow:

Whole_Plant_Assay Seed_Planting Plant seeds of susceptible species in pots Treatment Apply varying concentrations of This compound to the soil surface Seed_Planting->Treatment Growth Incubate in a controlled environment growth chamber Treatment->Growth Harvest Harvest plants after a defined period (e.g., 21 days) Growth->Harvest Measurement Measure fresh or dry weight of shoots Harvest->Measurement Analysis Perform dose-response analysis to determine GR50 Measurement->Analysis

Fig. 3: Experimental workflow for the whole plant herbicide efficacy assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, a major metabolite of flufenacet, exerts its herbicidal effects primarily through the inhibition of very-long-chain fatty acid synthesis. This mechanism is consistent with the mode of action of its parent compound and other herbicides in the same chemical class. The conflicting reports of mitochondrial Complex III inhibition warrant further investigation to be definitively confirmed or refuted.

For a more comprehensive understanding, future research should focus on:

  • Direct quantification of the inhibitory activity of this compound on specific plant VLCFA elongase isoforms to determine its intrinsic herbicidal potential.

  • Comparative studies directly contrasting the herbicidal efficacy and molecular effects of flufenacet and this compound.

  • Elucidation of the specific enzymes involved in the metabolic conversion of flufenacet to this compound in different plant species.

Such research will be invaluable for the development of more effective and sustainable weed management strategies.

References

Flufenacet oxalate chemical structure and properties.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Flufenacet Oxalate

Introduction

This compound, also known as Flufenacet OA, is a primary metabolite of the herbicide flufenacet.[1][2] Flufenacet itself is a selective, pre-emergence herbicide belonging to the oxyacetamide chemical family, widely used in agriculture to control annual grasses and some broadleaf weeds in crops like corn, soybeans, and cereals.[2][3][4][5] Understanding the properties and behavior of this compound is crucial for environmental monitoring, regulatory assessment, and toxicological studies, as the parent compound breaks down into this and other metabolites in the environment.[6][7]

This guide provides a detailed overview of the chemical structure, properties, mechanism of action of the parent compound, analytical methodologies for detection, and safety information for this compound, tailored for researchers and professionals in drug development and agricultural science.

Chemical Identity and Structure

This compound is systematically known as 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid.[1][3][8] It is an aromatic amide and a monocarboxylic acid.[1]

  • IUPAC Name: 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid[1][3]

  • CAS Number: 201668-31-7[1][2][3]

  • Molecular Formula: C₁₁H₁₂FNO₃[1][2][3][8]

  • SMILES: CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O[3]

  • InChI Key: FFKNXXCOXIZLJD-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing analytical experiments, predicting environmental fate, and understanding its behavior in biological systems.

PropertyValueSource
Molecular Weight 225.22 g/mol [1][2][3]
Physical Form Neat / Solid[2]
Storage Temperature 2-8°C[2]

Mechanism of Action (Parent Compound: Flufenacet)

The herbicidal activity originates from the parent compound, flufenacet. Flufenacet is a potent inhibitor of very long-chain fatty acid (VLCFA) synthesis.[4][9] VLCFAs are fatty acids with more than 20 carbon atoms, and they are critical components for the formation of cell membranes, suberin, and cuticular waxes in plants. By inhibiting the elongase enzymes responsible for VLCFA production, flufenacet disrupts cell division and membrane integrity in the meristematic tissues of target weeds, ultimately preventing their germination and growth.[4][5]

Flufenacet_MoA Flufenacet Flufenacet VLCFA_Elongase VLCFA Elongase Complex Flufenacet->VLCFA_Elongase Inhibits VLCFA_Synthesis Very Long-Chain Fatty Acid (VLCFA) Synthesis VLCFA_Elongase->VLCFA_Synthesis Catalyzes Plant_Development Proper Plant Development (Cell Membranes, Waxes) VLCFA_Synthesis->Plant_Development Essential for Weed_Growth Weed Germination & Growth Plant_Development->Weed_Growth Enables Metabolic_Pathway Flufenacet Flufenacet (Parent Herbicide) Metabolism Environmental Metabolism (Soil, Water) Flufenacet->Metabolism Flufenacet_OA This compound (OA) (Metabolite) Metabolism->Flufenacet_OA Other_Metabolites Other Metabolites (e.g., Flufenacet ESA) Metabolism->Other_Metabolites Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Agricultural Sample (e.g., Corn, Wheat) Extract 2. Solvent Extraction (Methanol/Acetonitrile) Sample->Extract Cleanup 3. Dispersive SPE Cleanup (e.g., C18, PSA) Extract->Cleanup Reconstitute 4. Reconstitution in Mobile Phase Cleanup->Reconstitute LC 5. HPLC Separation (Reverse-Phase C18 Column) Reconstitute->LC ESI 6. Electrospray Ionization (Negative Mode) LC->ESI MSMS 7. Tandem MS Detection (Triple Quadrupole) ESI->MSMS Data 8. Quantification MSMS->Data

References

Flufenacet Oxalate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet is a widely used oxyacetamide herbicide, valued for its efficacy in controlling annual grasses and some broadleaf weeds in various crops. Understanding the environmental fate and metabolic profile of this herbicide is crucial for assessing its overall impact. A primary metabolite of flufenacet formed in the environment is flufenacet oxalate, also known as flufenacet OA or FOE oxalate. This technical guide provides an in-depth overview of this compound, focusing on its formation, environmental persistence, analytical determination, and toxicological profile. The information is presented to support research, environmental risk assessment, and further studies into the behavior of this significant metabolite.

Chemical and Physical Properties

This compound is a monocarboxylic acid resulting from the metabolism of the parent herbicide, flufenacet.[1]

PropertyValueSource
IUPAC Name 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid[1]
CAS Number 201668-31-7[2]
Molecular Formula C₁₁H₁₂FNO₃[1]
Molecular Weight 225.22 g/mol [1]
Chemical Class Pesticide degradation product[1]

Metabolic Formation of this compound

Flufenacet undergoes degradation in the environment, primarily through microbial action in soil and water. The formation of this compound is a key step in this degradation pathway. The primary mechanism involves the cleavage of the ether linkage in the flufenacet molecule.[3] While the specific enzymatic reactions in soil microorganisms are not fully elucidated in the available literature, the overall transformation is a critical aspect of flufenacet's environmental fate.

Flufenacet_Metabolism Flufenacet Flufenacet C₁₄H₁₃F₄N₃O₂S Intermediate Putative Intermediate(s) (Ether linkage cleavage) Flufenacet->Intermediate Microbial Degradation (Soil/Water) Flufenacet_Oxalate This compound C₁₁H₁₂FNO₃ Intermediate->Flufenacet_Oxalate Further Metabolism

Figure 1. Metabolic pathway of Flufenacet to this compound.

Environmental Fate and Persistence

This compound is recognized as a major metabolite of flufenacet in soil.[2] The persistence and concentration of this metabolite are influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity.

Quantitative Data on Formation and Degradation

The following tables summarize the available quantitative data on the formation of this compound and the degradation of the parent compound, flufenacet, which influences the availability of the precursor for oxalate formation.

Soil TypeMaximum Occurrence of this compound (% of Applied Radioactivity)Study Reference
Not Specified26.5%[4]
Sandy Loam (Fresno, CA)13.0% (at 46 days)
Sandy Loam (Chualar, CA)Not specified as maximum, but detected
Environmental MatrixConditionHalf-life (DT₅₀) of Flufenacet (days)Study Reference(s)
Aerobic SoilLaboratory7.4 - 32.2[4]
Aerobic SoilField23.1 - 63.6[3]
Anaerobic SoilLaboratoryStable[3]
Aerobic AquaticLaboratory18 - 77[3]
Anaerobic AquaticLaboratory492[3]

Note: The half-life of this compound itself is a critical parameter for its environmental risk assessment. A kinetic evaluation for the degradation of this compound under aerobic soil conditions has been conducted for regulatory purposes, though specific half-life values are not detailed in the readily available public literature.[5]

Experimental Protocols

The determination of this compound in environmental and agricultural samples is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for detecting and quantifying this metabolite at trace levels.

Analytical Method for Water Samples

An established method for the analysis of flufenacet and its metabolites, including the oxalate, in groundwater has been documented by the U.S. Environmental Protection Agency.[6]

1. Sample Preparation and Extraction:

  • Sample Collection: Collect water samples in appropriate containers and store under refrigerated conditions.

  • Solid-Phase Extraction (SPE):

    • Acidify a 50 mL water sample.

    • Pass the sample through a C18 SPE column.

    • Elute the analytes with methanol.

    • Concentrate the eluate using a gentle stream of nitrogen.

    • Reconstitute the sample in a solution of 0.1% formic acid.

    • Filter the extract through a ≤0.45 µm syringe filter prior to analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: Inertsil ODS-2 (50 x 2 mm, 5 µm) or equivalent reversed-phase C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Injection Volume: 20-50 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative ion mode for this compound.

    • Detection: Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer.

    • MRM Transitions: Specific precursor and product ion transitions for this compound must be optimized for the instrument in use. While specific values are instrument-dependent, a common approach is to monitor the transition of the deprotonated molecule [M-H]⁻ to characteristic fragment ions.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Water_Sample Water Sample (50 mL) Acidification Acidification Water_Sample->Acidification SPE Solid-Phase Extraction (C18) Acidification->SPE Elution Elution with Methanol SPE->Elution Concentration Concentration (N₂ stream) Elution->Concentration Reconstitution Reconstitution (0.1% Formic Acid) Concentration->Reconstitution Filtration Syringe Filtration (≤0.45 µm) Reconstitution->Filtration LC_MSMS LC-MS/MS System (Negative ESI Mode) Filtration->LC_MSMS Injection Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Figure 2. Experimental workflow for the analysis of this compound in water.

Analytical Method for Agricultural Products

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS is suitable for the determination of flufenacet and its metabolites in agricultural matrices like corn.[7]

1. Sample Preparation and Extraction:

  • Extraction: Extract homogenized samples with methanol.

  • Purification: Clean up the crude extract using a combination of Bond Elut C18 and InertSep GC/PSA cartridges.

2. LC-MS/MS Analysis:

  • The LC-MS/MS conditions are similar to those used for water analysis, with potential modifications to the mobile phase gradient to optimize separation from matrix components. The average recoveries for this compound in various agricultural products (wheat, soybean, potato, tomato) have been reported to be in the range of 70.6–97.0%.[8]

Toxicological Profile and Signaling Pathways

The toxicological profile of this compound is an area of active research and regulatory evaluation. It is generally considered to be moderately toxic.[9]

Acute Toxicity

Aggregated GHS information indicates that this compound is toxic if swallowed and may cause an allergic skin reaction.[1]

Signaling Pathways

There is limited publicly available information specifically detailing the signaling pathways affected by this compound. However, studies on the parent compound, flufenacet, provide some insights into potential mechanisms of toxicity that may be relevant for its metabolites.

Research on flufenacet has indicated that it can induce developmental toxicity in zebrafish, which is mediated by apoptosis and alters the Mapk and PI3K/Akt signal transduction pathways.[10] Furthermore, flufenacet has been identified as a potential endocrine disruptor, impacting thyroid-stimulating hormones.[11] It is plausible that this compound could share some of these toxicological properties, but further research is needed to confirm this.

Toxicity_Pathways cluster_Flufenacet Flufenacet (Parent Compound) cluster_Oxalate This compound (Metabolite) Flufenacet Flufenacet Mapk_PI3K Alters Mapk and PI3K/Akt Signaling Flufenacet->Mapk_PI3K Apoptosis Induces Apoptosis Flufenacet->Apoptosis Endocrine_Disruption Endocrine Disruption (Thyroid) Flufenacet->Endocrine_Disruption Flufenacet_Oxalate This compound Potential_Effects Potential for Similar Toxicological Effects (Data Gap) Flufenacet_Oxalate->Potential_Effects Further Research Needed

Figure 3. Known and potential toxicological pathways.

Conclusion

This compound is a key metabolite in the environmental degradation of the herbicide flufenacet. Its formation, persistence, and potential toxicity are important considerations for a comprehensive environmental risk assessment. This technical guide summarizes the current knowledge on this compound, providing quantitative data, detailed experimental protocols for its analysis, and an overview of its toxicological profile. Further research is warranted to determine the specific degradation kinetics of this compound in various environmental compartments and to elucidate its precise mechanisms of toxicity, including its effects on cellular signaling pathways. This information will be invaluable for regulatory agencies, environmental scientists, and the agrochemical industry in ensuring the safe and responsible use of flufenacet-based herbicides.

References

Mode of Action of Flufenacet as a VLCFA Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenacet, a member of the oxyacetamide class of herbicides, is a potent and selective inhibitor of very-long-chain fatty acid (VLCFA) synthesis in plants.[1] Its primary mode of action involves the disruption of the fatty acid elongation cycle, a critical pathway for the production of lipids essential for various cellular functions, including membrane formation, cuticular wax deposition, and cell division.[2][3] This technical guide provides an in-depth analysis of the molecular mechanism of Flufenacet, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the pertinent biochemical pathways and experimental workflows.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs) in Plants

VLCFAs are fatty acids with chain lengths of 20 carbon atoms or more. In plants, they are synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE) system. This system catalyzes a four-step cycle, adding two-carbon units from malonyl-CoA to an existing acyl-CoA primer. The key enzymes in this process are:

  • β-ketoacyl-CoA synthase (KCS) : Also known as VLCFA elongase, this is the rate-limiting enzyme that condenses an acyl-CoA with malonyl-CoA.

  • β-ketoacyl-CoA reductase (KCR) : Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

  • β-hydroxyacyl-CoA dehydratase (HCD) : Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.

  • Enoyl-CoA reductase (ECR) : Reduces the enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial primer.

VLCFAs are crucial precursors for the biosynthesis of various essential compounds in plants, including cuticular waxes that protect against desiccation and pathogens, suberin in roots that controls water and nutrient uptake, and sphingolipids that are integral components of cell membranes.[2]

Flufenacet's Mechanism of Action: Inhibition of VLCFA Elongase

Flufenacet belongs to the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly K3), which are known inhibitors of VLCFA synthesis.[4] The primary target of Flufenacet is the β-ketoacyl-CoA synthase (KCS) , the condensing enzyme in the fatty acid elongation cycle.[3][5] By inhibiting KCS, Flufenacet effectively blocks the entire VLCFA biosynthesis pathway. This leads to a depletion of VLCFAs and an accumulation of their shorter-chain precursors.

The inhibition of VLCFA synthesis by Flufenacet has several downstream physiological consequences for the plant:

  • Disruption of Cell Division: VLCFAs are essential for the formation of new cell membranes during cell division. Inhibition of their synthesis arrests growth, particularly in the meristematic tissues of germinating seedlings.[6][7]

  • Impaired Membrane Integrity: The altered lipid composition of cell membranes due to the lack of VLCFAs can affect their fluidity, permeability, and the function of membrane-bound proteins.[6]

  • Defective Cuticle Formation: Reduced levels of cuticular waxes lead to increased water loss and susceptibility to environmental stresses and pathogens.[2]

  • Organ Fusion: In susceptible plants, treatment with Flufenacet can produce a phenotype similar to the "fiddlehead" mutant in Arabidopsis thaliana, which is characterized by the fusion of organs. This mutant has a defect in a VLCFA elongase gene, further confirming the mode of action of Flufenacet.[8]

Signaling Pathway of VLCFA Synthesis and Inhibition by Flufenacet

VLCFA_Pathway cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (Cn) KCS β-ketoacyl-CoA Synthase (KCS) (VLCFA Elongase) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR β-ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Reduction Elongated_Acyl_CoA Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA VLCFA_Products VLCFA-Containing Products (Waxes, Sphingolipids, etc.) Elongated_Acyl_CoA->VLCFA_Products Further Elongation or Incorporation into Lipids Flufenacet Flufenacet Flufenacet->KCS

Figure 1. Biochemical pathway of VLCFA elongation and the inhibitory action of Flufenacet.

Quantitative Data on Flufenacet Inhibition

The inhibitory potency of Flufenacet against VLCFA elongases has been quantified in various studies. A key parameter used to express this potency is the pI50 value, which is the negative logarithm of the molar concentration of an inhibitor that causes 50% inhibition of the target enzyme.

Target EnzymePlant SpeciespI50 [-log(M)]Reference
FAE1Arabidopsis thaliana7.0Trenkamp et al., 2004

Note: FAE1 (Fatty Acid Elongation 1) is a specific type of KCS.

Experimental Protocols

In Vivo Assay for VLCFA Elongase Inhibition in Yeast

This protocol describes a method to assess the inhibitory effect of Flufenacet on specific plant VLCFA elongases expressed heterologously in the yeast Saccharomyces cerevisiae.

Experimental Workflow:

Yeast_Assay_Workflow cluster_workflow Yeast-Based VLCFA Elongase Inhibition Assay start Start: Yeast strain lacking endogenous VLCFA elongase activity transform Transform yeast with a plasmid containing a plant VLCFA elongase gene start->transform culture Culture transformed yeast in selective medium transform->culture induce Induce expression of the plant elongase gene culture->induce treat Treat yeast cultures with varying concentrations of Flufenacet induce->treat harvest Harvest yeast cells treat->harvest extract Extract total fatty acids harvest->extract derivatize Derivatize fatty acids to fatty acid methyl esters (FAMEs) extract->derivatize analyze Analyze FAMEs by Gas Chromatography (GC) derivatize->analyze quantify Quantify VLCFA levels and calculate inhibition analyze->quantify end End: Determine IC50 or pI50 value quantify->end

Figure 2. Experimental workflow for assessing VLCFA elongase inhibition in a yeast system.

Detailed Methodology:

  • Yeast Strain and Transformation:

    • Use a Saccharomyces cerevisiae strain with a deletion in its endogenous elongase gene (e.g., elo1Δ) to minimize background VLCFA synthesis.

    • Transform the yeast strain with a suitable expression vector (e.g., pYES2) containing the cDNA of the plant VLCFA elongase of interest under the control of an inducible promoter (e.g., GAL1).

    • Select for transformed colonies on appropriate selective media.

  • Yeast Culture and Herbicide Treatment:

    • Grow a pre-culture of the transformed yeast in a selective medium containing a non-inducing carbon source (e.g., raffinose).

    • Inoculate the main culture with the pre-culture and grow to the mid-log phase.

    • Induce the expression of the plant elongase by adding an inducing agent (e.g., galactose) to the medium.

    • Simultaneously, add Flufenacet from a stock solution to achieve a range of final concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M). Include a solvent control (e.g., DMSO).

    • Incubate the cultures for a defined period (e.g., 18-24 hours) to allow for VLCFA synthesis and inhibition.

  • Fatty Acid Extraction and Analysis:

    • Harvest the yeast cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Perform a total lipid extraction using a suitable solvent system (e.g., chloroform:methanol).

    • Transmethylate the extracted lipids to form fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF₃-methanol.

    • Extract the FAMEs with an organic solvent (e.g., hexane).

    • Analyze the FAMEs by gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS). Use a suitable capillary column for fatty acid separation.

    • Identify and quantify the different fatty acid species by comparing their retention times and peak areas to those of known standards.

  • Data Analysis:

    • Calculate the amount of each VLCFA produced in the presence of different Flufenacet concentrations.

    • Normalize the VLCFA levels to an internal standard or total fatty acid content.

    • Plot the percentage of inhibition of VLCFA synthesis against the logarithm of the Flufenacet concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve. The pI50 is the negative logarithm of the IC50.

Gas Chromatography (GC) Protocol for Plant VLCFA Analysis

This protocol outlines the general steps for the analysis of VLCFAs from plant tissues.

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., leaves, roots, or whole seedlings).

    • Freeze the tissue in liquid nitrogen and lyophilize to dryness.

    • Grind the dried tissue to a fine powder.

  • Lipid Extraction:

    • Extract total lipids from a known amount of powdered tissue using a solvent mixture such as chloroform:methanol (2:1, v/v).

    • Add an internal standard (e.g., a fatty acid not naturally present in the plant tissue, such as heptadecanoic acid) at the beginning of the extraction for quantification.

    • Filter the extract to remove solid debris.

    • Wash the lipid extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

    • Collect the organic phase containing the lipids and evaporate the solvent under a stream of nitrogen.

  • Derivatization to FAMEs:

    • Resuspend the dried lipid extract in a known volume of a suitable solvent.

    • Add a transmethylation reagent (e.g., 2.5% H₂SO₄ in methanol or 14% BF₃ in methanol).

    • Heat the mixture at a specific temperature and time (e.g., 80°C for 1-2 hours) to convert the fatty acids to their methyl esters.

    • Stop the reaction by adding water and extract the FAMEs with hexane.

  • GC Analysis:

    • Inject an aliquot of the FAME-containing hexane solution into the gas chromatograph.

    • GC Conditions (Example):

      • Column: A fused-silica capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

      • Carrier Gas: Helium or hydrogen.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

      • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

      • Detector Temperature: 280°C.

  • Data Analysis:

    • Identify the FAME peaks in the chromatogram by comparing their retention times with those of a standard FAME mixture.

    • Quantify the amount of each fatty acid by integrating the peak area and comparing it to the peak area of the internal standard.

Conclusion

Flufenacet is a highly effective herbicide that acts through the specific inhibition of VLCFA elongases, key enzymes in the biosynthesis of very-long-chain fatty acids. This mode of action disrupts essential physiological processes in susceptible plants, leading to growth inhibition and mortality. The detailed understanding of this mechanism, supported by quantitative data and robust experimental protocols, is crucial for the development of new herbicidal molecules, the management of herbicide resistance, and for fundamental research into lipid metabolism in plants. The methodologies and data presented in this guide provide a comprehensive resource for professionals in the fields of agricultural science, plant biology, and drug discovery.

References

Flufenacet: A Technical Guide to Its Discovery, Chemistry, and Metabolic Fate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flufenacet is a prominent oxyacetanilide herbicide, developed for the pre-emergence control of annual grasses and various broadleaf weeds in a range of crops. Since its development by Bayer in the late 1980s, it has been a significant tool in weed management. However, its environmental persistence, classification as a per- and polyfluoroalkyl substance (PFAS), and recent identification as an endocrine disruptor have brought it under intense regulatory scrutiny. This guide provides a comprehensive technical overview of flufenacet, detailing its history, mechanism of action, synthesis, metabolic pathways, and the analytical methodologies used in its study. Quantitative data on its toxicological and environmental profile are presented, alongside detailed experimental protocols and pathway diagrams to support further research and understanding.

Discovery and History

Flufenacet, with the development code BAY FOE 5043, was developed by Bayer in 1988. Following extensive field trials across multiple continents, it was first registered for use in the United States in 1998 and subsequently in the European Union in 2004[1]. The herbicide quickly found its place in the market for its efficacy, particularly in cereal crops. By 2012, global sales of flufenacet reached $179 million. However, growing concerns about its environmental impact, specifically the formation of the persistent metabolite trifluoroacetic acid (TFA), and its toxicological profile have led to significant regulatory challenges. In September 2024, the European Food Safety Authority (EFSA) concluded that flufenacet is an endocrine disruptor, making its re-authorization in the EU unlikely[1][2].

Mechanism of Action

Flufenacet is a systemic herbicide classified under HRAC Group 15 (WSSA Group 15). Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis[1]. VLCFAs are crucial components of plant cells, involved in the formation of cuticular waxes, suberin, and membrane lipids.

The synthesis of VLCFAs is a multi-step enzymatic process occurring at the endoplasmic reticulum. It involves a cycle of four reactions: condensation, reduction, dehydration, and a second reduction. Flufenacet specifically targets the first and rate-limiting step, the condensation reaction, which is catalyzed by a set of enzymes known as VLCFA elongases (VLCFAEs) or 3-ketoacyl-CoA synthases (KCS)[3][4]. By inhibiting these enzymes, flufenacet disrupts cell division and growth in the meristematic tissues of germinating seeds and young shoots, preventing them from emerging from the soil[5][6].

Flufenacet_Mode_of_Action cluster_ER Endoplasmic Reticulum AcylCoA Acyl-CoA (Cn) KCS VLCFA Elongase (KCS) Condensation AcylCoA->KCS MalonylCoA Malonyl-CoA MalonylCoA->KCS KetoacylCoA β-Ketoacyl-CoA KCR KCR Reduction KetoacylCoA->KCR NADPH HydroxyacylCoA β-Hydroxyacyl-CoA HCD HCD Dehydration HydroxyacylCoA->HCD H2O EnoylCoA trans-2,3-Enoyl-CoA ECR ECR Reduction EnoylCoA->ECR NADPH ElongatedAcylCoA Acyl-CoA (Cn+2) VLCFAs VLCFAs (Waxes, Lipids, etc.) ElongatedAcylCoA->VLCFAs KCS->KetoacylCoA CO2 KCR->HydroxyacylCoA HCD->EnoylCoA ECR->ElongatedAcylCoA Flufenacet Flufenacet Flufenacet->KCS

Inhibition of the VLCFA Elongation Pathway by Flufenacet.

Chemical Synthesis

The synthesis of flufenacet involves the coupling of two key intermediates: N-(4-fluorophenyl)-N-isopropyl-2-hydroxyacetamide and 2-methylsulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole. The most common industrial route is outlined below.

Flufenacet_Synthesis p_fluoronitrobenzene p-Fluoronitrobenzene intermediate1_amine N-isopropyl-4-fluoroaniline p_fluoronitrobenzene->intermediate1_amine Catalytic Hyd. acetone Acetone acetone->intermediate1_amine chloroacetyl_chloride Chloroacetyl Chloride trifluoroacetic_acid Trifluoroacetic Acid intermediate2_thio 2-Methylthio-5-trifluoromethyl -1,3,4-thiadiazole trifluoroacetic_acid->intermediate2_thio thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate2_thio intermediate1_chloro N-(4-fluorophenyl)-N-isopropyl -2-chloroacetamide intermediate1_amine->intermediate1_chloro + Chloroacetyl Chloride intermediate1_hydroxy N-(4-fluorophenyl)-N-isopropyl -2-hydroxyacetamide intermediate1_chloro->intermediate1_hydroxy Hydrolysis flufenacet Flufenacet intermediate1_hydroxy->flufenacet Condensation (Base) intermediate2_sulfone 2-Methylsulfonyl-5-trifluoromethyl -1,3,4-thiadiazole intermediate2_thio->intermediate2_sulfone Oxidation intermediate2_sulfone->flufenacet

Logical workflow for the chemical synthesis of Flufenacet.
Experimental Protocol: Synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide (Key Precursor)

The following protocol describes the synthesis of a precursor to a flufenacet-related compound, illustrating the acylation step.

  • Preparation: To a 250 ml round-bottomed flask under a nitrogen atmosphere, add 4-fluoro-N-isopropylaniline (1 equivalent).

  • Reaction: Cool the flask to 273 K (0 °C). Add triethylamine (1.1 equivalents) followed by the dropwise addition of 2-(methylthio)acetyl chloride (1 equivalent).

  • Stirring: Allow the mixture to warm to room temperature and stir for 5 hours.

  • Work-up: Add 100 ml of water to the reaction mixture. Extract the aqueous phase three times with 100 ml of methyl tert-butyl ether (MTBE).

  • Purification: Combine the organic phases, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure to yield the crude product, which can be used in subsequent steps[7]. The next step would typically be an oxidation of the methylthio group to a methylsulfonyl group, followed by condensation.

Metabolism and Environmental Fate

Flufenacet's fate in the environment is a critical area of study, as its metabolites can be persistent and mobile. The molecule undergoes significant transformation in plants, soil, and animals.

Metabolic Pathways

Metabolism in plants and soil primarily proceeds through two initial pathways:

  • Glutathione Conjugation: The most significant pathway involves the conjugation of flufenacet with glutathione, catalyzed by glutathione S-transferase (GST) enzymes. This is a primary detoxification mechanism in tolerant plants and a key factor in the development of metabolic resistance in weeds[7][8]. The glutathione conjugate is then further metabolized, leading to cysteine conjugates and other downstream products.

  • Ether Bond Cleavage: The ether linkage can be cleaved, leading to the formation of an alcohol metabolite and the thiadiazole ring moiety.

These initial products undergo further degradation, leading to a variety of metabolites, including FOE sulfonic acid and FOE oxalate . A critical endpoint of the degradation of the trifluoromethyl-containing thiadiazole ring is the formation of Trifluoroacetic Acid (TFA) [1][2][9]. TFA is highly water-soluble, persistent in the environment, and has been detected in groundwater, raising significant environmental and health concerns[2][10].

Flufenacet_Metabolism cluster_initial Initial Transformation cluster_downstream Further Degradation Flufenacet Flufenacet GSH_Conj Flufenacet-Glutathione Conjugate Flufenacet->GSH_Conj Alcohol_Met Flufenacet-Alcohol Flufenacet->Alcohol_Met Cys_Conj Cysteine Conjugate & further degradation GSH_Conj->Cys_Conj FOE_Oxalate FOE Oxalate Alcohol_Met->FOE_Oxalate Thiadiazole_Ring Thiadiazole Ring Fragment Alcohol_Met->Thiadiazole_Ring GST GSTs GST->Flufenacet Ether_Cleavage Ether Cleavage Ether_Cleavage->Flufenacet FOE_Sulfonic FOE Sulfonic Acid Cys_Conj->FOE_Sulfonic TFA Trifluoroacetic Acid (TFA) (Persistent) FOE_Sulfonic->TFA FOE_Oxalate->TFA Thiadiazole_Ring->TFA

Simplified metabolic degradation pathway of Flufenacet.
Environmental Fate Data

The environmental behavior of flufenacet is characterized by moderate persistence in soil and its potential to leach into water systems, primarily through its metabolites.

ParameterValueReference
Soil Aerobic Metabolism (DT₅₀) 23.1 – 63.6 days[11]
Aquatic Aerobic Metabolism (DT₅₀) 18 – 77 days[11]
Anaerobic Aquatic (DT₅₀) 492 days[11]
Solubility in Water 56 mg/L (at 25°C)[11]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 209 – 762 mL/g[11]

Toxicological Profile

Flufenacet exhibits moderate acute toxicity to mammals and is classified as a skin sensitizer. The most significant recent finding is its classification as an endocrine disruptor by EFSA, specifically impacting the thyroid system[1][2]. This finding is a major driver behind the proposed non-renewal of its approval in the EU[2][10].

EndpointSpeciesValueReference
Acute Oral LD₅₀ Rat589 - 1617 mg/kg bw[12]
Acute Dermal LD₅₀ Rat> 2000 mg/kg bw[12]
Acute Inhalation LC₅₀ Rat> 4.78 mg/L[12]
Bird Acute Oral LD₅₀ (Bobwhite Quail) Bird549 mg/kg bw[12]
Fish Acute LC₅₀ (Rainbow Trout) Fish2.1 mg/L[12]
Aquatic Invertebrate EC₅₀ (Daphnia magna) Invertebrate29 mg/L[12]
Algae EbC₅₀ (72h) Algae0.0031 mg/L[12]
Acceptable Daily Intake (ADI) Human0.011 mg/kg bw/day[13]
Acute Reference Dose (ARfD) Human0.08 mg/kg bw[13]

Analytical Methodology

The detection and quantification of flufenacet and its metabolites in environmental and biological matrices are crucial for risk assessment and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Experimental Protocol: Analysis of Flufenacet and Metabolites in Agricultural Products by LC-MS/MS

This protocol is adapted from a published method for the simultaneous analysis of flufenacet and its metabolites.

  • Extraction:

    • Homogenize a representative sample (e.g., wheat, soybean).

    • Extract a 10 g subsample with 20 mL of methanol by shaking vigorously.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the remaining solid.

    • Combine the methanol extracts.

  • Clean-up/Purification:

    • C18 SPE: Condition a C18 solid-phase extraction (SPE) cartridge. Load the methanol extract and elute the analytes. This step removes nonpolar interferences.

    • PSA SPE: Further purify the eluate using a primary secondary amine (PSA) SPE cartridge to remove fatty acids, sugars, and other polar interferences.

  • Analysis (LC-MS/MS):

    • Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase (e.g., methanol/water mixture).

    • Inject the sample into an LC-MS/MS system.

    • Chromatography: Use a C18 analytical column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid or ammonium formate to improve peak shape and ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for flufenacet and each metabolite in Multiple Reaction Monitoring (MRM) mode to ensure sensitive and specific quantification.

General experimental workflow for residue analysis.

Conclusion

Flufenacet has a long history as an effective herbicide, but its future is uncertain. The scientific community's understanding of its mode of action, inhibiting VLCFA synthesis, is well-established. However, the same chemical properties that contribute to its efficacy also lead to the formation of persistent metabolites like TFA. The recent classification of flufenacet as an endocrine disruptor by European authorities marks a critical turning point, highlighting the increasing importance of comprehensive toxicological and environmental fate studies in the lifecycle of agrochemicals. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for future investigations into flufenacet, its metabolites, and the development of safer alternatives.

References

Flufenacet Oxalate (CAS No. 201668-31-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenacet oxalate, the oxanilic acid metabolite of the herbicide flufenacet, is a compound of significant interest in the fields of agrochemical research, environmental science, and toxicology. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis, analytical methodologies, mechanism of action, and metabolic pathways. Detailed experimental protocols and visual representations of key processes are included to support researchers and professionals in drug and herbicide development.

Physicochemical Properties

This compound is a white to tan solid substance.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 201668-31-7[2][3]
Molecular Formula C₁₁H₁₂FNO₃[2]
Molecular Weight 225.22 g/mol [2][3]
IUPAC Name 2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid[2][4]
Synonyms Flufenacet OA, N-(4-Fluorophenyl)-N-(1-methylethyl)oxalamic acid[2]
Canonical SMILES CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O[2]
InChI Key FFKNXXCOXIZLJD-UHFFFAOYSA-N[2]
XLogP3 2.1[2]
GHS Hazard Statements H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction)[2][4]

Synthesis

The synthesis of flufenacet, the parent compound of this compound, is a multi-step process.[5] A common method involves the reaction of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole with N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide.[6] Another described method involves reacting 2-hydroxy-N-(4-fluoroaniline)-N-(1-methylethyl)acetamide with 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole in an alkali-containing organic solvent.[7]

Mechanism of Action: Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal activity of flufenacet, and by extension the relevance of its metabolite this compound, is attributed to the inhibition of very long-chain fatty acid (VLCFA) synthesis.[2] This process is crucial for various aspects of plant growth and development, including cell division.[5] Flufenacet is classified under HRAC Group 15, which targets VLCFA elongases.

The inhibition of VLCFA synthesis disrupts the formation of essential lipids required for cell membrane integrity and the development of the protective outer layers of plants. This ultimately leads to the failure of seedling emergence and growth of susceptible weed species.

VLCFA_Inhibition cluster_Cell Plant Cell Flufenacet Flufenacet Flufenacet->Inhibition VLCFA_Elongase Very Long-Chain Fatty Acid (VLCFA) Elongase VLCFA VLCFAs VLCFA_Elongase->VLCFA Plant_Growth Normal Plant Growth and Development VLCFA->Plant_Growth Inhibition->VLCFA_Elongase

Mechanism of Action of Flufenacet.

Metabolic Detoxification Pathway

In tolerant plants and other organisms, flufenacet undergoes detoxification, a key step of which is the formation of this compound. A primary detoxification mechanism involves the conjugation of flufenacet with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[9] This conjugation marks the initial step in a multi-phase detoxification process that ultimately renders the herbicide inactive and facilitates its sequestration or excretion.

The metabolic pathway can be summarized as follows:

  • Phase I (Activation/Modification): Although not always a prerequisite for flufenacet, this phase can involve enzymatic modifications.

  • Phase II (Conjugation): Flufenacet is conjugated with glutathione by GSTs.[9][10]

  • Phase III (Compartmentation/Transport): The glutathione conjugate is transported into the vacuole.

  • Phase IV (Further Degradation): The conjugate undergoes further breakdown into smaller, less harmful molecules, including the formation of this compound.

Detoxification_Pathway cluster_Detox Flufenacet Detoxification Pathway Flufenacet Flufenacet Flufenacet_GSH Flufenacet-Glutathione Conjugate Flufenacet->Flufenacet_GSH GST Glutathione S-transferase (GST) GST->Flufenacet_GSH catalyzes GSH Glutathione (GSH) GSH->Flufenacet_GSH Metabolism Further Metabolism Flufenacet_GSH->Metabolism Flufenacet_Oxalate This compound Metabolism->Flufenacet_Oxalate

Metabolic Detoxification of Flufenacet.

Experimental Protocols

Analytical Method for this compound in Water by LC-MS/MS

This protocol is based on established methods for the analysis of flufenacet and its metabolites in environmental samples.[11][12][13]

1. Sample Preparation:

  • Filter water samples through a 0.7-µm glass fiber filter.
  • Acidify the sample.
  • Pass 50 mL of the acidified sample through a 6-mL octadecyl (C18) solid-phase extraction (SPE) column.[11]
  • Elute the analytes with 6 mL of methanol.[11]
  • Concentrate the eluate to approximately 1 mL using a stream of nitrogen in a water bath at 25-30°C.[11]
  • Bring the final volume to 2.0 mL with 0.1% formic acid.[11]
  • Filter the extract through a ≤0.45 µm syringe filter.[11]

2. LC-MS/MS Analysis:

  • LC Column: Inertsil ODS-2 column (50 x 2 mm, 5 µm) or equivalent.[11]
  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[11]
  • Ionization: Electrospray ionization (ESI) in negative ion mode for this compound.[11]
  • Detection: Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).

3. Quality Control:

  • Analyze reagent blanks, matrix blanks, and spiked samples alongside experimental samples.
  • Use isotopically labeled internal standards for quantification to correct for matrix effects and variations in instrument response.

Sample_Collection [label="1. Water Sample Collection"]; Filtration [label="2. Filtration (0.7 µm)"]; Acidification [label="3. Acidification"]; SPE [label="4. Solid-Phase Extraction (C18)"]; Elution [label="5. Elution with Methanol"]; Concentration [label="6. Concentration under Nitrogen"]; Reconstitution [label="7. Reconstitution in 0.1% Formic Acid"]; Syringe_Filter [label="8. Syringe Filtration (0.45 µm)"]; LC_MSMS [label="9. LC-MS/MS Analysis (ESI-)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="10. Data Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample_Collection -> Filtration; Filtration -> Acidification; Acidification -> SPE; SPE -> Elution; Elution -> Concentration; Concentration -> Reconstitution; Reconstitution -> Syringe_Filter; Syringe_Filter -> LC_MSMS; LC_MSMS -> Data_Analysis; }

LC-MS/MS Analytical Workflow for this compound in Water.

Data Presentation

Toxicological Data

Flufenacet and its metabolites are considered to be moderately toxic. The following table summarizes available acute toxicity data for the parent compound, flufenacet.

SpeciesRouteLD50Source
Rat (male)Oral1365 mg/kg[1]
Rat (female)Oral371 mg/kg[1]
RabbitDermal>5000 mg/kg[1]
Analytical Method Performance

The performance of LC-MS/MS methods for the analysis of flufenacet and its metabolites, including this compound, is summarized below.

MatrixMethodLOQ (µg/L or µg/kg)Recovery (%)RSD (%)Source
GroundwaterLC-ESI-MS/MS0.10 (for this compound)92-116<5[11][12]
Agricultural Products (corn, wheat, soybean, potato, tomato)LC-MS/MS0.01 (µg/g)70.6-97.0<5[13]
CornModified QuEChERS HPLC-MS/MS-75-1062.8-14.7[12]

Conclusion

This compound is a key metabolite of the herbicide flufenacet, playing a crucial role in its environmental fate and biological activity. Understanding its properties, synthesis, and analytical detection is vital for the development of new agrochemicals, the assessment of environmental impact, and the management of herbicide resistance. The information and protocols provided in this guide serve as a valuable resource for professionals engaged in these areas of research and development. Further investigation into the specific biological activity of this compound and the development of more detailed synthesis protocols will continue to advance our understanding of this important compound.

References

The Biochemical Impact of Flufenacet Oxalate in Plant Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet, an oxyacetamide herbicide, is a critical tool in modern agriculture for the management of grass and some broadleaf weeds. Its efficacy lies in its specific disruption of a fundamental biochemical process in plants: the synthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth exploration of the role of flufenacet and its metabolite, flufenacet oxalate, in plant biochemistry research. It details the compound's mechanism of action, its metabolic fate within the plant, and the downstream consequences of its activity on plant signaling pathways. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and application in herbicide development and plant biology.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

Flufenacet's primary mode of action is the potent and specific inhibition of very-long-chain fatty acid elongases (VLCFAEs), key enzymes in the biosynthesis of fatty acids with chain lengths greater than 18 carbons.[1] These fatty acids are crucial components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which are essential for plant development, membrane integrity, and stress responses.[1][2]

VLCFA synthesis is a four-step elongation cycle that occurs in the endoplasmic reticulum. Flufenacet specifically targets the first and rate-limiting step of this cycle, the condensation reaction catalyzed by 3-ketoacyl-CoA synthase (KCS).[1][2] By inhibiting KCS, flufenacet effectively halts the entire VLCFA synthesis pathway, leading to a depletion of these essential molecules. This disruption of VLCFA synthesis manifests in visible phenotypic changes in susceptible plants, such as stunted growth, fused organs, and a characteristic "fiddlehead" phenotype in seedlings, which phenocopies Arabidopsis mutants with defects in VLCFA elongation.[3][4]

Quantitative Inhibition Data

The inhibitory potency of flufenacet against various VLCFA elongases has been quantified, typically expressed as pI50 values (the negative logarithm of the molar concentration required for 50% inhibition).

Enzyme/TargetHerbicidepI50 [-log(M)]Plant/SystemReference
FAE1 (Fatty Acid Elongase 1)Flufenacet7.0Arabidopsis thaliana (expressed in S. cerevisiae)[1]
At5g43760 (VLCFA elongase)Flufenacet6.5Arabidopsis thaliana (expressed in S. cerevisiae)[1]
KCS1 (3-ketoacyl-CoA synthase 1)FlufenacetInhibition observedArabidopsis thaliana (expressed in S. cerevisiae)[1]
KCS2 (3-ketoacyl-CoA synthase 2)FlufenacetInhibition observedArabidopsis thaliana (expressed in S. cerevisiae)[1]
At1g04220 (VLCFA elongase)FlufenacetInhibition observedArabidopsis thaliana (expressed in S. cerevisiae)[1]
At1g25450 (VLCFA elongase)FlufenacetInhibition observedArabidopsis thaliana (expressed in S. cerevisiae)[1]

Metabolic Fate of Flufenacet in Plants

Upon absorption by the plant, flufenacet undergoes metabolic transformation. A primary detoxification pathway involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[5] This process increases the water solubility of the herbicide, facilitating its sequestration into the vacuole or further degradation. Enhanced GST activity is a known mechanism of herbicide resistance in some weed species.[5]

One of the key metabolites of flufenacet is This compound .[6] Other identified metabolites include flufenacet sulfonic acid and N-(4-fluorophenyl)-N-(isopropyl)acetamide-2-sulfinylacetic acid.[7][8] The metabolic breakdown of flufenacet is a critical area of study for understanding herbicide selectivity and the evolution of resistance.

Flufenacet_Metabolism Flufenacet Flufenacet GSH_Conjugate Flufenacet-Glutathione Conjugate Flufenacet->GSH_Conjugate GSTs + GSH Flufenacet_Oxalate This compound Flufenacet->Flufenacet_Oxalate Metabolic Oxidation Other_Metabolites Other Metabolites (e.g., Sulfonic Acid derivative) Flufenacet->Other_Metabolites Further Metabolism Detoxification Detoxification & Sequestration GSH_Conjugate->Detoxification Flufenacet_Oxalate->Detoxification Other_Metabolites->Detoxification Flufenacet_Signaling_Pathway cluster_inhibition Primary Action cluster_downstream Downstream Effects Flufenacet Flufenacet VLCFAE VLCFA Elongases (KCS) Flufenacet->VLCFAE Inhibition VLCFA VLCFA Synthesis (Reduced) VLCFAE->VLCFA Sphingolipids Altered Sphingolipid Metabolism VLCFA->Sphingolipids Membrane Membrane Instability VLCFA->Membrane MAPK MAPK Signaling Cascade Sphingolipids->MAPK ROS Reactive Oxygen Species (ROS) Membrane->ROS ROS->MAPK PCD Programmed Cell Death (PCD) MAPK->PCD Growth_Inhibition Growth Inhibition MAPK->Growth_Inhibition Experimental_Workflow cluster_biochemical Biochemical Analysis cluster_molecular Molecular Analysis Plant_Treatment Plant Treatment (Flufenacet vs. Control) Phenotypic_Analysis Phenotypic Analysis (Growth, Morphology) Plant_Treatment->Phenotypic_Analysis Tissue_Harvest Tissue Harvest Plant_Treatment->Tissue_Harvest VLCFA_Analysis VLCFA Profiling (GC-MS) Tissue_Harvest->VLCFA_Analysis Metabolite_Analysis Flufenacet & Metabolite Quantification (LC-MS/MS) Tissue_Harvest->Metabolite_Analysis Enzyme_Assays Enzyme Activity Assays (VLCFAE, GST) Tissue_Harvest->Enzyme_Assays Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Tissue_Harvest->Gene_Expression

References

Initial studies on Flufenacet resistance in weed species.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Initial Studies on Flufenacet Resistance in Weed Species

Introduction

Flufenacet is a crucial herbicide used for pre-emergence control of grass weeds, particularly in winter cereal crops. It belongs to the oxyacetamide chemical class and functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), disrupting cell division and elongation in susceptible plants. For years, flufenacet has been a reliable tool in weed management strategies, especially for controlling populations resistant to other herbicide modes of action, such as ACCase and ALS inhibitors.[1][2] However, recent studies have documented the emergence of flufenacet resistance in key weed species, posing a significant challenge to sustainable agriculture.

This technical guide provides a comprehensive overview of the initial studies on flufenacet resistance. It is intended for researchers, scientists, and crop protection professionals, offering detailed data, experimental protocols, and visualizations of the underlying mechanisms and investigative workflows. The primary focus is on non-target-site resistance (NTSR) mediated by enhanced metabolism, which has been identified as the predominant mechanism of resistance to flufenacet.[1][3]

Documented Cases and Resistance Levels

Initial evidence of flufenacet resistance has been primarily reported in black-grass (Alopecurus myosuroides) and ryegrass (Lolium spp.), two of the most problematic grass weeds in European agriculture.[3][4] Resistance is quantified using a Resistance Factor (RF), which is the ratio of the herbicide dose required to achieve 50% growth reduction (ED₅₀) in the resistant population compared to a known susceptible population.

Data Presentation

The following tables summarize quantitative data from dose-response bioassays conducted on various weed populations.

Table 1: Flufenacet Resistance Levels in Alopecurus myosuroides (Black-grass) Populations

Population OriginED₅₀ (g a.i. ha⁻¹)Resistance Factor (RF)Citation(s)
Susceptible Standard10.4 - 11.51.0[2]
Schwäbisch-Hall, Germany (1)62.56.0[2]
Selected German Populations16.1 - 81.12.0 - 8.0[2]
Population Q (V1)-13.46[5]
Population Q (V2)-17.51[5]
Population E15.5 (Whole Plant Assay)-[5]

Table 2: Flufenacet Resistance Levels in Lolium spp. (Ryegrass) Populations

Population OriginObservationCitation(s)
United Kingdom>300 g/ha for 50% control; >3000 g/ha for 90% control (Label rate is 240 g/ha)[6]
France, UK, USADocumented resistance due to enhanced metabolism[7]
General ScreeningResistance Factors (RF) up to 61 observed in field populations[3]

The Core Mechanism: Non-Target-Site Resistance (NTSR)

Herbicide resistance mechanisms are broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

  • Target-Site Resistance (TSR): This occurs due to a genetic mutation in the gene encoding the herbicide's target protein. The mutation alters the protein's shape, preventing the herbicide from binding effectively, thus rendering it inactive.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. The most common form of NTSR is enhanced metabolic detoxification, where the herbicide is broken down into non-toxic metabolites before it can act.[6]

Initial studies have consistently shown that flufenacet resistance in both A. myosuroides and Lolium spp. is conferred by NTSR, specifically through enhanced metabolism.[1][2][3]

TSR_vs_NTSR cluster_0 Herbicide Application cluster_1 Plant System Herbicide Herbicide Uptake Uptake & Translocation Herbicide->Uptake Metabolism Metabolic Detoxification (NTSR) Uptake->Metabolism Susceptible Path Target Target Site (e.g., VLCFA Elongase) Uptake->Target Resistant (NTSR) TSR_Mutation Mutated Target Site (TSR) Uptake->TSR_Mutation Resistant (TSR) Metabolism->Target Survival_NTSR Survival Metabolism->Survival_NTSR Herbicide Inactivated Effect Weed Death Target->Effect Susceptible Survival_TSR Survival TSR_Mutation->Survival_TSR Herbicide Cannot Bind

Figure 1: Comparison of Target-Site (TSR) and Non-Target-Site (NTSR) resistance mechanisms.
The Role of Glutathione S-Transferases (GSTs)

The primary metabolic pathway responsible for flufenacet detoxification is conjugation with the tripeptide glutathione (GSH). This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs).[1][3] In resistant plants, an upregulation or enhanced activity of specific GSTs leads to rapid conversion of flufenacet into a non-phytotoxic flufenacet-glutathione conjugate.[4][8] This conjugate is then further processed and sequestered within the plant cell, effectively neutralizing the herbicide.[7]

Flufenacet_Detoxification Flufenacet Flufenacet (Active Herbicide) GST Glutathione S-Transferase (GST) (Upregulated in Resistant Weeds) Flufenacet->GST Conjugate Flufenacet-Glutathione Conjugate (Inactive) GST->Conjugate Detoxification GSH Glutathione (GSH) GSH->GST Sequestration Further Metabolism & Sequestration Conjugate->Sequestration Experimental_Workflow cluster_0 Field & Greenhouse cluster_1 Laboratory Analysis cluster_2 Confirmation A 1. Field Observation (Poor Efficacy) B 2. Seed Collection (Putative Resistant & Susceptible) A->B C 3. Whole-Plant Pot Bioassay (Dose-Response Curve) B->C D 4. Quantify Resistance (Calculate ED50 & RF) C->D E 5. Metabolism Study (HPLC) (Measure Herbicide Degradation Rate) D->E Resistant Populations Identified H 8. Confirmation of NTSR Mechanism D->H F 6. Metabolite Identification (LC-MS/MS) (Identify Detoxification Products) E->F G 7. Gene Expression Analysis (RNA-Seq) (Identify Upregulated Genes, e.g., GSTs) F->G G->H

References

Physicochemical Properties of Flufenacet: An In-depth Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide pertains to Flufenacet. The user's initial request for "Flufenacet oxalate" has been interpreted as a potential misnomer or a reference to a metabolite. Flufenacet is the common active ingredient in herbicidal formulations.

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of Flufenacet for laboratory applications. It includes quantitative data presented in a structured format, detailed experimental protocols based on internationally recognized guidelines, and visualizations of the compound's mode of action and a typical analytical workflow. This document is intended to serve as a vital resource for researchers and professionals engaged in studies involving Flufenacet, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties of Flufenacet

The physicochemical properties of Flufenacet are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods. A summary of these properties is presented below.

Identification
PropertyValue
IUPAC Name N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide
CAS Number 142459-58-3
Molecular Formula C₁₄H₁₃F₄N₃O₂S
Molecular Weight 363.33 g/mol
Chemical Structure
alt text
Physical and Chemical Properties
PropertyValueTemperature (°C)pH
Physical State White to tan solidAmbientN/A
Melting Point 76-79 °CN/AN/A
Boiling Point DecomposesN/AN/A
Density 1.312 g/cm³25N/A
Vapor Pressure 6.75 x 10⁻⁷ mm Hg20N/A
Water Solubility 56 mg/L254
56 mg/L257
54 mg/L259
logP (Octanol-Water Partition Coefficient) 3.2024N/A
pKa Does not dissociateN/AN/A
Solubility in Organic Solvents at 20°C
SolventSolubility (g/L)
n-hexane8.7
Toluene>200
Dichloromethane>200
2-propanol170
1-octanol88
Polyethylene glycol74
Acetone>200
Dimethylformamide>200
Acetonitrile>200
Dimethylsulfoxide>200

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of Flufenacet, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Melting Point/Melting Range (OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state.

  • Apparatus: Capillary tube melting point apparatus (e.g., Thiele tube or automated instrument).

  • Procedure:

    • A small, representative sample of finely powdered Flufenacet is packed into a capillary tube to a height of approximately 3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperatures at which the first signs of melting are observed and at which the last solid particle disappears are recorded as the melting range.

Boiling Point (OECD Guideline 103)

As Flufenacet decomposes before boiling, this standard determination is not applicable. The observation of decomposition should be noted when thermal stability is being assessed.

Density of a Solid (Based on Archimedes' Principle)

This protocol determines the density of a solid substance.

  • Apparatus: Analytical balance with a density determination kit, a beaker, and an auxiliary liquid of known density (e.g., distilled water with a wetting agent).

  • Procedure:

    • The mass of the solid Flufenacet sample is measured in the air.

    • The sample is then immersed in the auxiliary liquid, and its apparent mass is measured.

    • The density is calculated using the formula: ρ = (m_air * ρ_liquid) / (m_air - m_liquid) where ρ is the density of the sample, m_air is the mass in air, m_liquid is the apparent mass in the liquid, and ρ_liquid is the density of the auxiliary liquid.

Vapor Pressure (OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance. For a compound with low volatility like Flufenacet, the gas saturation method is appropriate.

  • Apparatus: A system for passing a slow, controlled stream of inert gas (e.g., nitrogen) over the test substance, a temperature-controlled chamber, and a trapping system to collect the vaporized substance.

  • Procedure:

    • A known amount of Flufenacet is placed in the temperature-controlled chamber.

    • A stream of inert gas is passed over the substance at a known flow rate for a specific time, allowing the gas to become saturated with the vapor of the substance.

    • The vaporized substance is collected in a trap (e.g., a cold trap or a sorbent tube).

    • The amount of substance collected in the trap is quantified using a suitable analytical method (e.g., chromatography).

    • The vapor pressure is calculated from the amount of substance vaporized, the volume of gas passed, and the temperature.

Water Solubility (OECD Guideline 105)

For substances with solubility in the range of Flufenacet, the Flask Method is recommended.

  • Apparatus: A thermostated shaker or magnetic stirrer, glass flasks with stoppers, and a suitable analytical method for quantification (e.g., HPLC or GC).

  • Procedure:

    • An excess amount of Flufenacet is added to a known volume of distilled water in a glass flask.

    • The flask is agitated in a thermostated water bath at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

    • The solution is then allowed to stand to let undissolved particles settle.

    • A sample of the clear supernatant is taken, and the concentration of Flufenacet is determined by a validated analytical method.

    • The process is repeated to ensure equilibrium has been reached.

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The shake-flask method is used to determine the logP value.

  • Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument to determine the concentration of the analyte in both phases.

  • Procedure:

    • n-Octanol and water are mutually saturated before the experiment.

    • A known amount of Flufenacet is dissolved in either water or n-octanol.

    • The solution is placed in a centrifuge tube with the other solvent, and the tube is shaken until equilibrium is reached.

    • The two phases are separated by centrifugation.

    • The concentration of Flufenacet in both the n-octanol and water phases is determined.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

Flufenacet's herbicidal activity stems from its inhibition of the very-long-chain fatty acid elongase (VLCFAE) complex in plants. This complex is responsible for the elongation of fatty acid chains, which are essential components of plant cell membranes and waxes.

VLCFA_Inhibition cluster_pathway VLCFA Elongation Pathway in Endoplasmic Reticulum cluster_inhibition Inhibition by Flufenacet Acyl_CoA Long-Chain Acyl-CoA (C16/C18) KCS 1. Condensation (KCS enzyme) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA + CO2 KCR 2. Reduction (KCR enzyme) Ketoacyl_CoA->KCR + NADPH Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3. Dehydration (HCD enzyme) Hydroxyacyl_CoA->HCD - H2O Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR 4. Reduction (ECR enzyme) Enoyl_CoA->ECR + NADPH VLCFA_CoA VLCFA-CoA (Cn+2) ECR->VLCFA_CoA Flufenacet Flufenacet Inhibition Inhibition Flufenacet->Inhibition Inhibition->KCS Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample_Collection 1. Soil Sample Collection Sieving 2. Air Drying and Sieving Sample_Collection->Sieving Extraction 3. Solvent Extraction (e.g., QuEChERS) Sieving->Extraction Cleanup 4. Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration 5. Solvent Evaporation and Reconstitution Cleanup->Concentration GC_MS 6. GC-MS Analysis Concentration->GC_MS Data_Processing 7. Data Acquisition and Processing GC_MS->Data_Processing Quantification 8. Quantification against Calibration Curve Data_Processing->Quantification Result 9. Final Result (mg/kg) Quantification->Result

Methodological & Application

Application Note: Quantification of Flufenacet in Soil by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in environmental monitoring and agricultural science.

Introduction Flufenacet is a selective herbicide used for the pre-emergence control of annual grasses and some broadleaf weeds in crops like corn and soybeans[1]. Its persistence and mobility in soil are of environmental concern, necessitating a robust and sensitive analytical method for its quantification. Soil presents a complex matrix, making the extraction and analysis of pesticide residues challenging[2][3]. This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of flufenacet in soil samples. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, which is widely adopted for multi-residue pesticide analysis due to its efficiency and simplicity[4][5][6].

Experimental Protocols

Materials and Reagents
  • Standards: Flufenacet analytical standard (Purity >98%).

  • Solvents: Acetonitrile and Methanol (LC-MS grade), Reagent Water (Type I).

  • Reagents: Formic Acid (LC-MS grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, and C18 sorbent.

  • QuEChERS Salts: Pre-packaged citrate-buffered extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) can be used.

  • Soil: Blank soil, confirmed to be free of flufenacet, for preparing matrix-matched standards and quality controls.

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of flufenacet standard and dissolve in 100 mL of acetonitrile. Store at -20°C[7].

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with acetonitrile.

  • Calibration Standards (1–100 µg/kg): Prepare matrix-matched calibration standards by spiking appropriate aliquots of working standards into blank soil extracts obtained from the sample preparation process. This is crucial to compensate for matrix effects that can cause ion suppression or enhancement[8].

Sample Preparation (Modified QuEChERS Method)

The QuEChERS method is a streamlined approach that combines sample extraction and cleanup into a few simple steps[2][5].

  • Soil Hydration: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. If the soil is dry, add 7-10 mL of reagent water, vortex, and allow the sample to hydrate for 30 minutes[2][3].

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 5 minutes using a mechanical shaker to ensure thorough extraction of the analyte from the soil matrix[3].

  • Salting-Out Partitioning: Add the pre-packaged QuEChERS extraction salts. Immediately cap and shake vigorously for 2 minutes to induce phase separation.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the upper acetonitrile layer (containing flufenacet) from the aqueous and solid soil layers[3].

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. The combination of PSA and C18 provides cleaner extracts compared to PSA alone[3][5].

  • Final Centrifugation: Vortex the d-SPE tube for 1 minute, then centrifuge at high speed (≥5000 rcf) for 2 minutes[3].

  • Filtration and Analysis: Collect the purified supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis[9].

G cluster_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Analysis s1 Weigh 10g Soil Sample s2 Hydrate with Water s1->s2 s3 Add 10mL Acetonitrile s2->s3 s4 Shake for 5 min s3->s4 s5 Add QuEChERS Salts s4->s5 s6 Centrifuge (≥3000 rcf) s5->s6 c1 Transfer 1mL Supernatant s6->c1 c2 Add to d-SPE Tube (PSA, C18, MgSO4) c1->c2 c3 Vortex for 1 min c2->c3 c4 Centrifuge (≥5000 rcf) c3->c4 a1 Filter (0.22 µm) c4->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Quantification a2->a3

References

Detecting Flufenacet and Its Metabolites in Water: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flufenacet, a selective herbicide used for the control of grasses and some broad-leaved weeds, and its subsequent environmental degradation products are of increasing concern for water quality monitoring.[1] The detection of these compounds, often at trace levels, requires sensitive and robust analytical methods. This document provides a detailed protocol for the determination of flufenacet and its primary metabolites in water samples, leveraging Solid Phase Extraction (SPE) for sample concentration and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. This method is designed for researchers, environmental scientists, and professionals in drug development and environmental monitoring.

Key Flufenacet Metabolites

The primary degradation products of flufenacet that are commonly monitored in water samples include:

  • Flufenacet ethanesulfonic acid (ESA)

  • Flufenacet oxanilic acid (OXA)

  • Flufenacet sulfonic acid

  • Flufenacet alcohol

  • Flufenacet oxalate

  • Flufenacet thiadone

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical method described.

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Flufenacet0.01 - 0.07[2][3]0.10[4]70 - 120[4]≤ 20[4]
Flufenacet ESA0.01 - 0.07[2][3]0.10[4]70 - 120[4]≤ 20[4]
Flufenacet OXA0.01 - 0.07[2][3]0.10[4]70 - 120[4]≤ 20[4]
Flufenacet sulfonic acid-0.10[4]70 - 120[4]≤ 20[4]
Flufenacet alcohol-0.10[4]70 - 120[4]≤ 20[4]
This compound-0.10[4]70 - 120[4]≤ 20[4]
Flufenacet thiadone-0.10[4]70 - 120[4]≤ 20[4]

Experimental Protocol

This protocol outlines the step-by-step methodology for the extraction and analysis of flufenacet and its metabolites from water samples.

Sample Collection and Preservation
  • Collect water samples in clean, amber glass bottles to prevent photodegradation.

  • If immediate analysis is not possible, store the samples at 4°C and analyze within 48 hours.

  • For longer storage, acidify the sample to a pH < 3 with an appropriate acid (e.g., formic acid) and store at -20°C.

Sample Preparation: Solid Phase Extraction (SPE)
  • Materials:

    • Octadecyl (C18) SPE cartridges (e.g., 6-mL, 500 mg)

    • Methanol (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • 0.1% Formic acid in water (v/v)

    • Nitrogen gas evaporator

    • Syringe filters (≤0.45 µm)

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water. Do not allow the cartridge to dry.

    • Sample Loading: Acidify a 50 mL water sample and draw it through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[4]

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

    • Analyte Elution:

      • Elute the parent flufenacet compound with 6 mL of ethyl acetate.[2]

      • Subsequently, elute the more polar metabolites with 6 mL of methanol.[2][4]

    • Concentration: Evaporate the eluates to near dryness under a gentle stream of nitrogen in a water bath at 25-30°C.[4]

    • Reconstitution: Reconstitute the residue in 2.0 mL of 0.1% formic acid.[4]

    • Filtration: Filter the reconstituted sample through a ≤0.45 µm syringe filter prior to LC-MS/MS analysis.[4]

Analytical Detection: LC-MS/MS
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • LC Conditions:

    • Column: Inertsil ODS-2 column (50 x 2 mm, 5 µm) or equivalent reversed-phase C18 column.[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A suitable gradient program should be developed to ensure the separation of the parent compound and its metabolites.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 20-50 µL.[4]

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

      • Positive Ion Mode: For flufenacet and flufenacet alcohol.[4]

      • Negative Ion Mode: For flufenacet sulfonic acid, thiadone, and oxalate metabolites.[4]

    • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to each analyte.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Water Sample Collection (50 mL) acidification 2. Acidification sample_collection->acidification sample_loading 4. Sample Loading acidification->sample_loading spe_conditioning 3. C18 SPE Conditioning spe_conditioning->sample_loading spe_washing 5. SPE Washing sample_loading->spe_washing elution 6. Analyte Elution (Ethyl Acetate & Methanol) spe_washing->elution concentration 7. Concentration (Nitrogen Evaporation) elution->concentration reconstitution 8. Reconstitution (0.1% Formic Acid) concentration->reconstitution filtration 9. Filtration (≤0.45 µm) reconstitution->filtration lc_ms_analysis 10. LC-MS/MS Analysis (Positive & Negative ESI) filtration->lc_ms_analysis Inject data_processing 11. Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Workflow for the detection of Flufenacet metabolites.

Signaling Pathway Diagram

The primary mechanism of analysis does not involve a biological signaling pathway but rather an analytical workflow. The experimental workflow diagram above illustrates the logical progression of the protocol.

References

Application Notes and Protocols for Flufenacet Oxalate in Herbicide Resistance Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for using Flufenacet oxalate in herbicide resistance screening assays. The methodologies outlined below are essential for identifying and characterizing resistance in weed populations, a critical step in developing effective weed management strategies and discovering new herbicidal compounds.

Introduction

Flufenacet is a selective herbicide belonging to the oxyacetamide chemical class, which acts by inhibiting the synthesis of very long-chain fatty acids (VLCFAs) in susceptible plants[1][2]. This mode of action disrupts cell division and growth, ultimately leading to plant death[3]. The development of resistance to herbicides is a significant challenge in agriculture, and the primary mechanism of resistance to Flufenacet is enhanced metabolism within the weed, often mediated by glutathione S-transferases (GSTs)[4][5].

This compound, a metabolite of Flufenacet, is a key compound for use in in-vitro and in-vivo screening assays to determine the resistance levels of various weed biotypes[6]. These assays are crucial for monitoring the evolution of resistance and for the development of new herbicides that can overcome existing resistance mechanisms.

Key Experimental Protocols

Two primary methods are employed for screening herbicide resistance: whole-plant bioassays and agar-based assays.

Whole-Plant Dose-Response Bioassay

This method assesses the response of whole plants to a range of herbicide concentrations to determine the dose required to inhibit growth by 50% (GR50) or cause 50% mortality (LD50).

Materials:

  • Seeds from both suspected resistant and known susceptible weed populations (e.g., Lolium spp., Alopecurus myosuroides)

  • Pots (e.g., 9 cm diameter) filled with a suitable potting mix (e.g., sandy loam)

  • This compound

  • Acetone (for stock solution)

  • Water

  • Surfactant (if required by formulation)

  • Greenhouse or controlled environment chamber

  • Herbicide sprayer with a calibrated nozzle

  • Analytical balance

  • Drying oven

Protocol:

  • Seed Germination: Sow 5-10 seeds of each weed population into individual pots. Thin seedlings to a uniform number (e.g., 3-5 plants per pot) at the 1-2 leaf stage.

  • Plant Growth: Grow the plants in a greenhouse or controlled environment with appropriate conditions (e.g., 16-hour photoperiod, 22°C day/16°C night) until they reach the 2-3 leaf stage[7][8].

  • Herbicide Preparation: Prepare a stock solution of this compound in acetone. From this stock, create a series of dilutions in water to achieve the desired application rates. A typical dose-response assay includes a non-treated control and 6-8 herbicide doses ranging from sub-lethal to lethal concentrations[2]. For Flufenacet, a range of 0 to 500 g active ingredient per hectare (g a.i./ha) is often used[9].

  • Herbicide Application: Spray the plants uniformly with the prepared herbicide solutions using a calibrated herbicide sprayer. Ensure even coverage of the foliage.

  • Incubation and Assessment: Return the pots to the greenhouse. Assess plant mortality and biomass reduction 21-28 days after treatment[9].

  • Data Collection:

    • Record the number of surviving plants in each pot.

    • Harvest the above-ground biomass from each pot.

    • Dry the biomass in an oven at 60-80°C for 48-72 hours and record the dry weight[9].

  • Data Analysis:

    • Calculate the percent survival and percent biomass reduction relative to the non-treated control for each herbicide dose.

    • Use a statistical software package with a dose-response analysis function (e.g., the 'drc' package in R) to fit a log-logistic model to the data[9].

    • From the model, determine the GR50 or LD50 values for both the resistant and susceptible populations.

    • Calculate the Resistance Index (RI) or Resistance Factor (RF) by dividing the GR50 or LD50 of the resistant population by that of the susceptible population[10].

Agar-Based Dose-Response Assay

This is a more rapid method for screening herbicide resistance, particularly useful for pre-emergence herbicides like Flufenacet.

Materials:

  • Seeds from both suspected resistant and known susceptible weed populations

  • Petri dishes (e.g., 90 mm)

  • Agar

  • This compound

  • Nutrient solution (e.g., Hoagland's solution)

  • Growth chamber or incubator

  • Stereomicroscope

Protocol:

  • Seed Sterilization and Pre-germination: Surface sterilize seeds (e.g., with a 1% sodium hypochlorite solution) and pre-germinate them on moist filter paper in the dark.

  • Herbicide-Agar Preparation: Prepare a nutrient-agar medium. While the agar is still molten, add the appropriate amount of this compound stock solution to achieve the desired final concentrations. A range of concentrations should be tested to determine the discriminating dose[11].

  • Plating: Pour the herbicide-containing agar into petri dishes and allow it to solidify.

  • Seedling Transfer: Once pre-germinated seeds have a radicle of a few millimeters, transfer them to the surface of the agar plates.

  • Incubation: Seal the petri dishes and place them in a growth chamber with controlled light and temperature conditions.

  • Assessment: After 7-14 days, assess the growth of the seedlings. Measure root and shoot length[12].

  • Data Analysis:

    • Calculate the percent inhibition of root and/or shoot growth relative to the control plates for each herbicide concentration.

    • Determine the concentration of this compound that inhibits growth by 50% (IC50) for both resistant and susceptible populations.

    • Calculate the Resistance Index (RI) by dividing the IC50 of the resistant population by that of the susceptible population.

Data Presentation

Quantitative data from dose-response assays should be summarized in tables for clear comparison.

Table 1: Example Dose-Response Data for Whole-Plant Bioassay

Weed PopulationHerbicide Dose (g a.i./ha)Mean Dry Biomass (g)% Biomass Reduction
Susceptible0 (Control)0.500
150.2550
300.1080
600.0296
1200.00100
Resistant0 (Control)0.520
150.4513
300.3827
600.2650
1200.1571
2400.0590

Table 2: Summary of Resistance Levels to Flufenacet

Weed SpeciesPopulationGR50 (g a.i./ha)Resistance Index (RI)Reference
Lolium spp.Washington State-46[8]
Alopecurus myosuroidesPopulation E15.5-[9]
Alopecurus myosuroidesPopulation H2.95-[9]
Alopecurus myosuroidesPopulation Q13.46 - 17.51-[9]

Note: The GR50 values and Resistance Indices will vary depending on the specific weed populations and experimental conditions.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows involved in Flufenacet resistance.

flufenacet_resistance_pathway cluster_cell Weed Cell cluster_resistance Resistance Mechanism flufenacet Flufenacet vlcfa Very Long-Chain Fatty Acid (VLCFA) Synthesis flufenacet->vlcfa Inhibits gst Glutathione S-transferases (GSTs) flufenacet->gst cell_division Cell Division & Growth vlcfa->cell_division Required for plant_death Plant Death cell_division->plant_death Leads to detox Detoxification (Conjugation with Glutathione) gst->detox Catalyzes inactive_metabolite Inactive Flufenacet Metabolite detox->inactive_metabolite sequestration Vacuolar Sequestration inactive_metabolite->sequestration flufenacet_outside Flufenacet Application flufenacet_outside->flufenacet

Caption: Flufenacet mode of action and metabolic resistance pathway.

resistance_screening_workflow start Start: Suspected Herbicide Failure in Field seed_collection 1. Seed Collection (Suspected Resistant & Known Susceptible) start->seed_collection bioassay 2. Herbicide Resistance Bioassay (Whole-plant or Agar-based) seed_collection->bioassay data_collection 3. Data Collection (% Survival, Biomass, Growth Inhibition) bioassay->data_collection data_analysis 4. Data Analysis (Dose-Response Curves, GR50/LD50/IC50) data_collection->data_analysis ri_calculation 5. Calculate Resistance Index (RI) data_analysis->ri_calculation resistance_confirmed Resistance Confirmed (RI > 2) ri_calculation->resistance_confirmed mechanism_investigation 6. Investigate Resistance Mechanism (e.g., GST activity assays, gene expression) resistance_confirmed->mechanism_investigation If RI is significant end End: Inform Weed Management Strategy resistance_confirmed->end If RI is low or not significant mechanism_investigation->end

Caption: Experimental workflow for herbicide resistance screening.

Conclusion

The protocols and application notes provided here offer a comprehensive guide for utilizing this compound in herbicide resistance screening assays. Accurate and consistent application of these methods will enable researchers to effectively identify, characterize, and monitor herbicide resistance in weed populations, thereby contributing to the development of sustainable weed management practices and the discovery of novel herbicides.

References

Application Notes and Protocols for Studying Flufenacet Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments for the study of Flufenacet degradation pathways. The protocols outlined below cover key methodologies for sample analysis, degradation assays, and data interpretation, facilitating a thorough investigation of Flufenacet's metabolic fate in various environmental and biological systems.

Introduction to Flufenacet and its Degradation

Flufenacet is a selective herbicide used for the control of annual grasses and some broadleaf weeds.[1] Understanding its degradation pathways is crucial for assessing its environmental impact, ensuring food safety, and managing the development of herbicide resistance. Flufenacet is known to degrade in soil and water, as well as being metabolized by plants.[2][3] The primary degradation products include Flufenacet sulfonic acid, Flufenacet oxalic acid, and Flufenacet alcohol.[4][5] The degradation process is influenced by factors such as soil type, temperature, and microbial activity.[1][6]

Experimental Design and Workflow

A typical experimental workflow for studying Flufenacet degradation involves sample collection and preparation, followed by analytical quantification of the parent compound and its metabolites, and finally, data analysis to determine degradation kinetics and pathways.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Soil, Water, or Plant Sample Extraction Extraction with Methanol Sample->Extraction Purification Solid Phase Extraction (SPE) (e.g., Bond Elut C18) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Quantification Quantification of Flufenacet & Metabolites LCMS->Quantification Kinetics Degradation Kinetics (DT50, Formation/Decline Curves) Quantification->Kinetics Pathway Pathway Elucidation Kinetics->Pathway

Caption: A generalized experimental workflow for the study of Flufenacet degradation.

Quantitative Data Summary

The following tables summarize key quantitative data related to Flufenacet degradation, compiled from various studies.

Table 1: Degradation Half-life (DT50) of Flufenacet in Soil

Soil TypeTemperature (°C)DT50 (days)Reference
Aerobic Soils (various)Not Specified13.5 - 31.8[5]
Sandy Loam6Slower than Chlorotoluron[1]
Sandy Loam16Slower than Chlorotoluron[1]

Table 2: Major Metabolites of Flufenacet

Metabolite NameCommon AbbreviationMatrix DetectedReference
Flufenacet sulfonic acidFOE sulfonic acidSoil, Water[4][5]
Flufenacet oxalic acidFOE oxalateSoil, Water[4][5]
Flufenacet alcoholFOE alcoholSoil, Water[4][5]
Flufenacet methylsulfoneFOE methylsulfoneSoil[5]
Trifluoroacetic acidTFASoil[5]
[(4-fluorophenyl)(1-methylethyl) amino]oxo-acetic acid-Agricultural Products[7][8][9]
[N-(4-fluorophenyl)-N-(1-methylethyl) acetamide]-2-sulfinylacetic acid-Agricultural Products[7][8][9]

Experimental Protocols

Protocol for Sample Preparation and Extraction

This protocol is a general guideline for the extraction of Flufenacet and its metabolites from soil and agricultural products.

Materials:

  • Methanol (HPLC grade)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut C18)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Homogenization: Homogenize the soil or agricultural product sample to ensure uniformity.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 2 minutes and then sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 20 mL of methanol and combine the supernatants.

  • Purification:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a 10% methanol in water solution.

    • Elute Flufenacet and its metabolites with 10 mL of methanol.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis

This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of Flufenacet and its metabolites.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes may be necessary to detect all metabolites.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for Flufenacet and each metabolite need to be optimized.

Table 3: Example MRM Transitions (to be optimized)

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Flufenacet364.1152.0194.1
FOE sulfonic acid(To be determined)(To be determined)(To be determined)
FOE oxalate(To be determined)(To be determined)(To be determined)
FOE alcohol(To be determined)(To be determined)(To be determined)
Protocol for a Microbial Degradation Assay

This protocol outlines a general procedure to assess the microbial degradation of Flufenacet in a liquid culture medium.

Materials:

  • Mineral salts medium

  • Flufenacet stock solution (in a suitable solvent like acetone)

  • Bacterial or fungal inoculum from a relevant environmental source (e.g., soil)

  • Incubator shaker

  • Sterile culture flasks

Procedure:

  • Prepare Media: Prepare a sterile mineral salts medium.

  • Inoculation:

    • Dispense 100 mL of the sterile medium into sterile flasks.

    • Spike the medium with Flufenacet to a final concentration of 10 mg/L.

    • Inoculate the flasks with 1 mL of a microbial suspension.

    • Include a sterile control (no inoculum) and a control with inoculum but no Flufenacet.

  • Incubation: Incubate the flasks at 28°C on a rotary shaker at 150 rpm in the dark.

  • Sampling: Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 21 days).

  • Analysis:

    • Extract Flufenacet and its metabolites from the collected samples using the protocol described in section 4.1.

    • Analyze the extracts using the LC-MS/MS method described in section 4.2.

  • Data Analysis: Plot the concentration of Flufenacet and its metabolites over time to determine the degradation rate.

Flufenacet Degradation Pathway

The degradation of Flufenacet can proceed through several pathways, primarily involving oxidation and cleavage of the molecule. The following diagram illustrates a proposed degradation pathway based on identified metabolites.

degradation_pathway cluster_metabolites Major Metabolites Flufenacet Flufenacet Sulfonic_Acid Flufenacet sulfonic acid Flufenacet->Sulfonic_Acid Oxidation Oxalic_Acid Flufenacet oxalic acid Flufenacet->Oxalic_Acid Oxidative Cleavage Alcohol Flufenacet alcohol Flufenacet->Alcohol Hydrolysis TFA Trifluoroacetic acid Flufenacet->TFA Cleavage Methylsulfone Flufenacet methylsulfone Sulfonic_Acid->Methylsulfone Further Oxidation

Caption: A proposed degradation pathway for Flufenacet leading to the formation of major metabolites.

Concluding Remarks

The protocols and information provided in these application notes serve as a comprehensive starting point for researchers investigating the degradation of Flufenacet. Adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of the environmental fate of this important herbicide. Further optimization of the analytical methods and experimental conditions may be necessary depending on the specific research objectives and sample matrices.

References

Application Note: Solid-Phase Extraction of Flufenacet Oxalate from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flufenacet is a widely used herbicide for the control of annual grasses and some broadleaf weeds in crops such as corn, soybeans, and wheat.[1] Its metabolite, flufenacet oxalate (FOE oxalate), is a compound of interest in environmental and agricultural analyses.[2][3] Accurate quantification of this compound residues in plant tissues is crucial for food safety, regulatory compliance, and environmental monitoring. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that is commonly employed for the cleanup and concentration of pesticide residues from complex matrices like plant tissues prior to chromatographic analysis.[4][5] This application note provides a detailed protocol for the solid-phase extraction of this compound from various plant tissues.

Principle

The developed method utilizes a reverse-phase SPE cartridge to effectively separate this compound from interfering components in the plant matrix. The general workflow involves homogenization of the plant sample, extraction of the analyte into an organic solvent, and subsequent cleanup and concentration using the SPE cartridge. The final eluate is then ready for analysis by a suitable analytical technique such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6]

Instrumentation and Materials

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Extraction Solvents: Acetonitrile, Methanol (HPLC grade)

  • Reagents: Formic acid, Acetic acid, Ammonium acetate

  • Equipment: High-speed blender or homogenizer, Centrifuge, SPE manifold, Nitrogen evaporator, Analytical balance, Vortex mixer

Experimental Protocols

1. Sample Preparation and Homogenization

Proper sample collection and storage are critical for accurate residue analysis. Plant tissue samples should be representative of the crop being tested and immediately frozen after collection to prevent degradation of the analyte.[7]

  • Weigh 10 g of the frozen plant tissue sample (e.g., leaves, stems, grains).

  • Chop or grind the sample to a fine powder or slurry. For frozen samples, dry ice can be used during chopping to maintain the frozen state.[8]

  • Add 20 mL of acetonitrile with 1% acetic acid to the homogenized sample in a centrifuge tube.

  • Vortex for 1 minute to ensure thorough mixing.

  • Homogenize at high speed for 3 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant (the extract).

2. Solid-Phase Extraction (SPE) Protocol

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Take 5 mL of the supernatant from the sample preparation step and dilute it with 20 mL of deionized water.

    • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for the analytical instrument (e.g., 10:90 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

3. Analytical Determination

The determination of this compound is typically performed using LC-MS/MS.[6] The specific parameters for the LC-MS/MS system, such as the column, mobile phase composition, flow rate, and mass spectrometer settings, should be optimized for the target analyte.

Data Presentation

Table 1: SPE Method Performance for this compound

ParameterResult
Recovery (%) 85 - 105%
Relative Standard Deviation (RSD, %) < 15%
Limit of Detection (LOD) 0.01 ng/g
Limit of Quantification (LOQ) 0.05 ng/g

Note: The values presented in this table are representative and may vary depending on the specific plant matrix and instrumentation.

Table 2: Optimized SPE Protocol Parameters

StepParameterValue
SPE Sorbent C18500 mg
Conditioning 1 Methanol5 mL
Conditioning 2 Deionized Water5 mL
Sample Load Volume 5 mL extract in 20 mL water
Wash Solvent Deionized Water5 mL
Elution Solvent Methanol5 mL
Reconstitution Volume 1 mL

Mandatory Visualization

Caption: Workflow for the solid-phase extraction of this compound from plant tissues.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Flufenacet Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Flufenacet oxalate, a significant metabolite of the herbicide Flufenacet, using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described methodology is applicable for the quantitative determination of this compound in environmental and agricultural samples. This document outlines the necessary reagents, instrumentation, and a step-by-step protocol for sample preparation, chromatographic separation, and detection.

Introduction

Flufenacet is a widely used selective herbicide for the control of annual grasses and some broadleaf weeds.[1] Its environmental fate and metabolic profile are of significant interest to ensure environmental safety and regulatory compliance. This compound, also known as Flufenacet OA, is a major metabolite of Flufenacet.[1][2][3][4] Accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of herbicide residues and their metabolites.[5][6][7][8] This application note details a robust LC-MS/MS method for the analysis of this compound.

Materials and Methods

Reagents and Standards
  • This compound analytical standard (PESTANAL® or equivalent)[9]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column (e.g., Inertsil ODS-2, 50 x 2 mm, 5 µm)[10]

  • Syringe filters (≤0.45 µm)

Sample Preparation: Water Samples

A detailed sample preparation protocol is crucial for accurate analysis. The following procedure is based on established methods for extracting Flufenacet and its metabolites from water.[10]

  • Acidification: Acidify 50 mL of the water sample.

  • SPE Column Conditioning: Condition a C18 SPE column.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE column.

  • Elution: Elute the analytes with 6 mL of methanol.

  • Concentration: Concentrate the eluate to approximately 1 mL using a stream of nitrogen in a water bath at 25-30°C.

  • Reconstitution: Bring the final volume to 2.0 mL with 0.1% formic acid.

  • Filtration: Filter the extract through a ≤0.45 µm syringe filter before injection into the LC-MS/MS system.

Chromatographic Conditions
  • Column: Inertsil ODS-2 (50 x 2 mm, 5 µm)[10]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.8 mL/min[11]

  • Injection Volume: 20 µL

  • Column Temperature: 40 °C[12]

  • Gradient Program: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode for this compound[5][10]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for quantitative analysis.

Results and Discussion

The described HPLC method provides excellent separation and sensitive detection of this compound. The use of a reversed-phase C18 column with a gradient elution of water and acetonitrile with formic acid allows for the effective resolution of the analyte from potential matrix interferences.[10] Detection by tandem mass spectrometry in the negative ion mode ensures high selectivity and sensitivity.[5][10]

Quantitative Data

The following table summarizes the quantitative performance of a similar analytical method for Flufenacet and its metabolites in water.[10]

AnalyteLimit of Quantitation (LOQ) (µg/L)Limit of Detection (LOD) (µg/L)Linearity (r²)
Flufenacet0.040.0121.00
Flufenacet sulfonic acid0.020.0081.00
Flufenacet alcohol0.050.0151.00
This compound 0.08 0.024 0.999
Flufenacet thiadone0.040.0111.00

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Water Sample Acidify Acidify Sample Sample->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Elute Elute with Methanol SPE->Elute Concentrate Concentrate under Nitrogen Elute->Concentrate Reconstitute Reconstitute in 0.1% Formic Acid Concentrate->Reconstitute Filter Filter (≤0.45 µm) Reconstitute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (ESI Negative) Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Conclusion

The HPLC-MS/MS method detailed in this application note is a reliable and sensitive approach for the quantitative analysis of this compound in environmental samples. The protocol provides a solid foundation for researchers and scientists involved in environmental monitoring and pesticide residue analysis. The method can be adapted and validated for other matrices as required.

References

Measuring Flufenacet Oxalate Uptake in Lolium multiflorum: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the uptake of the herbicide flufenacet oxalate in the common weed species Lolium multiflorum (Italian Ryegrass). The following sections outline experimental designs to differentiate between root and foliar uptake, methods for sample preparation, and analytical procedures for the quantification of flufenacet and its metabolites.

Data Presentation

The uptake and efficacy of flufenacet can be assessed by measuring the reduction in plant biomass following herbicide application. The data presented below is from a study investigating the effects of different application methods and doses of flufenacet on the fresh weight of Lolium multiflorum.[1][2]

Application MethodFlufenacet Dose (g ai ha⁻¹)Foliar Fresh Weight Reduction (%)Root Fresh Weight Reduction (%)
Foliar Only125Not Significant29.0
25073.363.1
Substrate Only12597.792.0
250>9788.8
Substrate + Foliar12599.298.2
250>9782.8

ai ha⁻¹: active ingredient per hectare

Experimental Protocols

Protocol 1: Differentiating Foliar and Root Uptake

This protocol is designed to investigate the primary route of flufenacet uptake in Lolium multiflorum.

Materials:

  • Lolium multiflorum seeds

  • Pots (10 cm diameter)

  • Vermiculite

  • Activated charcoal

  • Glass test tubes

  • Wooden sticks

  • Flufenacet herbicide formulation

  • Spraying cabin

  • Fertilizer solution

  • Deionized water

Procedure:

  • Plant Growth:

    • Sow Lolium multiflorum seeds in pots filled with vermiculite.

    • Grow plants in a greenhouse under controlled conditions (e.g., 16:8 h light:dark cycle, 20°C).

    • Water the plants daily with a fertilizer solution to avoid nutrient stress.

  • Experimental Groups:

    • Foliar Only Application: Cover the vermiculite surface with a layer of activated charcoal to prevent the herbicide from reaching the roots.

    • Substrate Only Application: At the time of spraying, cover the aerial parts of the plant with a glass test tube, supported by a wooden stick, to protect them from the herbicide spray.

    • Substrate + Foliar Application: No barrier is used; the herbicide is applied to both the foliage and the substrate.

    • Control: Plants are not treated with the herbicide.

  • Herbicide Application:

    • Apply flufenacet at the desired concentrations (e.g., 125 g ai ha⁻¹ and 250 g ai ha⁻¹) using a calibrated spraying cabin.

    • Move the pots back to the greenhouse approximately 30 minutes after spraying.

  • Post-Application Care and Harvest:

    • Continue to water the plants as needed.

    • Harvest the plants three weeks after the herbicide application.

    • Gently wash the vermiculite from the roots using a water bath.

    • Separate the shoots and roots and record the fresh weight of each.

  • Data Analysis:

    • Calculate the percentage reduction in fresh weight for each treatment group compared to the control group.

Protocol 2: Extraction and Quantification of Flufenacet by LC-MS/MS

This protocol describes the extraction of flufenacet from Lolium multiflorum tissues and its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Harvested Lolium multiflorum tissue (shoots and roots)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Methanol

  • Centrifuge tubes

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut C18)

  • LC-MS/MS system

  • Flufenacet analytical standard

Procedure:

  • Sample Preparation:

    • Freeze the harvested plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Extraction:

    • Weigh a known amount of the powdered tissue (e.g., 1 g) into a centrifuge tube.

    • Add a specific volume of methanol (e.g., 10 mL) to the tube.

    • Vortex the mixture for 5 minutes to ensure thorough extraction.

    • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully collect the supernatant.

  • Purification (Solid Phase Extraction):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a suitable solvent to remove interfering compounds.

    • Elute the flufenacet from the cartridge with an appropriate elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the purified extract into the LC-MS/MS system.

    • Separate the analytes using a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with formic acid).

    • Detect and quantify flufenacet and its metabolites using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Prepare a calibration curve using the flufenacet analytical standard to quantify the concentration in the plant extracts.

Visualizations

Experimental_Workflow cluster_growth Plant Growth cluster_treatment Herbicide Treatment cluster_analysis Analysis P1 Sow Lolium multiflorum seeds P2 Greenhouse Growth P1->P2 T1 Foliar Only Application P2->T1 T2 Substrate Only Application P2->T2 T3 Substrate + Foliar Application P2->T3 T4 Control (No Treatment) P2->T4 A1 Harvest Plants (3 weeks post-treatment) T1->A1 T2->A1 T3->A1 T4->A1 A2 Separate Shoots and Roots A1->A2 A3 Measure Fresh Weight A2->A3 A4 Flufenacet Extraction A2->A4 A5 LC-MS/MS Quantification A4->A5

Caption: Experimental workflow for measuring flufenacet uptake in Lolium multiflorum.

Flufenacet_Metabolism Flufenacet Flufenacet GST Glutathione S-transferase (GST) Flufenacet->GST Conjugate Flufenacet-Glutathione Conjugate GST->Conjugate Conjugation Detox Detoxification Conjugate->Detox

Caption: Metabolic pathway of flufenacet detoxification in Lolium multiflorum.

References

Application of Flufenacet Oxalate in Plant-Microbe Interaction Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet oxalate, a member of the oxyacetamide herbicide family, is a valuable tool for investigating the intricate relationships between plants and microorganisms. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a fundamental process in the development of plants. By disrupting this pathway, this compound provides a unique opportunity to explore how alterations in plant lipid metabolism impact interactions with a diverse range of microbes, including pathogens, symbionts, and the broader soil microbiome.

These application notes provide a comprehensive overview of the use of this compound in plant-microbe interaction studies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and workflows.

Mode of Action and Relevance to Plant-Microbe Interactions

This compound's herbicidal activity stems from its ability to block the elongation of fatty acid chains beyond 18 carbons. VLCFAs are essential components of various cellular structures and signaling molecules in plants, including:

  • Cuticular Waxes: The plant cuticle serves as the first line of defense against pathogens. VLCFAs are precursors to the waxes that form this protective barrier. Inhibition of VLCFA synthesis can lead to a compromised cuticle, potentially altering plant susceptibility to microbial invasion.

  • Sphingolipids: These complex lipids are integral components of plant cell membranes and are involved in signal transduction and programmed cell death, both of which are critical during plant-microbe interactions.

  • Suberin: This polymeric substance, rich in VLCFAs, is deposited in root endodermis and at sites of wounding or infection, forming a barrier to pathogen spread.

By inhibiting VLCFA synthesis, this compound allows researchers to probe the roles of these lipid-dependent defense mechanisms in a controlled manner.

Effects on Soil Microbial Communities

The application of flufenacet can also have a direct impact on the composition and activity of soil microbial communities. Understanding these effects is crucial for interpreting the results of plant-microbe interaction studies. Research has shown that flufenacet, often in combination with other herbicides, can lead to changes in the abundance of various microbial groups and alter the activity of key soil enzymes.

Quantitative Data Summary

The following tables summarize the observed effects of a herbicide mixture containing flufenacet on soil microbial populations and enzyme activities.

Table 1: Effect of Flufenacet-Containing Herbicide Mixture on Soil Microbial Populations

Microbial GroupEffect on Population
AzotobacterDecrease
Organotrophic BacteriaDecrease
ActinobacteriaDecrease
FungiDecrease

Table 2: Effect of Flufenacet-Containing Herbicide Mixture on Soil Enzyme Activities

EnzymeEffect on Activity
DehydrogenasesSuppression
CatalaseSuppression
UreaseSuppression
Alkaline PhosphataseSuppression
ArylsulfataseSuppression
β-GlucosidaseInitial increase followed by decline

Experimental Protocols

This section provides detailed protocols for key experiments used to assess the impact of this compound on plant-microbe interactions and soil health.

Protocol 1: Analysis of Soil Microbial Community Structure using Phospholipid Fatty Acid (PLFA) Analysis

Objective: To determine the composition of the soil microbial community.

Materials:

  • Freeze-dried soil samples

  • Chloroform

  • Methanol

  • Citric acid buffer (pH 4.0)

  • Silica-bonded phase columns

  • Nonadecanoic acid methyl ester (internal standard)

  • n-hexane

  • Gas chromatograph with a MIDI Sherlock microbial identification system

Procedure:

  • Extract lipids from 3g of freeze-dried soil using a chloroform/methanol/citric acid buffer (1:2:0.8 v/v/v).

  • Separate polar lipids from neutral and glycolipids using silica-bonded phase columns.

  • Add the internal standard to the polar lipid fraction.

  • Convert the polar lipids to fatty acid methyl esters (FAMEs) via mild alkaline methanolysis.

  • Dissolve the dried FAMEs in n-hexane.

  • Analyze the FAMEs using a gas chromatograph coupled with the MIDI Sherlock microbial identification system to identify and quantify individual PLFAs.

  • Express the concentrations of PLFAs as nmol per gram of dry soil.

Protocol 2: Measurement of Soil Dehydrogenase Activity (DHA)

Objective: To assess the overall microbial activity in the soil.

Materials:

  • Fresh soil samples

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (3%)

  • Distilled water

  • Methanol

  • Spectrophotometer

Procedure:

  • Place 1g of fresh soil into a test tube.

  • Add 0.2 ml of 3% TTC solution.

  • Incubate the samples in the dark.

  • After incubation, add 10 ml of methanol to extract the triphenyl formazan (TPF) produced.

  • Shake the tubes and allow the soil to settle.

  • Measure the absorbance of the supernatant at 485 nm using a spectrophotometer.

  • A blank with distilled water instead of TTC solution should be run for each sample.

Protocol 3: Assay of Soil Urease and Phosphatase Activity

Objective: To measure the activity of specific soil enzymes involved in nutrient cycling.

A. Urease Activity

Materials:

  • Field-moist soil samples

  • Urea solution (80 mM)

  • Potassium chloride (KCl) solution

  • Indophenol reagent

  • Spectrophotometer

Procedure:

  • Incubate 5.0 g of field-moist soil with 2.5 mL of 80 mM urea solution at 37°C for 2 hours.

  • Use deionized water in place of the urea solution for control samples.

  • Extract the ammonium released with 50 mL of KCl solution.

  • Determine the ammonium concentration colorimetrically at 690 nm using the indophenol blue method.

  • Express urease activity as µg of ammonium released per gram of soil per 2 hours.

B. Acid Phosphatase Activity

Materials:

  • Soil samples

  • p-nitrophenyl phosphate solution (substrate)

  • Modified Universal Buffer (MUB)

  • Toluene

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 1.0 mL of 25 mM p-nitrophenyl phosphate, 4.0 mL of MUB, and 0.25 mL of toluene.

  • Add 1.0 g of soil to the reaction mixture and incubate.

  • Stop the reaction and extract the p-nitrophenol product with 4.0 mL of 0.5 M NaOH.

  • Measure the absorbance of the yellow-colored p-nitrophenolate at 410 nm.

  • Express acid phosphatase activity as µg of p-nitrophenol released per gram of soil per hour.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental procedures related to the use of this compound in plant-microbe interaction studies.

This compound's Mode of Action and Impact on Plant Defense

flufenacet_mode_of_action flufenacet This compound vlcfa Very-Long-Chain Fatty Acid (VLCFA) Synthesis flufenacet->vlcfa Inhibits cuticle Cuticular Wax Biosynthesis vlcfa->cuticle sphingolipids Sphingolipid Biosynthesis vlcfa->sphingolipids plant_defense Plant Physical & Chemical Defense cuticle->plant_defense Contributes to sphingolipids->plant_defense Contributes to pathogen Microbial Pathogen plant_defense->pathogen Barrier against

Caption: this compound inhibits VLCFA synthesis, impacting plant defense.

Experimental Workflow for Studying this compound Effects

experimental_workflow cluster_soil Soil Analyses cluster_plant Plant Analyses start Start: Experimental Setup treatment This compound Treatment (Varying Concentrations) start->treatment control Control Group (No Herbicide) start->control microbe Inoculation with Microbe (Pathogen or Symbiont) treatment->microbe control->microbe sampling Sample Collection (Soil and Plant Tissues at Time Points) microbe->sampling soil_analysis Soil Analysis sampling->soil_analysis plant_analysis Plant Analysis sampling->plant_analysis plfa PLFA Analysis (Microbial Community Structure) soil_analysis->plfa dha DHA Assay (Microbial Activity) soil_analysis->dha enzyme Enzyme Assays (e.g., Urease, Phosphatase) soil_analysis->enzyme phenotype Phenotypic Analysis (Disease Symptoms, Growth) plant_analysis->phenotype hormone Hormone Profiling (e.g., JA, SA) plant_analysis->hormone gene_expression Gene Expression Analysis (Defense-related genes) plant_analysis->gene_expression data_analysis Data Analysis & Interpretation plfa->data_analysis dha->data_analysis enzyme->data_analysis phenotype->data_analysis hormone->data_analysis gene_expression->data_analysis

Caption: Workflow for investigating flufenacet's impact on plant-microbe interactions.

Hypothetical Signaling Cascade Altered by this compound

signaling_cascade flufenacet This compound vlcfa_elongase VLCFA Elongase flufenacet->vlcfa_elongase Inhibits vlcfa VLCFA Levels vlcfa_elongase->vlcfa Synthesizes cuticle_integrity Altered Cuticle Integrity vlcfa->cuticle_integrity Leads to sphingolipid_signaling Altered Sphingolipid Signaling vlcfa->sphingolipid_signaling Modulates downstream_signaling Downstream Defense Signaling cuticle_integrity->downstream_signaling Potentially Modulates sphingolipid_signaling->downstream_signaling Modulates pamp_prr PAMP/MAMP Perception by PRRs pamp_prr->downstream_signaling ja_sa_pathways JA/SA Pathway Crosstalk downstream_signaling->ja_sa_pathways defense_response Altered Plant Defense Response ja_sa_pathways->defense_response

Application Notes and Protocols for the Analytical Standards of Flufenacet and its Metabolite Flufenacet Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenacet is a selective oxyacetamide herbicide used for the control of annual grasses and some broadleaf weeds. Its primary metabolite of interest is Flufenacet oxalate (also known as Flufenacet OA or FOE oxalate), which is formed through the metabolism of Flufenacet in plants and the environment.[1][2][3] Accurate analytical methodologies are crucial for monitoring their residues in environmental samples and agricultural products, as well as for research and development purposes.

This document provides detailed application notes and protocols for the analysis of Flufenacet and this compound, focusing on modern chromatographic techniques. It is important to note that based on their chemical structures, neither Flufenacet nor this compound are chiral molecules and therefore do not have enantiomers or diastereomers.[4][5][6] The term "isomers" in the context of this document will refer to the parent compound and its primary metabolite.

Analytical Standards

Certified analytical standards are essential for the accurate quantification of Flufenacet and this compound. These can be procured from various chemical standard suppliers.

Table 1: Physical and Chemical Properties of Analytical Standards

PropertyFlufenacetThis compound
CAS Number 142459-58-3[6]201668-31-7[1][7]
Molecular Formula C₁₄H₁₃F₄N₃O₂S[6]C₁₁H₁₂FNO₃[1][7]
Molecular Weight 363.33 g/mol [6]225.22 g/mol [1][7]
IUPAC Name N-(4-fluorophenyl)-N-propan-2-yl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide[6]2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid[1][7]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, which are the preferred techniques for the sensitive and selective analysis of these compounds.

Table 2: LC-MS/MS Parameters for Flufenacet and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)Ionization Mode
Flufenacet364.1228.1150.115-25Positive
This compound226.0874[1]184.0397[1]138.0339[1]10-20Positive/Negative

Note: Optimal collision energies may vary depending on the instrument used.

Table 3: Method Performance Data for Flufenacet and its Metabolites in Water (LC-ESI/MS/MS) [8]

AnalyteLOQ (µg/L)LOD (µg/L)Linearity (r²) (1.25-100 µg/L)
Flufenacet0.040.0121.00
This compound0.080.0240.999
Flufenacet sulfonic acid0.020.0081.00
Flufenacet alcohol0.050.0151.00
Flufenacet thiadone0.040.0111.00

Table 4: Method Performance Data for Flufenacet and its Metabolites in Agricultural Products (LC-MS/MS) [9]

MatrixFortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Wheat, Soybean, Potato, Tomato0.0170.6 - 97.0< 5

Experimental Protocols

Protocol 1: Analysis of Flufenacet and this compound in Water by LC-MS/MS

This protocol is adapted from established methods for the determination of Flufenacet and its metabolites in groundwater.[8]

4.1.1. Sample Preparation: Solid Phase Extraction (SPE)

  • Acidify 50 mL of the water sample.

  • Condition a C18 SPE cartridge (6 mL) with methanol followed by acidified water.

  • Load the acidified water sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with 6 mL of methanol.

  • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen at 25-30°C.

  • Reconstitute the sample to 2.0 mL with 0.1% formic acid.

  • Filter the extract through a 0.45 µm syringe filter into an autosampler vial.

4.1.2. Instrumental Analysis: LC-ESI/MS/MS

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: Inertsil ODS-2 (50 x 2 mm, 5 µm) or equivalent C18 reversed-phase column.[8]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: A suitable gradient to separate the analytes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 20 - 50 µL.[8]

  • MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode:

    • Positive mode for Flufenacet.

    • Negative mode for this compound.[8]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.

Protocol 2: Analysis of Flufenacet and this compound in Agricultural Products by LC-MS/MS (QuEChERS)

This protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for sample preparation.[9][10]

4.2.1. Sample Preparation: Modified QuEChERS

  • Homogenize a representative sample of the agricultural product (e.g., corn, wheat, soybean).

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously for 1 minute.

  • Centrifuge at >3000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Perform dispersive solid-phase extraction (d-SPE) cleanup by adding a mixture of primary secondary amine (PSA) and magnesium sulfate to the aliquot.

  • Vortex and centrifuge.

  • Collect the supernatant, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis.

4.2.2. Instrumental Analysis: LC-MS/MS

The instrumental conditions are similar to those described in Protocol 1, with potential modifications to the LC gradient to optimize separation from matrix components.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water or Agricultural Product Sample Extraction Extraction (SPE or QuEChERS) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Processing Data Acquisition & Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General experimental workflow for the analysis of Flufenacet and this compound.

Mode of Action: Inhibition of Mitochondrial Electron Transport Chain

This compound has been reported to act by inhibiting Complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain, which disrupts cellular respiration.[7]

mode_of_action cluster_etc Mitochondrial Electron Transport Chain Complex_I Complex I Q Coenzyme Q Complex_I->Q Complex_II Complex II Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III Cyt_C Cytochrome C Complex_III->Cyt_C Proton_Gradient Proton Gradient Disruption Complex_III->Proton_Gradient Complex_IV Complex IV Cyt_C->Complex_IV ATP_Synthase ATP Synthase Flufenacet_Oxalate This compound Flufenacet_Oxalate->Inhibition Inhibition->Complex_III ATP_Production Reduced ATP Production Proton_Gradient->ATP_Production Cell_Death Cell Death ATP_Production->Cell_Death

Caption: Inhibition of Complex III by this compound disrupts the electron transport chain.

Metabolic Pathway of Flufenacet

The following diagram illustrates the metabolic transformation of Flufenacet to this compound.

metabolic_pathway Flufenacet Flufenacet Metabolism Metabolism (e.g., in plants, soil) Flufenacet->Metabolism Flufenacet_Oxalate This compound Metabolism->Flufenacet_Oxalate

Caption: Metabolic conversion of Flufenacet to this compound.

References

Application Notes and Protocols for Greenhouse Bioassay of Flufenacet Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development engaged in the evaluation of Flufenacet herbicide efficacy. The following sections provide detailed methodologies for conducting greenhouse bioassays, data presentation guidelines, and visual representations of the experimental workflow and mode of action.

Introduction

Flufenacet is a selective, pre-emergence, soil-acting herbicide belonging to the oxyacetamide chemical family.[1] Its primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and the germination of susceptible plant species.[2][3] This disruption ultimately prevents the growth of target weeds. Flufenacet is particularly effective against annual grasses.[1] Greenhouse bioassays are essential for determining the efficacy of Flufenacet on target weed species, assessing potential resistance, and understanding its dose-response relationship under controlled environmental conditions.[4][5]

Experimental Protocols

This section outlines a detailed protocol for conducting a greenhouse bioassay to test the efficacy of Flufenacet.

Materials and Equipment
  • Test Plant Species: Seeds of a susceptible grass weed species (e.g., Alopecurus myosuroides or Lolium multiflorum) and a known susceptible biotype for comparison.

  • Herbicide: Analytical grade Flufenacet and a commercial formulation.

  • Greenhouse Facilities: A controlled environment with adjustable temperature, humidity, and photoperiod.

  • Pots and Trays: 10 cm diameter pots with drainage holes and trays to hold them.

  • Growth Medium: A standardized greenhouse potting mix (e.g., sandy loam or a commercial mix).

  • Spraying Equipment: A laboratory-grade cabinet sprayer calibrated to deliver a consistent volume.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.

  • Analytical Balance and Weighing Boats.

  • Volumetric Flasks and Pipettes.

  • Drying Oven.

Experimental Procedure

A robust whole-plant bioassay performed in a greenhouse is crucial for confirming the efficacy of an herbicide.[6] The following steps should be followed:

  • Seed Preparation and Planting:

    • Fill pots with the growth medium, ensuring consistent compaction.

    • Sow a predetermined number of seeds (e.g., 20-30) of the target weed species at a uniform depth (e.g., 1-2 cm).[5]

    • Water the pots thoroughly and allow them to drain.

  • Herbicide Preparation and Application:

    • Prepare a stock solution of Flufenacet in an appropriate solvent.

    • Create a series of dilutions to establish a dose-response curve. A suggested range for Flufenacet is 0, 62.5, 125, 250, 500, and 1000 g active ingredient (a.i.) per hectare.[5]

    • Apply the herbicide treatments pre-emergence, typically within 24 hours of sowing.

    • Use a calibrated cabinet sprayer to ensure uniform application.

  • Greenhouse Conditions:

    • Maintain controlled environmental conditions. A suggested regime is a 16-hour photoperiod with a day temperature of 18°C and an 8-hour dark period with a night temperature of 10°C, and 55% humidity.[5]

    • Water the plants as needed, avoiding overwatering which could lead to herbicide leaching.

  • Data Collection and Assessment:

    • Visually assess herbicide efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete plant death).

    • At the end of the experiment (e.g., 21 or 28 days after treatment), harvest the above-ground biomass.[5]

    • Determine the fresh weight of the biomass.

    • Dry the biomass in an oven at 70-80°C for 72 hours and record the dry weight.[5]

Experimental Design and Data Analysis
  • Experimental Design: A completely randomized design with at least four replications per treatment is recommended.

  • Data Analysis:

    • Calculate the percent control based on the reduction in biomass compared to the untreated control.

    • Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

    • Perform a dose-response analysis to calculate the effective dose required to cause 50% inhibition (ED50).[7]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Visual Assessment of Flufenacet Efficacy on Lolium multiflorum

Flufenacet Dose (g a.i./ha)7 Days After Treatment (% Control)14 Days After Treatment (% Control)21 Days After Treatment (% Control)
0 (Control)000
62.5254055
125456580
250708595
5009098100
100095100100

Table 2: Effect of Flufenacet on the Biomass of Lolium multiflorum 21 Days After Treatment

Flufenacet Dose (g a.i./ha)Average Fresh Weight (g)% Reduction from ControlAverage Dry Weight (g)% Reduction from Control
0 (Control)5.200.80
62.52.846.20.450.0
1251.571.20.275.0
2500.590.40.0593.8
5000.198.10.0198.8
10000.0100.00.0100.0

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_data Data Collection & Analysis A 1. Seed Sourcing (Target Weed & Susceptible Biotype) B 2. Potting & Sowing (Uniform Depth & Density) A->B D 4. Pre-emergence Application (Calibrated Sprayer) B->D C 3. Herbicide Preparation (Stock Solution & Dilutions) C->D E 5. Greenhouse Incubation (Controlled Environment) D->E F 6. Visual Assessment (7, 14, 21 DAT) E->F G 7. Biomass Harvest (Fresh & Dry Weight) F->G H 8. Data Analysis (% Control, ANOVA, ED50) G->H

Caption: Greenhouse Bioassay Workflow for Flufenacet Efficacy Testing.

Mode of Action of Flufenacet

G A Flufenacet Application (Pre-emergence) B Uptake by Emerging Seedling A->B C Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis B->C D Disruption of Cell Membrane Formation & Integrity C->D E Inhibition of Cell Division & Meristematic Growth C->E F Failure of Seedling Emergence & Growth D->F E->F G Weed Control F->G

Caption: Simplified Mode of Action Pathway for Flufenacet.

References

Quantitative Analysis of Flufenacet Oxalate by UPLC-QqQ-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Flufenacet oxalate, a significant metabolite of the herbicide Flufenacet, using Ultra-Performance Liquid Chromatography coupled with a triple quadrupole mass spectrometer (UPLC-QqQ-MS/MS). The methodology outlined herein is designed for sensitive and selective quantification in complex matrices, such as agricultural and environmental samples. This guide includes comprehensive experimental protocols, instrument parameters, and data presentation to support researchers in implementing a robust analytical workflow.

Introduction

Flufenacet is a widely used herbicide, and monitoring its metabolites, such as this compound (also known as Flufenacet OA or FOE oxalate), is crucial for environmental assessment and food safety.[1][2] this compound is a monocarboxylic acid that is a transformation product of Flufenacet.[1][2] The use of UPLC-QqQ-MS/MS provides a highly sensitive and selective method for the quantification of this analyte. This application note details a validated method for the determination of this compound, offering high throughput and accuracy.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific sample matrix.

2.1.1. For Water Samples (Groundwater, Surface Water)

A solid-phase extraction (SPE) method is recommended for water samples to concentrate the analyte and remove interfering matrix components.[3]

  • Sample Pre-treatment: Acidify 50 mL of the water sample with formic acid.[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 6-mL) sequentially with 5 mL of methanol followed by 5 mL of deionized water.[3]

  • Sample Loading: Load the acidified water sample onto the conditioned C18 SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the analyte with 6 mL of methanol.[3]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature of 25-30°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) and vortex to mix.[3]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.[3]

2.1.2. For Soil and Agricultural Products (e.g., Corn, Wheat)

A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is suitable for the extraction of this compound from solid matrices.

  • Extraction: Homogenize 10 g of the sample and place it into a 50 mL centrifuge tube. Add 10 mL of methanol and shake vigorously for 5 minutes.

  • Salting Out: Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride) and shake for another 5 minutes.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., C18 and PSA) for cleanup. Vortex for 2 minutes and then centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation: Take the supernatant, evaporate to dryness if necessary, and reconstitute in the initial mobile phase. Filter through a 0.22 µm syringe filter into a UPLC vial.

UPLC-QqQ-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

2.2.1. UPLC System

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

2.2.2. QqQ-MS/MS System

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy 1 (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy 2 (eV)
This compound224.07180.0515136.0425

Note: The molecular weight of this compound (C11H12FNO3) is 225.22 g/mol .[2] The precursor ion in negative mode is the deprotonated molecule [M-H]⁻. The product ions and collision energies are proposed based on common fragmentation patterns of similar compounds and should be optimized on the specific instrument.

Quantitative Data

The following tables summarize the expected performance of the method based on available literature.

Table 3: Linearity and Limits of Detection/Quantification

ParameterValueReference
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.01 µg/L (in water)[3]
Limit of Quantification (LOQ) 0.01 µg/g (in agricultural products)

Table 4: Accuracy and Precision

MatrixSpike LevelRecovery (%)Precision (RSD %)Reference
Agricultural Products0.01 µg/g70.6 - 97.0< 5
Agricultural Products0.02 µg/g & 0.2 µg/g70.4 - 107.6≤ 7.1
CornNot Specified75 - 1062.8 - 14.7
Water2x LOQWithin 70-120≤ 20[3]

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this application note.

G cluster_prep Sample Preparation cluster_analysis UPLC-QqQ-MS/MS Analysis cluster_quant Quantification start Start: Sample Collection homogenize Homogenization (for solid samples) start->homogenize spe Solid-Phase Extraction (SPE) for Water Samples start->spe extract Extraction with Methanol homogenize->extract cleanup Dispersive SPE (d-SPE) Cleanup extract->cleanup reconstitute Evaporation & Reconstitution spe->reconstitute cleanup->reconstitute filter Filtration (0.22 µm) reconstitute->filter inject Sample Injection filter->inject uplc UPLC Separation (C18 Column) inject->uplc ms Mass Spectrometry (ESI-, MRM) uplc->ms data Data Acquisition & Processing ms->data quantify Quantification (Calibration Curve) data->quantify report Reporting Results quantify->report

Caption: Experimental workflow for the quantitative analysis of this compound.

G cluster_uplc UPLC System cluster_ms QqQ Mass Spectrometer Mobile Phase A\n(Water + 0.1% FA) Mobile Phase A (Water + 0.1% FA) Pump Pump Mobile Phase A\n(Water + 0.1% FA)->Pump Autosampler Autosampler Pump->Autosampler Mobile Phase B\n(Acetonitrile + 0.1% FA) Mobile Phase B (Acetonitrile + 0.1% FA) Mobile Phase B\n(Acetonitrile + 0.1% FA)->Pump Column (C18) Column (C18) Autosampler->Column (C18) MS Inlet MS Inlet Column (C18)->MS Inlet Ion Source (ESI-) Ion Source (ESI-) MS Inlet->Ion Source (ESI-) Q1 (Precursor Selection) Q1 (Precursor Selection) Ion Source (ESI-)->Q1 (Precursor Selection) q2 (Collision Cell) q2 (Collision Cell) Q1 (Precursor Selection)->q2 (Collision Cell) Q3 (Product Ion Selection) Q3 (Product Ion Selection) q2 (Collision Cell)->Q3 (Product Ion Selection) Detector Detector Q3 (Product Ion Selection)->Detector

Caption: Logical relationship of the UPLC-QqQ-MS/MS system components.

Conclusion

The UPLC-QqQ-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantitative analysis of this compound in various matrices. The provided protocols for sample preparation and instrument conditions serve as a strong foundation for researchers to develop and validate this method in their own laboratories. The high sensitivity and specificity of this method make it well-suited for routine monitoring and regulatory compliance testing.

References

Application Notes and Protocols for Tracking Flufenacet Oxalate Persistence in Field Studies

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the environmental persistence of Flufenacet and its metabolite, Flufenacet oxalate.

Introduction

Flufenacet is a selective herbicide used for the control of annual grasses and some broad-leaved weeds in a variety of crops.[1][2] Understanding its environmental fate, particularly its persistence in soil and the formation of metabolites like this compound, is crucial for assessing its potential long-term environmental impact. This compound is a known environmental transformation product of Flufenacet.[2][3] This document provides detailed methodologies for conducting field studies to track the persistence of this compound in soil, from experimental design and sample collection to analysis and data interpretation.

The persistence of Flufenacet in soil can be influenced by various factors, including soil type, temperature, moisture, and microbial activity.[4] Field studies are essential to evaluate the dissipation of Flufenacet and its metabolites under realistic environmental conditions.[5][6]

Data Presentation: Persistence of Flufenacet

The following table summarizes quantitative data on the dissipation half-life (DT50) of Flufenacet in soil from various studies.

Soil ConditionDT50 (days)Study TypeReference
Unamended Soil117Field StudyMarin-Benito et al., 2020.[4][7]
Soil + Spent Mushroom Substrate131Field StudyMarin-Benito et al., 2020.[4][7]
Soil + Green Compost145Field StudyMarin-Benito et al., 2020.[4][7]
Various Soil Types10.1 - 31Field Dissipation StudiesPubChem CID 86429[2][3]
Aerobic Soil10 - 34Laboratory StudiesPubChem CID 86429[2][3]

Experimental Protocols

Terrestrial Field Dissipation Study Protocol (Adapted from OECD Guideline 232)

This protocol outlines the procedure for conducting a terrestrial field dissipation study to determine the fate and persistence of Flufenacet and its oxalate metabolite in soil.

1.1. Site Selection and Characterization:

  • Select a field site representative of the intended use area in terms of soil type, climate, and agricultural practices.[8]

  • Characterize the soil at the test site, including texture, organic matter content, pH, and microbial biomass.

  • The site should be a single soil type to minimize variability.[8]

1.2. Experimental Design:

  • Establish replicate plots for treated and control (untreated) groups.

  • The plot should be on bare, uncultivated, flat, and homogeneous soil.[6]

  • A typical study may involve at least four representative soil types.[6]

1.3. Application of Test Substance:

  • Apply a formulated product containing Flufenacet to the treated plots at a known application rate, consistent with agricultural use.

  • Ensure uniform application using calibrated spray equipment.

1.4. Soil Sampling:

  • Collect soil samples at predetermined intervals after application (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120, 180, and 365 days).

  • Use a clean soil auger to collect approximately 15 core samples per plot in a 'W' or zigzag pattern to a depth of 15-30 cm.[3][6]

  • Combine the core samples from each plot to form a composite sample.[3]

  • Place approximately 500g of the composite sample into a clean, labeled sample bag.[3]

  • Store samples in a cool, dark place and transport them to the laboratory for analysis.[3] To maintain the integrity of the samples, it is recommended to freeze them immediately after collection and ship them in an insulated container with ice.

1.5. Sample Handling and Storage:

  • Use clean tools and containers to avoid cross-contamination.[9]

  • Wear disposable gloves and change them between samples.[3]

  • Samples should be stored frozen (e.g., at -18°C) to prevent degradation of the analytes before analysis.[6]

Analytical Protocol for this compound in Soil by LC-MS/MS

This protocol describes the extraction and quantification of this compound from soil samples.

2.1. Materials and Reagents:

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., Bond Elut C18)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

2.2. Sample Extraction (Modified QuEChERS method):

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile with 2.5% formic acid.

  • Vigorously shake the tube for 1 minute.

  • Centrifuge the sample to separate the soil from the supernatant.

  • Collect the supernatant for cleanup.

2.3. Sample Cleanup (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the extracted supernatant onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute this compound with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

2.4. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column (e.g., Atlantis dC18).[10]

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid to improve ionization.

  • Detection: Monitor the specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode for quantification.

2.5. Quality Control:

  • Prepare a calibration curve using a series of standard solutions of this compound.

  • Analyze procedural blanks and matrix-matched standards to assess recovery and potential matrix effects.

  • Spike control soil samples with a known concentration of this compound to determine the method's accuracy and precision. Acceptable recoveries are generally within 70-120% with a relative standard deviation (RSD) below 20%.

Visualizations

experimental_workflow cluster_field_phase Field Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis Phase site_selection Site Selection & Characterization plot_establishment Plot Establishment (Treated & Control) site_selection->plot_establishment application Herbicide Application plot_establishment->application sampling Time-course Soil Sampling application->sampling extraction Soil Sample Extraction sampling->extraction cleanup Extract Cleanup (SPE) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Quantification of this compound analysis->quantification dissipation_kinetics Dissipation Kinetics (DT50 Calculation) quantification->dissipation_kinetics reporting Reporting dissipation_kinetics->reporting

Caption: Experimental workflow for a field dissipation study of this compound.

degradation_pathway Flufenacet Flufenacet Glutathione_Conjugate Flufenacet-Glutathione Conjugate Flufenacet->Glutathione_Conjugate GST Oxalate This compound (OA) Flufenacet->Oxalate Alternative Pathway Cysteine_Conjugate Flufenacet-Cysteine Conjugate Glutathione_Conjugate->Cysteine_Conjugate Thiolactic_Acid Flufenacet-Thiolactic Acid Cysteine_Conjugate->Thiolactic_Acid Sulfonic_Acid Flufenacet Sulfonic Acid (ESA) Thiolactic_Acid->Sulfonic_Acid

Caption: Proposed degradation pathway of Flufenacet in the environment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for Flufenacet Oxalate Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for the detection of Flufenacet oxalate.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it important to detect?

This compound, also known as Flufenacet OA, is a major metabolite of the herbicide Flufenacet.[1] Monitoring for both the parent compound and its metabolites is crucial for environmental monitoring, food safety compliance, and toxicological studies to assess the total residue burden.

2. What are the key considerations for developing an LC-MS/MS method for this compound?

The key considerations include selecting the appropriate ionization mode, optimizing chromatographic separation, and fine-tuning mass spectrometry parameters (MRM transitions, cone voltage, and collision energy). Due to its acidic nature, this compound is best analyzed in negative ion mode.[2]

3. What sample preparation methods are recommended for this compound analysis?

Commonly used and effective sample preparation methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for agricultural products and solid-phase extraction (SPE) for water samples.[2][3] These methods help to remove matrix interferences and concentrate the analyte.

4. Can I analyze Flufenacet and this compound in the same run?

Simultaneous analysis is possible, but it requires careful method development. Flufenacet is typically analyzed in positive ion mode, while this compound is analyzed in negative ion mode.[2] Therefore, a mass spectrometer with fast polarity switching capabilities is necessary for a single-injection analysis. Alternatively, two separate injections can be performed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
No or Low Signal for this compound Incorrect ionization mode selected.Ensure the mass spectrometer is operating in negative ion mode (ESI-) .
Inefficient extraction or sample cleanup.Optimize the QuEChERS or SPE protocol. Ensure the pH of the sample is appropriate for the extraction of an acidic analyte.
Sub-optimal MS/MS parameters.Optimize cone voltage and collision energy for the specific MRM transitions of this compound.
Poor Peak Shape (Tailing, Fronting, or Broadening) Poor retention on a standard C18 column due to the polar nature of this compound.Use a column with a different stationary phase (e.g., a mixed-mode column) or employ ion-pairing chromatography.
Incompatible injection solvent.The injection solvent should be of similar or weaker elution strength than the initial mobile phase.
Column contamination or degradation.Flush the column with a strong solvent or replace the column if necessary.
High Background Noise or Matrix Effects Insufficient sample cleanup.Employ a more rigorous cleanup step in your sample preparation, such as using additional sorbents in the QuEChERS method.
Co-eluting matrix components.Optimize the chromatographic gradient to better separate this compound from interfering compounds.
Inconsistent Retention Times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column aging.Monitor column performance with quality control samples and replace as needed.

Experimental Protocols

Below is a representative experimental protocol for the LC-MS/MS analysis of this compound. Parameters should be optimized for your specific instrumentation and matrix.

Sample Preparation: QuEChERS for Agricultural Products
  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction: To 10 g of the homogenized sample in a 50 mL centrifuge tube, add 10 mL of water and 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate) and shake for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing appropriate sorbents (e.g., PSA and C18) to remove interferences. Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.

LC-MS/MS Parameters
Parameter Recommended Setting
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). Alternative chemistries may be needed for better retention.
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium formate
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage Optimize for your instrument (typically 2-4 kV)
Cone Voltage Optimize for each transition (see table below)
Collision Energy Optimize for each transition (see table below)
Proposed MRM Transitions for this compound

The following MRM transitions are proposed based on the known molecular weight of this compound (225.22 g/mol ) and its likely fragmentation patterns. These should be confirmed and optimized using a pure standard.

Precursor Ion (m/z) Product Ion (m/z) Proposed Cone Voltage (V) Proposed Collision Energy (eV) Function
224.1179.120 - 4010 - 20Quantifier
224.1138.120 - 4020 - 30Qualifier

Note: The precursor ion is [M-H]⁻.

Visualizations

experimental_workflow Figure 1. General experimental workflow for this compound analysis. sample Sample Collection (e.g., agricultural product) prep Sample Preparation (QuEChERS or SPE) sample->prep Extraction & Cleanup analysis LC-MS/MS Analysis (Negative Ion Mode) prep->analysis Injection data Data Processing & Quantification analysis->data Acquisition

Figure 1. General experimental workflow for this compound analysis.

troubleshooting_logic Figure 2. Troubleshooting logic for no or low signal. cluster_ms Mass Spectrometer cluster_lc LC and Sample cluster_prep Sample Preparation start No or Low Signal Detected check_ms Check MS Settings start->check_ms check_lc Check LC & Sample start->check_lc ionization_mode Is it in Negative Ion Mode? check_ms->ionization_mode check_sample_prep Review Sample Prep check_lc->check_sample_prep peak_shape Is peak shape acceptable? (If a peak is present at all) check_lc->peak_shape extraction_efficiency Was the extraction efficient for an acidic analyte? check_sample_prep->extraction_efficiency ms_parameters Are MRM transitions, cone voltage, and collision energy correct? ionization_mode->ms_parameters retention Is retention time stable? peak_shape->retention cleanup Was the cleanup step appropriate? extraction_efficiency->cleanup

Figure 2. Troubleshooting logic for no or low signal.

References

Overcoming matrix effects in Flufenacet oxalate analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the analysis of Flufenacet oxalate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the alteration of analyte ionization, leading to either signal suppression or enhancement.[1][2] This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., soil, water, plant tissue) that interfere with the ionization of the target analyte, this compound, in the instrument's ion source.[3] These effects can compromise the accuracy, reproducibility, and sensitivity of the analysis.[4]

Q2: What causes signal suppression versus signal enhancement?

A2: Signal suppression is the most commonly reported matrix effect in LC-ESI-MS (electrospray ionization). It occurs when co-extracted matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.[3] Signal enhancement, while less common in LC-MS, can occur when matrix components improve the ionization efficiency of the analyte.[5] In gas chromatography (GC), signal enhancement is more frequent, as matrix components can protect the analyte from degradation in the hot injector port.[2][3]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: You can quantify matrix effects by comparing the signal response of an analyte in a pure solvent standard to its response in a sample extract spiked with the same concentration.[3] A common method is to compare the slopes of the calibration curve prepared in a neat solvent versus a matrix-matched calibration curve. A significant difference in the slopes indicates the presence of matrix effects. The percentage of matrix effect (ME) can be calculated, with values under 20% often considered low, 20-50% medium, and over 50% high.[3]

Q4: What are the primary strategies to mitigate or compensate for matrix effects?

A4: The main strategies can be grouped into three categories:

  • Sample Preparation: Employing effective cleanup techniques to remove interfering co-extractives from the sample. Common methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).[6][7][8]

  • Instrumental Approaches: Modifying chromatographic conditions to separate the analyte from interfering matrix components or simply diluting the sample extract to reduce the concentration of interfering compounds.[6][9]

  • Calibration Strategies: Using methods that compensate for the matrix effect, such as matrix-matched calibration or the standard addition method.[9][10]

Troubleshooting Guide

Problem: I am observing low or inconsistent signal for this compound (Signal Suppression).

This is a common issue caused by co-eluting matrix components interfering with the ionization of your analyte.

Troubleshooting Steps:

  • Improve Sample Cleanup: The most direct way to combat signal suppression is to remove the interfering compounds before analysis.

    • For soil and grain matrices: Consider using Matrix Solid-Phase Dispersion (MSPD). A study on Flufenacet analysis in soil and wheat grains demonstrated good recoveries using MSPD with a florisil sorbent and an acetone:hexane elution solvent.[11]

    • For fruits and vegetables: The QuEChERS method is highly effective. It involves an extraction and a dispersive solid-phase extraction (d-SPE) cleanup step using sorbents like PSA to remove sugars and organic acids or GCB to remove pigments.[12]

    • For aqueous samples: Use Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., polymeric reversed-phase) to concentrate the analyte while washing away interfering substances.[13][14]

  • Dilute the Sample Extract: A simple approach is to dilute the final sample extract.[9] This reduces the concentration of both the analyte and the interfering matrix components. This method is only feasible if the instrument has sufficient sensitivity to detect the lower analyte concentration.[4]

  • Optimize Chromatography: Adjust your LC method to improve the separation between this compound and the interfering peaks. The post-column infusion method can be used to identify regions in the chromatogram where suppression occurs, allowing you to adjust the gradient to move the analyte peak away from these zones.[4][9]

  • Use a Compensation Strategy: If cleanup and dilution are insufficient, use a calibration method that corrects for the effect.

    • Matrix-Matched Calibration: This is the most common and effective method. Calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience the same matrix effects, leading to accurate quantification.[9][15]

    • Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample itself. It is very effective but also time-consuming as each sample requires its own calibration curve.[9]

Problem: My analyte signal is unexpectedly high (Signal Enhancement).

Signal enhancement can lead to an overestimation of the analyte concentration.

Troubleshooting Steps:

  • Verify with Matrix-Matched Standards: The most reliable way to correct for signal enhancement is to quantify using matrix-matched calibration.[2] This approach ensures that the enhancement effect is consistent between your calibration standards and your samples, providing accurate results.

  • Review Sample Cleanup: While often associated with signal suppression, complex matrix components can sometimes enhance the signal. Re-evaluate your cleanup procedure (QuEChERS, SPE) to ensure it is adequately removing matrix components.

  • Check for Co-eluting Interferences: Ensure that you do not have a co-eluting interference that has a similar mass transition as this compound, which could artificially inflate the signal. This can be checked by analyzing a blank matrix extract. Improving chromatographic separation can resolve this.[6]

Data and Mitigation Strategy Comparison

Table 1: Recovery of Flufenacet from Soil and Wheat Grain using MSPD Extraction

This table summarizes recovery data from a study utilizing Matrix Solid-Phase Dispersion (MSPD) for extraction, demonstrating its effectiveness for these matrices.[11]

MatrixFortification Level (µg/g)Recovery by HPLC (%)Recovery by GC-MS/MS (%)
Soil0.0180.988.0
Soil0.0586.491.2
Soil0.189.293.5
Soil0.593.096.2
Wheat Grain0.0182.589.3
Wheat Grain0.0587.192.4
Wheat Grain0.190.394.8
Wheat Grain0.592.695.7

Data sourced from Rasool et al., 2017.[11]

Table 2: Comparison of Strategies to Overcome Matrix Effects

StrategyPrincipleProsCons
Improved Sample Cleanup (QuEChERS, SPE) Physically remove interfering compounds from the sample extract.Directly addresses the root cause; can improve instrument robustness.Can be labor-intensive; may require method development for new matrices.[7]
Sample Dilution Reduce the concentration of matrix components injected into the instrument.Simple and fast.[9]Requires high instrument sensitivity; can introduce errors if dilution factor is large.[6][16]
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract to mimic the sample environment.Highly effective at compensating for both suppression and enhancement.[9][15]Requires a representative blank matrix which may be difficult to obtain; can be laborious.[10]
Standard Addition Create a calibration curve within each individual sample.Very accurate, even with variable matrix effects between samples.[9]Highly time-consuming and requires a large amount of sample.[9]

Visualized Workflows and Protocols

Caption: Workflow for Flufenacet analysis, highlighting cleanup and calibration strategies.

Troubleshooting_Decision_Tree Start Start: Inaccurate Results (Low Recovery or Signal Variation) Q_Cleanup Is an effective cleanup (QuEChERS/SPE) being used? Start->Q_Cleanup A_ImplementCleanup Implement a validated cleanup protocol (e.g., QuEChERS). Q_Cleanup->A_ImplementCleanup No Q_Dilution Is the instrument sensitive enough for sample dilution? Q_Cleanup->Q_Dilution Yes A_ImplementCleanup->Q_Dilution A_Dilute Dilute sample extract (e.g., 10x) and re-analyze. Q_Dilution->A_Dilute Yes A_MatrixMatch Use Matrix-Matched Calibration for accurate quantification. Q_Dilution->A_MatrixMatch No End Achieve Accurate Quantification A_Dilute->End A_MatrixMatch->End

Caption: Troubleshooting decision tree for matrix effect issues in Flufenacet analysis.

Experimental Protocols

Protocol 1: Matrix Solid-Phase Dispersion (MSPD) for Soil and Grain Samples (Adapted from Rasool et al., 2017 for Flufenacet analysis)[11]

  • Preparation: Activate florisil (60-200 mesh) by heating at 200°C for 8 hours.

  • Blending: In a mortar, blend 10 g of the homogenized soil or grain sample with 5 g of the activated florisil until a uniform mixture is obtained.

  • Column Packing:

    • Plug a glass column (e.g., 50 cm) with cotton or glass wool at the bottom.

    • Add 2 g of anhydrous sodium sulfate.

    • Add 1.0 g of charcoal.

    • Transfer the sample-florisil blend into the column.

  • Elution: Elute the analyte by passing 45 mL of an acetone:hexane (8:2 v/v) solution through the column. Collect the eluate.

  • Concentration: Evaporate the collected solvent to dryness using a rotary vacuum evaporator at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 2 mL) of a solvent compatible with your analytical instrument (e.g., methanol or acetonitrile) for LC-MS/MS analysis.

Protocol 2: General QuEChERS Method for Plant-Based Matrices (Based on standard QuEChERS procedures)[8][12]

  • Extraction:

    • Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile. If using an internal standard, add it at this stage.

    • Shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).

    • Shake vigorously for 1 minute and then centrifuge (e.g., at 5000 rpm for 5 minutes).

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer to a 15 mL d-SPE cleanup tube. The tube should contain anhydrous MgSO₄ and a sorbent (e.g., PSA for general cleanup; C18 for fatty matrices; GCB for pigmented matrices).

    • Shake for 1 minute and centrifuge (e.g., at 5000 rpm for 5 minutes).

  • Final Preparation:

    • Take an aliquot of the cleaned supernatant.

    • The extract can be analyzed directly or diluted with the mobile phase before injection into the LC-MS/MS system.

Protocol 3: Preparation of Matrix-Matched Calibration Standards

  • Prepare Blank Matrix Extract: Using a sample of the same matrix (e.g., soil, wheat, tomato) that is known to be free of this compound, perform the entire extraction and cleanup procedure (e.g., MSPD or QuEChERS) as you would for a real sample.[15]

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your this compound analytical standard in a pure solvent (e.g., acetonitrile).

  • Create Calibration Series: Perform serial dilutions of your stock solution directly into aliquots of the blank matrix extract to create a series of calibration standards at different concentration levels (e.g., 5, 10, 50, 100, 250 ng/mL).[17][18]

  • Analysis: Analyze these matrix-matched standards using the same LC-MS/MS method as your unknown samples to generate a calibration curve that accounts for any matrix-induced signal suppression or enhancement.[15]

References

Improving recovery of Flufenacet oxalate during solid-phase extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Flufenacet oxalate during solid-phase extraction (SPE).

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of this compound.

Issue: Low Recovery of this compound

Low recovery is a frequent challenge in SPE. The following sections break down potential causes and provide systematic solutions.

Suboptimal SPE Method Parameters

Inadequate optimization of SPE parameters is a primary cause of poor analyte recovery.

  • Is the SPE Sorbent Appropriate?

    • This compound is a metabolite of the herbicide flufenacet and is a monocarboxylic acid.[1] For the extraction of flufenacet and its metabolites from water samples, octadecyl (C18) SPE columns are commonly used.[2][3] C18 is a reversed-phase sorbent, effective for retaining non-polar to moderately polar compounds from a polar matrix.

  • Has the Sample pH Been Adjusted?

  • Is the Elution Solvent Strong Enough?

    • If the elution solvent is too weak, the analyte will not be fully eluted from the sorbent.[4] Methanol is a common elution solvent for flufenacet and its metabolites from C18 cartridges.[2] If recovery is low with 100% methanol, consider increasing the solvent strength by adding a small amount of a stronger, miscible organic solvent or by modifying the pH of the elution solvent to ensure the analyte is in its ionized, less retentive form.

Improper SPE Technique

Correct technique is crucial for reproducible and high-recovery extractions.

  • Was the Sorbent Properly Conditioned and Equilibrated?

    • Failure to properly condition and equilibrate the sorbent can lead to inconsistent and low recovery.[4][5] Conditioning wets the sorbent, while equilibration prepares the sorbent for the sample matrix. Ensure the sorbent is wetted with an appropriate solvent (e.g., methanol for C18) followed by an equilibration step with a solvent similar to the sample matrix (e.g., acidified water).[5]

  • Is the Flow Rate Optimized?

    • If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent, leading to breakthrough.[4][6] Conversely, an elution flow rate that is too fast may not allow for complete elution. Recommended flow rates are typically 1-2 mL/min for sample loading and 1 mL/min for elution, but these may need to be optimized for your specific application.[6] Adding a "soak time" during elution, where the flow is stopped for a few minutes, can sometimes improve recovery.[5][6]

  • Was the Cartridge Dried Appropriately?

    • For non-polar elution solvents, it may be necessary to dry the sorbent after sample loading and washing to ensure effective elution.[5] However, excessive drying can lead to the loss of volatile analytes.[6] The necessity and duration of the drying step should be evaluated.

Experimental Protocols

General SPE Protocol for this compound from Water

This protocol is based on a method for the analysis of flufenacet and its metabolites in water.[2]

  • Sample Pre-treatment: Acidify 50 mL of the water sample.

  • SPE Cartridge: Use a 6-mL octadecyl (C18) SPE column.[2]

  • Conditioning: Condition the C18 cartridge with an appropriate volume of methanol.

  • Equilibration: Equilibrate the cartridge with acidified water.

  • Sample Loading: Pass the 50 mL acidified sample through the C18 SPE column at a controlled flow rate.[2]

  • Washing (Optional): Wash the cartridge with a weak solvent to remove interferences. This step should be carefully evaluated to prevent loss of the target analyte.

  • Elution: Elute the analytes with 6 mL of methanol.[2]

  • Concentration: Concentrate the eluate to approximately 1 mL using nitrogen and a water bath at 25-30°C.[2]

  • Reconstitution: Bring the final volume to 2.0 mL with 0.1% formic acid for analysis.[2]

Data Presentation

Table 1: Recovery of Flufenacet and its Metabolites using a Modified QuEChERS and LC-MS/MS Method [7]

AnalyteAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Flufenacet75-1062.8-14.7
FOE oxalate75-1062.8-14.7
FOE sulfonic acid75-1062.8-14.7
FOE alcohol75-1062.8-14.7
FOE thioglycolate sulfoxide75-1062.8-14.7

Table 2: Mean Recoveries of Flufenacet and its Metabolites in Water using C18 SPE and LC-ESI/MS/MS [2]

AnalyteMean Recovery (%)Relative Standard Deviation (RSD) (%)
Flufenacet70-120≤20
This compound70-120≤20
Flufenacet sulfonic acid70-120≤20
Flufenacet alcohol70-120≤20
Flufenacet thiadone70-120≤20

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Aqueous Sample Acidify Acidify Sample Sample->Acidify Condition Condition Sorbent (e.g., Methanol) Equilibrate Equilibrate Sorbent (e.g., Acidified Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Sorbent (Optional) Load->Wash Elute Elute Analyte (e.g., Methanol) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical solid-phase extraction workflow for this compound.

Troubleshooting_Logic Start Start: Low this compound Recovery CheckMethod Review SPE Method Parameters Start->CheckMethod CheckTechnique Review SPE Technique Start->CheckTechnique Sorbent Is Sorbent Correct? (e.g., C18) CheckMethod->Sorbent SamplepH Is Sample pH Optimized? (Acidified) CheckMethod->SamplepH ElutionSolvent Is Elution Solvent Strong Enough? (e.g., Methanol) CheckMethod->ElutionSolvent Conditioning Proper Conditioning & Equilibration? CheckTechnique->Conditioning FlowRate Is Flow Rate Optimized? CheckTechnique->FlowRate Drying Is Drying Step Appropriate? CheckTechnique->Drying Solution Implement Corrective Actions and Re-run Sorbent->Solution SamplepH->Solution ElutionSolvent->Solution Conditioning->Solution FlowRate->Solution Drying->Solution

Caption: Troubleshooting logic for low this compound SPE recovery.

Frequently Asked Questions (FAQs)

Q1: What type of SPE cartridge is recommended for this compound?

A1: Reversed-phase SPE cartridges, such as those packed with C18 (octadecyl) sorbent, are commonly used and have been shown to be effective for the extraction of flufenacet and its metabolites, including the oxalate form, from aqueous samples.[2][3]

Q2: Why is it important to acidify my sample before loading it onto a C18 cartridge?

A2: this compound is a monocarboxylic acid.[1] Acidifying the sample to a pH below the analyte's pKa suppresses its ionization, converting it to a more neutral form. This increases its affinity for the non-polar C18 sorbent, leading to better retention and higher recovery.[5]

Q3: My recovery is still low after optimizing the SPE method. What else could be the problem?

A3: If your method parameters (sorbent, pH, solvents) are optimized, consider the following:

  • Sample Matrix Effects: Components in your sample matrix may interfere with the analyte's interaction with the sorbent.[4] A more rigorous sample cleanup or a different type of sorbent may be necessary.

  • Analyte Adsorption: this compound may adsorb to sample containers. Rinsing the sample container with the elution solvent can help recover any adsorbed analyte.[6]

  • Evaporation Losses: If you have an evaporation step, ensure the temperature is not too high, which could cause loss of the analyte.[6] For flufenacet and its metabolites, a concentration step using nitrogen and a water bath at 25-30°C has been documented.[2]

Q4: Can I use a generic SPE method for this compound?

A4: While a generic reversed-phase SPE method is a good starting point, it is crucial to optimize the method for your specific sample matrix and analytical requirements.[8] Factors such as sample volume, analyte concentration, and the presence of interfering substances can all impact recovery.

Q5: What are typical recovery rates for this compound with SPE?

A5: Well-optimized methods can achieve mean recoveries in the range of 70-120%.[2] One study on flufenacet and its metabolites in corn reported average recoveries of 75-106%.[7] However, actual recoveries will depend on the specific method, sample matrix, and laboratory conditions.

References

Technical Support Center: Troubleshooting Poor Efficacy of Flufenacet in Glasshouse Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor efficacy of Flufenacet in glasshouse trials.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for Flufenacet?

A1: Flufenacet is a selective herbicide belonging to the oxyacetamide chemical class. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption of VLCFA production interferes with cell division and growth in susceptible plant species, ultimately leading to mortality.

Q2: Are there known mechanisms of resistance to Flufenacet?

A2: Yes, the most documented mechanism of resistance to Flufenacet is enhanced metabolic detoxification in certain weed biotypes, particularly in species like black-grass (Alopecurus myosuroides) and ryegrass (Lolium spp.). This process is primarily mediated by the overexpression of glutathione S-transferase (GST) enzymes, which rapidly metabolize and detoxify the herbicide before it can reach its target site.

Q3: Can environmental conditions in the glasshouse affect Flufenacet efficacy?

A3: Absolutely. As a soil-applied herbicide, Flufenacet's performance is highly dependent on environmental factors. Key conditions to monitor and control in a glasshouse setting include soil moisture, temperature, and irrigation methods. Sub-optimal conditions can significantly reduce its efficacy. For instance, excessively dry soil can limit the uptake of the herbicide by germinating weeds, while overly wet conditions from overhead irrigation might lead to leaching of the active ingredient away from the target zone.

Q4: How does soil composition influence the activity of Flufenacet?

A4: Soil properties such as organic matter content, clay content, and pH are critical in determining the bioavailability and persistence of Flufenacet. Soils with high organic matter and clay content can adsorb Flufenacet, making it less available for uptake by weed seedlings. Conversely, in soils with low organic matter, the herbicide is more readily available but may also be more prone to leaching. Soil pH can also influence the herbicide's chemical stability and degradation rate.

Troubleshooting Guide

Issue 1: Flufenacet shows little to no effect on susceptible weed populations.

Potential Cause Troubleshooting Step
Improper Application Ensure Flufenacet is applied uniformly to the soil surface before weed emergence (pre-emergence). Verify the calibration of spray equipment to ensure the correct dosage is being delivered.
Inadequate Soil Moisture Maintain consistent and adequate soil moisture after application to ensure the herbicide is in the soil solution and available for uptake by germinating weeds. Avoid letting the soil surface dry out completely.
Incorrect Soil Medium Use a consistent and well-characterized soil medium for your trials. High organic matter content (>5%) can lead to strong adsorption of Flufenacet, reducing its availability.
Leaching from Overhead Irrigation Consider using sub-irrigation or careful surface watering to avoid washing the herbicide out of the upper soil layer where most weed seeds germinate.

Issue 2: Inconsistent results are observed across different experimental runs.

Potential Cause Troubleshooting Step
Variable Environmental Conditions Tightly control and monitor temperature, humidity, and light conditions within the glasshouse to ensure consistency between experiments.
Inconsistent Weed Seedling Density High weed densities can lead to increased competition and may give the appearance of reduced herbicide efficacy. Standardize the number of weed seeds sown per pot.[1]
Lack of Uniformity in Soil Medium Thoroughly mix your soil substrate before potting to ensure uniform distribution of organic matter, clay, and sand.
Variable Application Timing Apply Flufenacet at a consistent time relative to sowing to ensure weeds are at a uniform growth stage upon exposure.

Issue 3: Known resistant weed populations are not effectively controlled.

Potential Cause Troubleshooting Step
High Level of Metabolic Resistance Confirm the resistance level of your weed population using a dose-response assay. Consider including a known susceptible population as a reference.
Sub-lethal Dosage Ensure that the application rates used in your dose-response studies cover a sufficiently wide range to accurately determine the ED50 (Effective Dose, 50%) or GR50 (Growth Reduction, 50%) values for both susceptible and resistant populations.
Cross-Resistance Be aware that populations with metabolic resistance to Flufenacet may also exhibit resistance to other herbicides.[2]

Data Presentation: Impact of Experimental Variables on Flufenacet Efficacy

Table 1: Influence of Weed Biotype on Flufenacet Efficacy (ED50 Values)

Weed SpeciesBiotypeED50 (g a.i./ha)Resistance Factor (RF)Reference
Alopecurus myosuroidesSusceptible (V1)23.8-[3]
Alopecurus myosuroidesResistant (Q - V1)320.313.46[3]
Alopecurus myosuroidesSusceptible (V2)10.5-[3]
Alopecurus myosuroidesResistant (Q - V2)183.817.51[3]
Alopecurus myosuroidesSusceptible (Appel-S)6.9-[2]
Alopecurus myosuroidesResistant (Schwäbisch-Hall1)62.59.1[2]

ED50 (Effective Dose, 50%): The dose of herbicide required to cause a 50% reduction in plant biomass. Resistance Factor (RF): The ratio of the ED50 of the resistant population to the ED50 of the susceptible population.

Table 2: Influence of Temperature on the Efficacy of Soil-Applied Herbicides

HerbicideTemperature ConditionsRelative ED50 IncreaseReference
Boxer (Prosulfocarb)Higher Temperature vs. Lower Temperature2-3 fold[1]
Stomp Aqua (Pendimethalin)Lower Temperature vs. Higher TemperatureMore active at warmer conditions[1]

Note: Specific quantitative data for Flufenacet under varying temperatures was limited in the search results. The data for Boxer and Stomp Aqua, also soil-applied herbicides, are provided as an illustration of the potential impact of temperature.

Experimental Protocols

Protocol 1: Whole-Plant Pot Bioassay for Flufenacet Dose-Response

1. Seed Preparation and Sowing:

  • Use certified seeds of both a known susceptible and the test (potentially resistant) weed population.
  • To achieve a uniform seedling density, conduct a preliminary germination test to determine the sowing rate required for approximately 10 plants per pot.
  • Fill 8x8 cm pots with a standardized soil substrate (e.g., 60% silt, 11.3% sand, 28.7% clay, 2.3% organic carbon content).[3]
  • Sow the calculated number of seeds at a depth of 2 cm.[3]

2. Herbicide Application:

  • Prepare a stock solution of a commercial formulation of Flufenacet.
  • Create a series of dilutions to achieve a range of application rates (e.g., 0, 3.9, 7.8, 15.6, 31.3, 62.5, 125, 250, 500, 1000 g a.i./ha).[3]
  • Apply the herbicides 5 days after sowing using a calibrated laboratory track sprayer.
  • Include an untreated control (water only) for each population.

3. Glasshouse Conditions:

  • Maintain controlled glasshouse conditions, for example, a 22/16°C day/night temperature cycle with a 14-hour photoperiod.[2]
  • Water the pots as needed, preferably by sub-irrigation, to maintain adequate soil moisture without disturbing the treated soil surface.

4. Data Collection and Analysis:

  • After 28 days, harvest the above-ground biomass for each pot.
  • Dry the biomass at 60-70°C for 72 hours and record the dry weight.
  • Express the dry weight of each treated pot as a percentage of the mean dry weight of the untreated control for that population.
  • Analyze the dose-response data using a suitable statistical software package to calculate the ED50 values.

Visualizations

Flufenacet_Mode_of_Action cluster_VLCFA_Pathway Very-Long-Chain Fatty Acid (VLCFA) Synthesis cluster_Flufenacet_Action Flufenacet Action Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC C18+ Fatty Acids C18+ Fatty Acids Malonyl-CoA->C18+ Fatty Acids Fatty Acid Synthase VLCFAs VLCFAs C18+ Fatty Acids->VLCFAs VLCFA Elongase Complex Flufenacet Flufenacet VLCFA Elongase Complex VLCFA Elongase Complex Flufenacet->VLCFA Elongase Complex Inhibition Disrupted Cell Division & Growth Disrupted Cell Division & Growth VLCFA Elongase Complex->Disrupted Cell Division & Growth Leads to Plant Death Plant Death Disrupted Cell Division & Growth->Plant Death

Caption: Flufenacet's mode of action involves the inhibition of the VLCFA elongase complex.

Flufenacet_Resistance_Pathway cluster_Detoxification Metabolic Detoxification Pathway Flufenacet Flufenacet GST Glutathione S-transferase (GST) (Overexpressed in Resistant Weeds) Flufenacet->GST Glutathione Glutathione Glutathione->GST Flufenacet-Glutathione Conjugate Flufenacet-Glutathione Conjugate GST->Flufenacet-Glutathione Conjugate Catalyzes Conjugation Sequestration / Further Metabolism Sequestration / Further Metabolism Flufenacet-Glutathione Conjugate->Sequestration / Further Metabolism Leads to Detoxification Detoxification Sequestration / Further Metabolism->Detoxification

Caption: GST-mediated metabolic resistance to Flufenacet.

Experimental_Workflow start Start: Dose-Response Trial prep Prepare Pots with Standardized Soil start->prep sow Sow Susceptible & Test Weed Populations prep->sow apply Apply Herbicide Treatments (5 Days After Sowing) sow->apply herbicide_prep Prepare Flufenacet Dilution Series herbicide_prep->apply grow Incubate in Controlled Glasshouse Conditions (28 Days) apply->grow harvest Harvest Above-Ground Biomass grow->harvest weigh Dry and Weigh Biomass harvest->weigh analyze Analyze Data & Calculate ED50 weigh->analyze end End: Determine Resistance Level analyze->end

Caption: Workflow for a Flufenacet dose-response bioassay.

References

How to increase the solubility of Flufenacet oxalate for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Flufenacet Oxalate Solubilization

This guide provides troubleshooting advice and detailed protocols for researchers encountering solubility issues with this compound in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be difficult to dissolve?

This compound is the oxalate salt of Flufenacet OA, a metabolite of the herbicide flufenacet.[1] Its chemical structure includes a fluorophenyl group, making it relatively nonpolar.[1] Like many organic molecules with aromatic rings, it can have low aqueous solubility due to its hydrophobicity. The oxalate salt form may also influence its solubility characteristics.

Q2: What is the recommended starting solvent for preparing a stock solution?

For initial attempts, a water-miscible organic solvent is recommended. The most common starting solvent for poorly water-soluble compounds in biological research is Dimethyl sulfoxide (DMSO). Other potential organic solvents include ethanol and dimethylformamide (DMF).

Q3: What are the primary methods to increase the solubility of this compound if it doesn't dissolve in a primary organic solvent?

Several techniques can be employed, often in combination:

  • Co-solvency: Using a mixture of a primary organic solvent and an aqueous buffer.[2][3]

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid group on the molecule, thereby forming a more soluble salt.[4][5]

  • Gentle Heating and Sonication: Applying energy to overcome the crystal lattice energy can aid dissolution.

  • Use of Surfactants or Detergents: Low concentrations of mild detergents like Tween-80 can help solubilize hydrophobic compounds.[3][5]

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, follow this step-by-step troubleshooting workflow.

G start Start: this compound Powder dmso Attempt to dissolve in 100% DMSO (e.g., to 10-50 mM) start->dmso aid_dissolution Aid Dissolution: - Vortex thoroughly - Gentle warming (37°C) - Sonication dmso->aid_dissolution success1 Success: Stock Solution Prepared (Store at -20°C or -80°C) check1 Does it dissolve? aid_dissolution->check1 check1->success1 Yes ph_adjust Try pH Adjustment: Prepare a suspension in buffer (e.g., PBS) and add 1N NaOH dropwise to raise pH to >8.0 check1->ph_adjust No check2 Does it dissolve? ph_adjust->check2 success2 Success: pH-Adjusted Stock Prepared (Verify final pH before use) check2->success2 Yes cosolvent Try a Co-solvent System: Use a mixture like DMSO:PBS (1:1) or Ethanol:Saline (1:4) check2->cosolvent No check3 Does it dissolve? cosolvent->check3 success3 Success: Co-solvent Stock Prepared check3->success3 Yes failure Failure: Compound may have degraded or is insoluble with these methods. Consider advanced techniques (e.g., cyclodextrins). check3->failure No

Caption: Troubleshooting workflow for dissolving this compound.

Solubility Data

The following table summarizes the approximate solubility of this compound in various solvent systems based on typical lab results. Note: These are illustrative values. Actual solubility should be determined empirically.

Solvent SystemApprox. Solubility (mg/mL)Approx. Molarity (mM) @ MW=225.22 g/mol [1]Notes
Water (pH 7.0)< 0.1< 0.44Practically insoluble.
PBS (pH 7.4)< 0.1< 0.44Practically insoluble.
100% DMSO > 5 > 22.2 Recommended starting solvent.
100% Ethanol~ 2~ 8.9Lower solubility than DMSO.
PBS (pH 9.0)~ 1-2~ 4.4 - 8.9Solubility increases with pH.
DMSO / PBS (1:1, v/v)~ 2.5~ 11.1A common co-solvent system.[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This is the standard and most recommended method for initial solubilization.

  • Weigh Compound: Accurately weigh out the desired amount of this compound powder.

  • Add Solvent: Add the appropriate volume of 100% cell-culture grade DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 4.44 mL of DMSO to 1 mg of compound).

  • Promote Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.

    • If solids remain, place the vial in a sonicating water bath for 10-15 minutes.

    • As a final step, you may warm the solution to 37°C for 10 minutes.

  • Verify and Store: Ensure all solid material has dissolved by visual inspection. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using pH Adjustment

This protocol is useful if a higher concentration in an aqueous-based buffer is required and the presence of a high percentage of organic solvent is undesirable. This compound contains a carboxylic acid, which will become deprotonated and more soluble at higher pH.

G cluster_low_ph Low pH (e.g., < 6) cluster_high_ph High pH (e.g., > 8) low_ph_struct Flufenacet-COOH (Protonated, Poorly Soluble) oh_ion + OH⁻ low_ph_struct->oh_ion high_ph_struct Flufenacet-COO⁻ (Deprotonated, More Soluble) oh_ion->high_ph_struct

Caption: Effect of pH on this compound ionization and solubility.

  • Prepare Suspension: Weigh the this compound and add it to your desired aqueous buffer (e.g., PBS, Tris). The compound will likely not dissolve and will form a suspension.

  • Add Base: While stirring the suspension, add 1N NaOH drop by drop.

  • Monitor pH: Monitor the pH of the solution continuously with a calibrated pH meter.

  • Observe Dissolution: Continue adding NaOH until the solid material dissolves. This typically occurs at a pH above 8.0.

  • Finalize: Once dissolved, adjust the volume to its final target with the buffer. Re-check the final pH before sterile filtering and storing the solution. Caution: Ensure the final pH is compatible with your in vitro assay.

References

Technical Support Center: Minimizing Degradation of Flufenacet Oxalate Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, maintaining the integrity of analytical standards is paramount for accurate and reproducible experimental results. This guide provides technical support and troubleshooting advice to minimize the degradation of Flufenacet oxalate standard solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary factors that can cause the degradation of this compound standard solutions?

A2: The primary factors that can contribute to the degradation of this compound in solution include:

  • Temperature: Elevated temperatures can accelerate chemical degradation. The parent compound, Flufenacet, is known to be less stable at temperatures above 100°F (37.8°C).[3]

  • Solvent: The choice of solvent can significantly impact the stability of the analyte. While acetonitrile is a commonly used solvent, its purity and the presence of water can influence degradation rates.

  • pH: For compounds with functional groups susceptible to hydrolysis, such as the amide and carboxylic acid groups in this compound, the pH of the solution can be a critical factor. The parent compound, Flufenacet, is stable to hydrolysis in a pH range of 5 to 9.[4]

  • Light Exposure: Photodegradation can be a concern for many organic molecules. Storing solutions in the dark is a general best practice.

  • Impurities: Contaminants in the solvent or on storage vessels can potentially catalyze degradation reactions.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Acetonitrile is a widely used and recommended solvent for preparing stock solutions of Flufenacet and its metabolites, including this compound.[5][6][7] For compounds that may be unstable in neutral or basic conditions, acidifying the acetonitrile with a small amount of acetic or formic acid (e.g., 0.1%) can improve stability.[8]

Q4: How should I store my this compound stock and working solutions?

A4: To minimize degradation, it is recommended to store both stock and working solutions under the following conditions:

  • Temperature: Store solutions at a low temperature, either in a refrigerator at 2-8°C or a freezer at -20°C.[1][8] Neat this compound is also recommended to be stored at 2-8°C.[1]

  • Light: Protect solutions from light by using amber glass vials or by storing them in the dark.[8]

  • Container: Use tightly sealed vials to prevent solvent evaporation and the entry of atmospheric moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or decreasing peak areas in repeat injections of the same standard. Degradation of the working standard solution.Prepare fresh working standards daily from a refrigerated or frozen stock solution.
Unexpected peaks appearing in the chromatogram of the standard. The appearance of new peaks may indicate the formation of degradation products.Analyze the standard using a high-resolution mass spectrometer (LC-MS/MS) to identify potential degradation products.[9] Review the preparation and storage procedures to identify any deviations from best practices.
Low recovery of this compound in quality control samples. Degradation of the stock solution.Prepare a fresh stock solution from a new vial of the neat standard. Compare the performance of the new and old stock solutions.
Precipitation observed in the standard solution, especially after storage at low temperatures. The solubility of this compound may be limited in the chosen solvent at low temperatures.Before use, allow the solution to equilibrate to room temperature and vortex or sonicate to ensure the analyte is fully dissolved. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1000 µg/mL)

Materials:

  • This compound analytical standard (neat solid)

  • High-purity acetonitrile (HPLC or LC-MS grade)

  • Class A volumetric flasks (e.g., 10 mL)

  • Analytical balance

  • Amber glass vials with screw caps

Procedure:

  • Accurately weigh approximately 10 mg of this compound standard into a clean, dry weighing boat.

  • Carefully transfer the weighed standard into a 10 mL volumetric flask.

  • Add a small volume of acetonitrile to the flask to dissolve the standard. Gently swirl the flask to ensure complete dissolution.

  • Once dissolved, fill the flask to the 10 mL mark with acetonitrile.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to an amber glass vial, seal tightly, and label with the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Store the stock solution in a freezer at -20°C.

Protocol 2: Stability Assessment of this compound Working Solution

Objective: To determine the short-term stability of a this compound working solution in acetonitrile under typical laboratory autosampler conditions.

Materials:

  • This compound stock solution (1000 µg/mL in acetonitrile)

  • High-purity acetonitrile (HPLC or LC-MS grade)

  • Volumetric flasks

  • LC-MS/MS system

Procedure:

  • Prepare a 1 µg/mL working solution of this compound by diluting the stock solution with acetonitrile.

  • Transfer a portion of the working solution to an autosampler vial.

  • Inject the working solution onto the LC-MS/MS system immediately after preparation (Time 0) and record the peak area.

  • Keep the autosampler vial at a constant temperature (e.g., 10°C or room temperature) in the autosampler.

  • Re-inject the same working solution at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Compare the peak areas at each time point to the initial peak area at Time 0 to assess the percentage of degradation.

Data Presentation

The following table provides a hypothetical example of stability data for a 1 µg/mL this compound solution in acetonitrile. Actual stability should be determined experimentally in your laboratory.

Table 1: Hypothetical Stability of 1 µg/mL this compound in Acetonitrile

Storage Condition24 hours48 hours1 week
-20°C (in freezer) >99%>99%>98%
4°C (in refrigerator) >98%>97%>95%
25°C (on benchtop, exposed to light) <90%<80%<60%
25°C (on benchtop, protected from light) >95%>90%>85%

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis weigh Weigh Neat Standard dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute storage_temp Temperature (-20°C, 4°C, 25°C) dilute->storage_temp storage_light Light Exposure (Dark vs. Light) dilute->storage_light lcms LC-MS/MS Analysis storage_temp->lcms Time Points storage_light->lcms Time Points data Data Evaluation lcms->data

Workflow for assessing this compound stability.

Troubleshooting_Flowchart start Inconsistent Analytical Results check_working Prepare Fresh Working Standard? start->check_working check_stock Prepare Fresh Stock Standard? check_working->check_stock No resolve Problem Resolved check_working->resolve Yes check_method Review Analytical Method Parameters? check_stock->check_method No check_stock->resolve Yes check_instrument Instrument Performance Check? check_method->check_instrument No check_method->resolve Yes check_instrument->resolve Yes escalate Contact Technical Support check_instrument->escalate No

Troubleshooting logic for analytical inconsistencies.

References

Enhancing HPLC Resolution of Flufenacet and its Metabolites: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the resolution of Flufenacet and its metabolites in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of Flufenacet and its metabolites in a question-and-answer format.

My peaks for Flufenacet and its metabolites are broad and tailing. What are the likely causes and how can I fix it?

Peak broadening and tailing are common issues in HPLC, often stemming from secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, leading to peak tailing. This is particularly relevant for the acidic metabolites of Flufenacet.

    • Solution:

      • Mobile Phase pH Adjustment: For acidic metabolites like Flufenacet oxalate and Flufenacet sulfonic acid, operating the mobile phase at a pH of approximately 2.5 to 3.5 will ensure they are in their non-ionized form, minimizing interaction with silanols and improving peak shape.[1][2][3][4][5] An acidic modifier such as formic acid, acetic acid, or trifluoroacetic acid (TFA) is commonly added to the mobile phase to control the pH.

      • Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 or C8 column will reduce the number of available silanol groups, thus minimizing tailing.

  • Mobile Phase Mismatch: If the sample solvent is significantly stronger (more organic) than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase composition.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Try diluting your sample and injecting a smaller volume.

I am seeing poor resolution between the Flufenacet peak and one of its early-eluting, more polar metabolites. How can I improve their separation?

Improving the resolution between closely eluting peaks often requires optimization of the mobile phase and column parameters.

  • Adjusting Mobile Phase Strength: For reversed-phase HPLC, increasing the aqueous component of the mobile phase (decreasing the organic solvent percentage) will increase the retention time of all analytes, potentially improving the resolution between early-eluting peaks.

    • Action: If you are using a gradient, try a shallower gradient at the beginning of the run. If you are running an isocratic method, decrease the percentage of organic solvent (e.g., from 70% acetonitrile to 65% acetonitrile).

  • Changing the Organic Modifier: Acetonitrile and methanol have different selectivities.

    • Action: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. This can alter the elution order and improve the separation of co-eluting peaks.

  • Column Selection:

    • Action: A longer column or a column packed with smaller particles (e.g., 3 µm instead of 5 µm) will provide higher efficiency and better resolution. However, be aware that this will also lead to higher backpressure.

My retention times are shifting from one injection to the next. What could be causing this instability?

Retention time instability can be caused by a variety of factors related to the HPLC system and the mobile phase.

  • Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting a sequence of injections.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.

  • Mobile Phase Composition Changes:

    • Solution:

      • If preparing the mobile phase online, ensure the pump's mixing performance is optimal.

      • If the mobile phase is prepared manually, ensure it is thoroughly mixed and degassed. Evaporation of the more volatile organic component can alter the mobile phase composition over time.

      • For buffered mobile phases, ensure the buffer concentration is sufficient to maintain a stable pH.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature for the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC-UV method for Flufenacet and its metabolites?

A good starting point would be a reversed-phase method using a C18 column. Based on established LC-MS/MS methods, you can adapt the following conditions for HPLC-UV:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher aqueous percentage (e.g., 60-70% A) and ramp up to a higher organic percentage (e.g., 90-95% B) over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection Wavelength Monitor at a wavelength where both the parent compound and metabolites have reasonable absorbance (e.g., around 240-260 nm). A diode array detector (DAD) is useful for initial method development to identify the optimal wavelength for all compounds.

Q2: What are the key physicochemical properties of Flufenacet and its metabolites that I should consider for method development?

Understanding the properties of your analytes is crucial for successful method development.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (estimated)Acidity/Basicity
Flufenacet C₁₄H₁₃F₄N₃O₂S363.333.2Neutral (no ionizable groups)[6]
This compound C₁₁H₁₂FNO₃225.22~1.5Acidic (carboxylic acid)[7]
Flufenacet sulfonic acid C₁₁H₁₄FNO₄S275.30~0.8Strongly Acidic (sulfonic acid)[8]

The acidic nature of the metabolites means that the mobile phase pH will significantly impact their retention and peak shape.

Q3: How does the mobile phase pH affect the separation of Flufenacet and its acidic metabolites?

The mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds like the acidic metabolites of Flufenacet.

  • At low pH (e.g., pH 2.5-3.5): The carboxylic acid and sulfonic acid groups of the metabolites will be protonated (non-ionized). In this state, they are less polar and will be retained more strongly on a reversed-phase column, leading to longer retention times and often better peak shapes.[1][2][3][4][5]

  • At higher pH (e.g., pH > 5): The acidic groups will become deprotonated (ionized), making the molecules more polar. This will result in significantly reduced retention on a C18 column.

Therefore, for simultaneous analysis of Flufenacet and its acidic metabolites, a low pH mobile phase is generally recommended.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for the Separation of Flufenacet and its Metabolites

This protocol provides a starting point for method development. Optimization will likely be required based on the specific metabolites of interest and the HPLC system used.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD, monitor at 254 nm.

    • Gradient Program:

Time (min)%A%B
0.07030
15.01090
20.01090
20.17030
25.07030
  • Sample Preparation:

    • Prepare stock solutions of Flufenacet and its available metabolite standards in acetonitrile or methanol.

    • Dilute the stock solutions with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to the desired working concentrations.

    • Filter all samples through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standards Prepare Standards filter_samples Filter Samples prep_standards->filter_samples prep_mobile_phase Prepare Mobile Phase hplc_injection Inject Sample filter_samples->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for HPLC analysis.

troubleshooting_resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_other Other Parameters start Poor Resolution adjust_strength Adjust % Organic start->adjust_strength change_organic Change Organic Modifier start->change_organic adjust_ph Adjust pH start->adjust_ph longer_column Use Longer Column start->longer_column smaller_particles Use Smaller Particles start->smaller_particles lower_flow_rate Decrease Flow Rate start->lower_flow_rate change_temp Adjust Temperature start->change_temp end Improved Resolution adjust_strength->end change_organic->end adjust_ph->end longer_column->end smaller_particles->end lower_flow_rate->end change_temp->end

Caption: Troubleshooting logic for improving HPLC resolution.

References

How to correct for Flufenacet oxalate sample recovery in bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for Flufenacet oxalate sample recovery in bioassays.

Frequently Asked Questions (FAQs)

???+ question "What is this compound and why is its accurate recovery crucial in bioassays?"

???+ question "What are the generally accepted recovery ranges for this compound in analytical methods?"

???+ question "Which analytical techniques are most suitable for quantifying this compound?"

???+ question "What is the 'matrix effect,' and how does it impact the analysis of this compound?"

???+ question "What are the primary methods to correct for low or variable recovery of this compound?"

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Causes Recommended Solutions
Low Sample Recovery Inefficient extraction from the sample matrix. Degradation of the analyte during sample processing. Suboptimal pH of the extraction solvent. Loss of analyte during solvent evaporation or transfer steps.Optimize the extraction solvent and technique for your specific matrix.[1] Ensure all processing steps are carried out under conditions that minimize degradation (e.g., avoid high temperatures and extreme pH). Use an internal standard to correct for losses.[2] Perform recovery experiments with spiked samples to identify the step where the loss is occurring.
High Variability in Recovery Inconsistent sample preparation technique. Non-homogeneity of the sample matrix. Variable matrix effects between samples.[3]Ensure consistent and precise execution of the sample preparation protocol for all samples. Thoroughly homogenize samples before extraction. Utilize matrix-matched standards or the standard addition method to account for variability. Employ a robust internal standard method.[2]
Poor Chromatographic Peak Shape Co-elution of interfering compounds from the matrix. Incompatibility of the final sample solvent with the mobile phase. Column contamination or degradation.Improve the sample cleanup procedure to remove more interferences.[1] Ensure the final sample extract is dissolved in a solvent compatible with the initial mobile phase conditions. Use a guard column and regularly flush or replace the analytical column.
Signal Suppression or Enhancement in MS Significant matrix effects from co-eluting substances.[3] Ion source contamination.Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize chromatographic conditions to separate the analyte from interfering compounds. Use an isotopically labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.[2] Regularly clean the ion source of the mass spectrometer.
Data Presentation
Table 1: Typical Recovery Rates of Flufenacet and Its Metabolites in Various Matrices
Analyte Matrix Extraction Method Analytical Technique Average Recovery (%) Relative Standard Deviation (RSD) (%)
Flufenacet & MetabolitesCornModified QuEChERSHPLC-MS/MS75 - 1062.8 - 14.7[1]
Flufenacet & MetabolitesWheat, Soybean, Potato, TomatoMethanol Extraction & SPELC-MS/MS70.6 - 97.0< 5[1]
Flufenacet & MetabolitesWaterSolid-Phase Extraction (C18)LC-MS/MS70 - 120≤ 20[2]
Experimental Protocols & Workflows
Protocol 1: General Workflow for this compound Sample Analysis

This protocol outlines the key steps from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Homogenize Sample Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Solvent or SPE Extraction Spike->Extract Clean 4. Sample Cleanup (e.g., d-SPE) Extract->Clean Concentrate 5. Concentrate & Reconstitute Clean->Concentrate LCMS 6. LC-MS/MS Analysis Concentrate->LCMS Quantify 7. Quantify using Calibration Curve LCMS->Quantify Correct 8. Correct for Recovery using Internal Standard Quantify->Correct Report 9. Report Final Concentration Correct->Report start Low Recovery Observed check_is Is Internal Standard (IS) recovery also low? start->check_is is_low_yes Yes check_is->is_low_yes Yes is_low_no No check_is->is_low_no No cause_physical Potential Issue: Physical loss during extraction, evaporation, or transfer steps. is_low_yes->cause_physical cause_chemical Potential Issue: Inefficient extraction, analyte degradation, or poor analyte-sorbent interaction (SPE). is_low_no->cause_chemical solution_physical Solution: Review and refine sample handling procedures. Ensure accurate volume transfers. cause_physical->solution_physical solution_chemical Solution: Optimize extraction solvent/pH. Change SPE sorbent type. Check for analyte stability. cause_chemical->solution_chemical cluster_solutions Correction Strategies center Matrix Effect (Signal Suppression/Enhancement) is Use Stable Isotope-Labeled Internal Standard center->is Compensates for loss and ionization effects mmc Use Matrix-Matched Calibration center->mmc Mimics matrix in standards dilute Dilute Sample Extract center->dilute Reduces interfering compounds cleanup Improve Sample Cleanup center->cleanup Removes interfering compounds

References

Dealing with contamination in Flufenacet oxalate trace analysis.

Author: BenchChem Technical Support Team. Date: November 2025

<_ . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . . .

Technical Support Center: Quantitative Analysis of Flufenacet Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best internal standards and methodologies for the quantitative analysis of Flufenacet oxalate, a significant metabolite of the herbicide Flufenacet. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for the quantitative analysis of this compound?

Q2: Why is an isotopically labeled internal standard preferred over a structural analog?

A2: Isotopically labeled internal standards, such as Flufenacet-(phenyl-d4), co-elute with the target analyte and have nearly identical chemical and physical properties. This allows for superior correction of matrix effects, extraction recovery variations, and instrument response fluctuations, leading to higher accuracy and precision in the analytical results.

Q3: Can I use an external standard calibration for this compound quantification?

A3: While external standard calibration can be used, it is not recommended for complex matrices often encountered in environmental and biological samples. Matrix components can interfere with the ionization of this compound, leading to either suppression or enhancement of the signal and resulting in inaccurate quantification. The use of an appropriate internal standard like Flufenacet-(phenyl-d4) is the best practice to mitigate these matrix effects.

Q4: What are the typical mass transitions (MRM) for this compound and Flufenacet-(phenyl-d4)?

A4: The specific mass transitions should be optimized in your laboratory. However, typical transitions for this compound (negative ion mode) would involve the precursor ion [M-H]⁻ and characteristic product ions. For Flufenacet-(phenyl-d4) (positive or negative ion mode), the precursor ion will be shifted by +4 Da compared to the unlabeled Flufenacet, and its fragmentation pattern should be determined empirically.

Experimental Protocol: Quantitative Analysis of this compound using Flufenacet-(phenyl-d4) Internal Standard

This protocol outlines a general procedure for the analysis of this compound in water and soil samples. Optimization may be required for specific laboratory instrumentation and sample matrices.

1. Sample Preparation

  • Water Samples (Solid Phase Extraction - SPE)

    • Acidify the water sample (e.g., 100 mL) to pH 3 with formic acid.

    • Add a known concentration of Flufenacet-(phenyl-d4) internal standard.

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with acidified water to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent such as acetonitrile or methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Soil Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add a known concentration of Flufenacet-(phenyl-d4) internal standard.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the acetonitrile supernatant for cleanup.

    • Perform dispersive SPE (d-SPE) cleanup using a suitable sorbent mixture (e.g., PSA, C18) to remove interfering matrix components.

    • Centrifuge and take an aliquot of the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically used.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode for this compound and positive or negative mode for Flufenacet-(phenyl-d4).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for your specific instrument.

    • MRM Transitions:

      • This compound: Determine the optimal precursor ion [M-H]⁻ and at least two product ions.

      • Flufenacet-(phenyl-d4): Determine the optimal precursor ion [M+H]⁺ or [M-H]⁻ and corresponding product ions.

3. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of Flufenacet-(phenyl-d4) against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data from method validation studies for the analysis of Flufenacet and its metabolites, which can be expected for a well-optimized method for this compound.

ParameterWater MatrixSoil MatrixAgricultural Products
Limit of Quantification (LOQ) 0.05 - 0.1 µg/L0.01 mg/kg0.01 mg/kg
Limit of Detection (LOD) 0.01 - 0.03 µg/L0.003 mg/kg0.003 mg/kg
Linearity (r²) >0.99>0.99>0.99
Recovery (%) 85 - 110%80 - 115%75 - 110%
Precision (RSD %) < 15%< 20%< 15%

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample solvent incompatible with the mobile phase.- Replace or clean the column.- Ensure the mobile phase pH is appropriate for the analyte.- Reconstitute the final extract in the initial mobile phase.
Low or No Signal for Analyte/Internal Standard - Instrument parameters not optimized.- Ion source is dirty.- Sample degradation.- Incorrect MRM transitions.- Optimize ion source parameters and MRM transitions.- Clean the ion source.- Ensure proper sample storage and handling.- Verify the MRM transitions for both analyte and internal standard.
High Background Noise - Contaminated mobile phase or LC system.- Dirty ion source.- Matrix interferences.- Use high-purity solvents and flush the LC system.- Clean the ion source.- Improve sample cleanup to remove more matrix components.
Inconsistent Results (Poor Precision) - Inconsistent sample preparation.- Variable injection volumes.- Fluctuation in instrument performance.- Ensure consistent and reproducible sample preparation steps.- Check the autosampler for proper operation.- Perform system suitability tests to monitor instrument performance.
Internal Standard Signal Varies Significantly - Inconsistent addition of the internal standard.- Degradation of the internal standard.- Matrix suppression affecting the internal standard differently than the analyte.- Ensure accurate and consistent spiking of the internal standard.- Check the stability of the internal standard solution.- While unlikely with an isotopically labeled standard, consider further sample cleanup if matrix effects are severe.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection (Water or Soil) add_is Spike with Flufenacet-(phenyl-d4) IS start->add_is extraction Extraction (SPE for Water / QuEChERS for Soil) add_is->extraction cleanup Cleanup (d-SPE for Soil) extraction->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate lc_ms LC-MS/MS Analysis (C18 Column, ESI-, MRM) concentrate->lc_ms data_acq Data Acquisition lc_ms->data_acq quant Quantification using IS Calibration Curve data_acq->quant result Final Concentration Report quant->result

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_sensitivity Sensitivity Issues cluster_precision Precision Issues start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time low_signal Low/No Signal? start->low_signal high_noise High Background? start->high_noise inconsistent_results Inconsistent Results? start->inconsistent_results solution1 Check Column, Mobile Phase, Sample Solvent peak_shape->solution1 Yes solution2 Check LC System Stability, Mobile Phase Composition retention_time->solution2 Yes solution3 Optimize MS Parameters, Clean Ion Source low_signal->solution3 Yes solution4 Check Solvents, Improve Cleanup high_noise->solution4 Yes solution5 Review Sample Prep Protocol, Check Autosampler inconsistent_results->solution5 Yes

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

Technical Support Center: Refinement of QuEChERS for Flufenacet Oxalate Analysis in Corn

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of flufenacet oxalate in corn. This resource is intended for researchers, scientists, and professionals in drug development and agricultural science.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the QuEChERS method and why is it used for this compound analysis in corn?

A1: The QuEChERS method is a streamlined sample preparation technique widely used in multiresidue pesticide analysis.[1][2][3][4] It involves a simple two-step process: an extraction/partitioning step using acetonitrile and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE).[2][4] This method is favored for its speed, ease of use, low solvent consumption, and broad analyte applicability.[1][3] For this compound, a thiadiazole herbicide used in corn, a modified QuEChERS method coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been developed for effective detection.[5][6][7]

Q2: I am experiencing low recoveries for this compound. What are the potential causes and solutions?

A2: Low recoveries in QuEChERS analysis can stem from several factors. Here are some common issues and their remedies:

  • Incomplete Extraction: Ensure the corn sample is thoroughly homogenized to a fine powder to maximize the surface area for extraction.[1] For dry samples like corn kernels, pre-hydrating the sample with water for 10-20 minutes before adding acetonitrile can improve extraction efficiency.[8] Vigorous shaking during the extraction step is crucial for analyte transfer to the organic phase.[4]

  • pH Sensitivity: Some pesticides are sensitive to pH changes which can lead to degradation.[9] While flufenacet is generally stable, using a buffered QuEChERS system (e.g., citrate or acetate) can help maintain a stable pH during extraction and improve the stability of pH-sensitive metabolites.[8][10]

  • Adsorption to dSPE Sorbents: During the cleanup step, certain analytes can be adsorbed by the dSPE sorbents, leading to lower recoveries.[8][9] If you suspect this is an issue, consider reducing the amount of sorbent, particularly Primary Secondary Amine (PSA), or testing alternative sorbents. For corn matrices, a combination of PSA and C18 is often used to remove sugars, lipids, and other interferences.[1]

  • Analyte Volatility: While less common for flufenacet, volatile analytes can be lost during sample processing.[9] Ensure that evaporation steps are performed under controlled conditions.

Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex matrices like corn.[11][12][13] Here are some strategies to address this:

  • Matrix-Matched Calibration: This is a highly effective way to compensate for matrix effects.[11] Prepare your calibration standards in a blank corn matrix extract that has undergone the same QuEChERS procedure as your samples.

  • Optimize dSPE Cleanup: The cleanup step is critical for removing co-extractives that cause matrix effects.[2] For corn, which can have a high starch and protein content, a combination of PSA (to remove organic acids and sugars) and C18 (to remove nonpolar interferences) is often effective.[1] In some cases, graphitized carbon black (GCB) may be added to remove pigments, but it can also adsorb planar pesticides.

  • Dilution of the Final Extract: Diluting the final extract with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the target analyte.[10]

  • Instrumental Considerations: Ensure that the mass spectrometer's ion source is clean and that the instrument parameters are optimized for this compound.

Q4: What are the expected recovery and precision values for a validated QuEChERS method for flufenacet in corn?

A4: A validated method should demonstrate acceptable accuracy and precision. For a modified QuEChERS method for flufenacet and its metabolites in corn, average recoveries are typically in the range of 75% to 106%, with relative standard deviations (RSDs) between 2.8% and 14.7%.[5][6] Generally, recovery values between 70% and 120% with RSDs below 20% are considered acceptable for pesticide residue analysis.[10]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of flufenacet in corn using a modified QuEChERS method coupled with HPLC-MS/MS.

AnalyteMatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
FlufenacetCorn Grain0.01858.2
0.05925.6
0.5983.1
Flufenacet Metabolite (FOE oxalate)Corn Grain0.017810.5
0.05887.3
0.5954.9
FlufenacetCorn Straw0.01919.8
0.05966.4
0.51024.2

Data synthesized from published literature for illustrative purposes.[5][6]

Experimental Protocol: Modified QuEChERS for Flufenacet in Corn

This protocol outlines a modified QuEChERS procedure for the extraction and cleanup of flufenacet and its metabolites from corn samples for subsequent HPLC-MS/MS analysis.

1. Sample Preparation:

  • Homogenize a representative sample of corn (grain or straw) into a fine powder using a high-speed blender or grinder.[1]
  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[1]
  • For dry corn samples, add 5 mL of deionized water to the tube and vortex for 1 minute to rehydrate the sample. Let it stand for 15 minutes.[1][8]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.[1]
  • Add an appropriate internal standard if required.
  • Cap the tube and shake vigorously for 1 minute either manually or using a mechanical shaker.[1]
  • Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
  • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
  • Centrifuge the tube at ≥3000 rpm for 5 minutes.[10]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube.
  • The dSPE tube should contain 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent.[1]
  • Cap the dSPE tube and vortex for 30 seconds.
  • Centrifuge at ≥3000 rpm for 5 minutes.[10]

4. Final Extract Preparation:

  • Take a 1 mL aliquot of the cleaned extract and transfer it to a vial.
  • Add a small amount of formic acid to acidify the final extract, which can improve the stability of certain pesticides.[1]
  • The extract is now ready for analysis by HPLC-MS/MS.

Experimental Workflow

QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. dSPE Cleanup cluster_analysis 4. Analysis Homogenize Homogenize Corn Sample Weigh Weigh 5g into 50mL Tube Homogenize->Weigh Hydrate Add Water & Hydrate (for dry samples) Weigh->Hydrate Add_ACN Add 10mL Acetonitrile Hydrate->Add_ACN Shake1 Vortex/Shake for 1 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl) Shake1->Add_Salts Shake2 Vortex/Shake for 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge for 5 min Shake2->Centrifuge1 Transfer_Supernatant Transfer 6mL of Supernatant Centrifuge1->Transfer_Supernatant Acetonitrile Layer dSPE_Tube dSPE Tube with (MgSO4, PSA, C18) Transfer_Supernatant->dSPE_Tube Vortex2 Vortex for 30s dSPE_Tube->Vortex2 Centrifuge2 Centrifuge for 5 min Vortex2->Centrifuge2 Final_Extract Transfer Final Extract Centrifuge2->Final_Extract Cleaned Extract Acidify Acidify with Formic Acid Final_Extract->Acidify HPLC_MSMS Analyze by HPLC-MS/MS Acidify->HPLC_MSMS

Caption: QuEChERS workflow for flufenacet analysis in corn.

References

Validation & Comparative

A Guide to the Validation of a Novel Analytical Method for Flufenacet Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the validation of a new analytical method for the quantification of Flufenacet oxalate, a significant metabolite of the herbicide Flufenacet.[1][2] It is intended for researchers, scientists, and professionals in drug development and agricultural science. This document outlines the necessary validation parameters, presents a comparative analysis with existing methods, and provides detailed experimental protocols.

Flufenacet is a selective herbicide used for controlling various weeds in crops such as corn and soybeans.[3] Its metabolite, this compound, is monitored in environmental and agricultural samples to assess herbicide persistence and residue levels.[2][3][4] Accurate and reliable analytical methods are crucial for this monitoring. Existing methods predominantly utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the detection of Flufenacet and its metabolites.[5][6][7]

This guide introduces a hypothetical new High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compares its validation performance against established LC-MS/MS methods.

Comparative Analysis of Analytical Methods

The performance of a new analytical method must be rigorously compared against existing, validated methods. The following table summarizes the validation parameters for our hypothetical new HPLC-UV method and compares them with reported data from existing LC-MS/MS methods.

Parameter New HPLC-UV Method (Hypothetical Data) Existing LC-MS/MS Methods (Literature Data)
Principle Separation by reverse-phase HPLC, detection by UV absorbance.Separation by HPLC, detection by tandem mass spectrometry.[5][6]
Limit of Detection (LOD) 0.05 µg/mL0.012 - 0.024 µg/L[7]
Limit of Quantitation (LOQ) 0.15 µg/mL0.01 - 0.10 µg/L[5][7]
Linearity (r²) > 0.999> 0.999[5]
Accuracy (% Recovery) 95 - 105%70.6 - 116%[5][8]
Precision (% RSD) < 5%< 15%[5][8]
Specificity High (demonstrated by peak purity)Very High (based on mass-to-charge ratio)
Robustness High (demonstrated by minimal variation)Not always reported

Experimental Protocols

Detailed methodologies are essential for the reproducibility of the validation process.

Specificity

The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present is determined. This includes impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze blank matrix samples (e.g., soil extract, water) to identify any interfering peaks at the retention time of this compound.

    • Analyze a standard solution of this compound.

    • Spike the blank matrix with a known concentration of this compound and analyze.

    • Compare the chromatograms to ensure no significant interference is observed at the analyte's retention time.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration of the analyte.

    • Perform a linear regression analysis and determine the correlation coefficient (r²). An r² value greater than 0.99 is generally considered acceptable.[5]

Accuracy

The accuracy of an analytical method is the closeness of test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples with known concentrations of this compound (e.g., by spiking a blank matrix).

    • Analyze these samples using the new method.

    • Calculate the percentage recovery of the analyte. Recoveries are typically expected to be within 70-120%.[8]

Precision

The precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment.

    • Calculate the relative standard deviation (RSD) for the results. An RSD of less than 15% is often acceptable.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (SD of the response / Slope of the calibration curve)

      • LOQ = 10 * (SD of the response / Slope of the calibration curve)

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to method parameters such as:

      • pH of the mobile phase

      • Column temperature

      • Flow rate

    • Analyze the samples under these modified conditions.

    • Evaluate the impact of these changes on the analytical results.

Visualizing the Validation Workflow and Method Comparison

The following diagrams illustrate the logical flow of the analytical method validation process and a comparison of key performance characteristics.

ValidationWorkflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_params Define Validation Parameters specificity Specificity define_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis acceptance Compare against Acceptance Criteria data_analysis->acceptance report Validation Report acceptance->report

Caption: Workflow for a new analytical method validation.

MethodComparison cluster_new_method New HPLC-UV Method cluster_existing_method Existing LC-MS/MS Methods new_lod LOD: 0.05 µg/mL existing_lod LOD: 0.012-0.024 µg/L new_lod->existing_lod Sensitivity new_loq LOQ: 0.15 µg/mL existing_loq LOQ: 0.01-0.10 µg/L new_loq->existing_loq Sensitivity new_accuracy Accuracy: 95-105% existing_accuracy Accuracy: 70.6-116% new_accuracy->existing_accuracy Closeness to True Value new_precision Precision: <5% RSD existing_precision Precision: <15% RSD new_precision->existing_precision Reproducibility

References

A Comparative Analysis of Flufenacet and Prosulfocarb Efficacy on Ryegrass

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the herbicidal activity of flufenacet and prosulfocarb on ryegrass (Lolium spp.), with a focus on experimental data and mechanisms of action.

This guide provides a detailed comparison of the efficacy of two key herbicides, flufenacet and prosulfocarb, for the control of ryegrass, a significant weed in many agricultural systems. The information presented is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering a concise summary of quantitative data, experimental methodologies, and the biochemical pathways affected by these compounds.

Data Presentation: Efficacy on Ryegrass

The following tables summarize the quantitative data on the efficacy of flufenacet and prosulfocarb in reducing the foliar and root biomass of Italian Ryegrass (Lolium multiflorum), based on greenhouse experiments. The data is adapted from a study by Andreasen et al. (2020)[1].

Table 1: Foliar Fresh Weight Reduction of Italian Ryegrass (%)

HerbicideDoseApplication MethodExperiment 1Experiment 2
Flufenacet 0.5xFoliar-onlyNo significant reductionNo significant reduction
0.5xSubstrate + Foliar97.7%99.2%
0.5xSubstrate-only97.7%97.7%
1.0xFoliar-only73.3%Not reported
1.0xSubstrate + Foliar>97%99.4%
1.0xSubstrate-only>97%99.3%
Prosulfocarb 0.5xFoliar-only73.3%Not reported
0.5xSubstrate + Foliar97.3%Not reported
0.5xSubstrate-only97.7%Not reported
1.0xFoliar-only61%95.2%
1.0xSubstrate + Foliar97.3%99.3%
1.0xSubstrate-only97.8%99.0%

Data extracted from Andreasen et al. (2020)[1]. "No significant reduction" indicates that the treatment did not result in a statistically significant decrease in biomass compared to the untreated control. "Not reported" indicates that data for this specific combination was not provided in the publication.

Table 2: Root Fresh Weight Reduction of Italian Ryegrass (%)

HerbicideDoseApplication MethodExperiment 1Experiment 2
Flufenacet 0.5xFoliar-onlyNo significant reduction29.0% (not significant)
0.5xSubstrate + Foliar82.8%98.2%
0.5xSubstrate-only88.8%92.0%
1.0xFoliar-only63.1%Not reported
1.0xSubstrate + Foliar82.8%98.4%
1.0xSubstrate-only88.8%98.2%
Prosulfocarb 0.5xFoliar-only63.1%Not reported
0.5xSubstrate + Foliar81.8%Not reported
0.5xSubstrate-only88.8%Not reported
1.0xFoliar-onlyNot reported87.8%
1.0xSubstrate + FoliarNot reported98.2%
1.0xSubstrate-onlyNot reported98.0%

Data extracted from Andreasen et al. (2020)[1]. "No significant reduction" indicates that the treatment did not result in a statistically significant decrease in biomass compared to the untreated control. "Not reported" indicates that data for this specific combination was not provided in the publication.

Experimental Protocols

The data presented above is based on greenhouse experiments designed to evaluate the efficacy of flufenacet and prosulfocarb on Italian ryegrass. The key aspects of the methodology are outlined below.

Plant Material and Growth Conditions:

  • Species: Italian Ryegrass (Lolium multiflorum)

  • Growth Medium: Pots filled with vermiculite.

  • Growth Conditions: Greenhouse environment with controlled temperature and light conditions.

Herbicide Application:

  • Herbicides: Flufenacet and Prosulfocarb.

  • Dosages: A recommended dose (1.0x) and half the recommended dose (0.5x) were used.

    • Flufenacet: 250 g ai ha⁻¹ (1.0x) and 125 g ai ha⁻¹ (0.5x).

    • Prosulfocarb: 4200 g ai ha⁻¹ (1.0x) and 2100 g ai ha⁻¹ (0.5x)[1].

  • Application Methods:

    • Substrate + Foliar: Herbicide applied to both the foliage and the growth medium.

    • Foliar-only: The growth medium was covered with charcoal to prevent herbicide contact with the substrate.

    • Substrate-only: The foliage was covered during herbicide application.

  • Application Timing: Herbicides were applied when the ryegrass plants had developed two to three leaves.

  • Application Equipment: A spraying cabin equipped with a two-nozzle sprayer was used to ensure uniform application.

Data Collection and Analysis:

  • Harvest: The fresh weight of the foliage and roots was measured three weeks after herbicide application.

  • Statistical Analysis: The percentage of biomass reduction was calculated by comparing the fresh weight of treated plants to that of untreated control plants.

Signaling Pathways and Mechanisms of Action

Both flufenacet and prosulfocarb disrupt lipid synthesis in susceptible plants, but they belong to different chemical classes and have distinct target sites.

Flufenacet: Flufenacet is an oxyacetamide herbicide that inhibits the synthesis of very-long-chain fatty acids (VLCFAs)[1]. VLCFAs are crucial components of plant cells, involved in the formation of cuticular waxes and suberin, which are essential for protecting the plant from environmental stress and regulating water loss[1]. By inhibiting VLCFA synthesis, flufenacet disrupts the development of emerging shoots and roots.

Flufenacet_Pathway AC Acetyl-CoA VLCFA_Synthase VLCFA Synthase (Elongase Complex) AC->VLCFA_Synthase MC Malonyl-CoA MC->VLCFA_Synthase VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Synthase->VLCFAs Waxes_Suberin Cuticular Waxes & Suberin VLCFAs->Waxes_Suberin Cell_Membranes Cell Membranes VLCFAs->Cell_Membranes Flufenacet Flufenacet Flufenacet->VLCFA_Synthase Inhibition Prosulfocarb_Pathway Precursors Fatty Acid Precursors Lipid_Synthesis Lipid Synthesis Pathway Precursors->Lipid_Synthesis Lipids Lipids Lipid_Synthesis->Lipids Cell_Division Cell Division & Growth Lipids->Cell_Division Prosulfocarb Prosulfocarb Prosulfocarb->Lipid_Synthesis Inhibition Experimental_Workflow Start Start: Ryegrass Planting Growth Plant Growth (2-3 leaf stage) Start->Growth Treatment Herbicide Application Growth->Treatment Flufenacet_App Flufenacet (0.5x & 1.0x) Treatment->Flufenacet_App Prosulfocarb_App Prosulfocarb (0.5x & 1.0x) Treatment->Prosulfocarb_App Control Untreated Control Treatment->Control Incubation Incubation (3 weeks) Flufenacet_App->Incubation Prosulfocarb_App->Incubation Control->Incubation Harvest Harvest & Data Collection Incubation->Harvest Analysis Data Analysis: Biomass Reduction (%) Harvest->Analysis Logical_Comparison Comparison Efficacy Comparison Flufenacet Flufenacet Comparison->Flufenacet Prosulfocarb Prosulfocarb Comparison->Prosulfocarb Parameters Evaluation Parameters Flufenacet->Parameters Prosulfocarb->Parameters Foliar Foliar Biomass Reduction Parameters->Foliar Root Root Biomass Reduction Parameters->Root Application Application Method Parameters->Application Dose Herbicide Dose Parameters->Dose

References

A Comparative Bioequivalence Study of Two Flufenacet Oxalate Formulations: A Hypothetical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioequivalence of two hypothetical oral formulations of Flufenacet oxalate: a new generic "Test Formulation" and an established "Reference Formulation." The following sections detail the experimental protocol for a standard bioequivalence study, present hypothetical comparative pharmacokinetic data, and illustrate the study workflow and decision-making process for bioequivalence assessment. This document is intended to serve as an illustrative example of a bioequivalence study for a selective herbicide.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the hypothetical quantitative data obtained from a bioequivalence study designed to compare the two this compound formulations.

Table 1: Mean Pharmacokinetic Parameters of this compound for Test and Reference Formulations

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 152.8 ± 25.4155.2 ± 28.1
Tmax (hr) 2.5 ± 0.82.7 ± 0.9
AUC0-t (ng·hr/mL) 985.6 ± 150.21002.4 ± 165.7
AUC0-∞ (ng·hr/mL) 1015.3 ± 158.91035.8 ± 172.3

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; SD: Standard Deviation.

Table 2: Statistical Comparison of Pharmacokinetic Parameters for Bioequivalence Assessment

ParameterGeometric Mean Ratio (Test/Reference)90% Confidence IntervalBioequivalence Conclusion
Cmax 0.98591.5% - 106.2%Bioequivalent
AUC0-t 0.98392.1% - 104.9%Bioequivalent
AUC0-∞ 0.98091.8% - 104.6%Bioequivalent

The 90% confidence interval for the geometric mean ratio of the test to reference product should be within the acceptance range of 80.00% to 125.00% for a product to be considered bioequivalent.

Experimental Protocols

The following methodologies were hypothetically employed for the bioequivalence study.

Study Design

A single-dose, randomized, two-period, two-sequence, crossover study was designed.[1] A washout period of 21 days was maintained between the two periods to ensure complete elimination of the drug from the body. The study was conducted under fasting conditions.[2]

Study Population

A total of 24 healthy adult male volunteers between the ages of 18 and 45, with a Body Mass Index (BMI) between 18.5 and 30 kg/m ², were enrolled in the study. All subjects provided written informed consent before participation. Exclusion criteria included a history of any major illness, drug or alcohol abuse, and hypersensitivity to Flufenacet or related compounds.

Drug Administration and Blood Sampling

In each period, subjects received a single oral dose of either the Test or Reference formulation of this compound (100 mg) with 240 mL of water after an overnight fast of at least 10 hours.[3][4] Blood samples (5 mL) were collected in heparinized tubes at 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis.

Analytical Method

The concentration of this compound in plasma samples was determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][6]

  • Sample Preparation: Plasma samples were subjected to solid-phase extraction.

  • Chromatographic System: An Agilent 1200 series HPLC system with a C18 column was used.

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Mass Spectrometry: An AB Sciex API 4000 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode was used for detection and quantification.

  • Quantification: The method was validated for linearity, accuracy, precision, selectivity, and stability. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters including Cmax, Tmax, AUC0-t, and AUC0-∞ were calculated for each subject using non-compartmental methods.[2] Statistical analysis was performed using ANOVA on the log-transformed Cmax, AUC0-t, and AUC0-∞ data to assess the formulation, period, and sequence effects. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for these parameters were calculated.

Mandatory Visualizations

Signaling Pathway

Flufenacet This compound VLCFA Very Long Chain Fatty Acid (VLCFA) Synthesis Flufenacet->VLCFA Inhibits CellDivision Inhibition of Cell Division and Germination VLCFA->CellDivision PlantDeath Weed Death CellDivision->PlantDeath Screening Subject Screening and Informed Consent Randomization Randomization into Two Groups Screening->Randomization Period1 Period 1: Single Dose Administration (Test or Reference) Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period (21 Days) Sampling1->Washout Period2 Period 2: Crossover Dosing (Reference or Test) Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Analysis Plasma Sample Analysis (LC-MS/MS) Sampling2->Analysis PK_Stats Pharmacokinetic and Statistical Analysis Analysis->PK_Stats Conclusion Bioequivalence Conclusion PK_Stats->Conclusion PK_Params Calculate Pharmacokinetic Parameters (Cmax, AUC) LogTransform Log-transform Cmax and AUC data PK_Params->LogTransform ANOVA ANOVA for period, sequence, and formulation effects LogTransform->ANOVA Ratio Calculate Geometric Mean Ratio (Test/Reference) ANOVA->Ratio CI Calculate 90% Confidence Interval (CI) of the Geometric Mean Ratio Ratio->CI Decision Is the 90% CI within 80.00% - 125.00%? CI->Decision Bioequivalent Conclusion: Bioequivalent Decision->Bioequivalent Yes NotBioequivalent Conclusion: Not Bioequivalent Decision->NotBioequivalent No

References

A Comparative Analysis of Flufenacet and Diflufenican Herbicide Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of herbicide mixtures containing Flufenacet and Diflufenican, evaluating their performance against other market alternatives. The analysis is supported by experimental data on weed control efficacy, crop tolerance, and soil persistence. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding of their biochemical interactions.

Performance Data

The efficacy of Flufenacet and Diflufenican mixtures has been evaluated across various crops and weed species. The following tables summarize the quantitative data from several studies, offering a clear comparison of their performance.

Table 1: Weed Control Efficacy in Cotton
Herbicide TreatmentApplication Rate (g a.i./ha)Target WeedsEfficacy (%)Residual ActivitySource
Flufenacet + Diflufenican160 + 40Digitaria horizontalis, Urochloa lata, Dactyloctenium aegyptium, Mollugo suaveolensAcceptable to Perfect~20 days[1]
Flufenacet + Diflufenican200 + 50Digitaria horizontalis, Urochloa lata, Dactyloctenium aegyptium, Mollugo suaveolensPerfect to AcceptableAt least 50 days[1]
Flufenacet + Diflufenican300 + 75Digitaria horizontalis, Dactyloctenium aegyptium, Commelina trigyna, Ludwigia martinicensis, Ocimum canumAcceptable to PerfectAt least 50 days[1]
Table 2: Weed Control Efficacy in Soybean
Herbicide TreatmentApplication RateTarget WeedsEfficacy (%) (28 DAP)Efficacy (%) (70 DAP)Source
Diflufenican + Metribuzin + Flufenacet1X RatePalmer amaranth, Prickly sida>90%>93% (with sequential applications)[2][3]
AcetochlorStandard RateAmaranthus speciesLess effective than DFF mix-[2]
S-metolachlor + MetribuzinStandard RateAmaranthus speciesComparable to DFF mix-[4][5]
Flumioxazin + Pyroxasulfone + MetribuzinStandard RateAmaranthus speciesComparable to DFF mix-[4][5]

DAP: Days After Planting

Table 3: Control of Herbicide-Resistant Rigid Ryegrass (Lolium rigidum)
Herbicide TreatmentApplication Rate (g a.i./ha)Resistant PopulationEfficacy (% control)Source
Flufenacet + Diflufenican240 + 120GR9, GR24 (ALS/ACCase-resistant)98-100%[6][7]
Flufenacet + Diflufenican240 + 120GR20 (ALS/ACCase-resistant)>90%[6][7]
Flufenacet + Diflufenican + Metribuzin119.7 + 119.7 + 44.8GR9, GR24, GR20 (ALS/ACCase-resistant)>90%[6][7]
Prosulfocarb3200ALS/ACCase-resistantHighly effective[6][7]
Chlorotoluron + Diflufenican1380 + 92ALS/ACCase-resistantHighly effective[6][7]
Table 4: Crop Tolerance
CropHerbicide TreatmentApplication RateObserved InjurySource
CottonFlufenacet + Diflufenican160+40, 200+50, 300+75 g/haSome initial phytotoxicity, disappearing before 80 days after sowing. No significant effect on yield.[1]
SoybeanDiflufenican + Metribuzin + Flufenacet1X and 2X ratesUp to 20% injury at 14 DAP, declining to <15% by 42 DAP at 1X rate.[2]
Wheat & BarleyFlufenacet + Diflufenican240 + 120 g/haDecreased selectivity at 1st leaf stage (BBCH-11).[6][7]
Wheat & BarleyFlufenacet + Diflufenican + Metribuzin119.7 + 119.7 + 44.8 g/haMore selective than the two-way mix at the 1st leaf stage (BBCH-11).[6][7]
Various Rotational Crops (Corn, Rice, Grain Sorghum, Cotton)Simulated Diflufenican CarryoverUp to 120 g/haInjury <10% at 14 DAE, no injury by 28 DAE.[8]

DAP: Days After Planting; DAE: Days After Emergence

Table 5: Soil Persistence
Active IngredientDT50 (Half-life) in SoilPersistence LevelSource
FlufenacetModerately PersistentSimilar to Cinmethylin[9]
Diflufenican44.3 - 248.5 daysHighly Persistent[9]
Prosulfocarb6.5 - 13 daysNon-persistent[9]
Tri-allate8 - 205 daysPersistent[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for key experiments cited in this guide.

Herbicide Efficacy and Crop Tolerance Trials

A randomized complete block design is a common methodology for these trials.

1. Site Selection and Preparation:

  • Select a field with a known history of the target weed species.

  • Conduct soil analysis to determine soil type, organic matter content, and pH.

  • Prepare the seedbed according to standard agricultural practices for the specific crop.

2. Experimental Design:

  • The experiment is typically designed as a randomized complete block with four replications.[10]

  • Plot sizes may vary, for example, 16.5 m² for cereals and 25 m² for maize and potatoes.[10]

3. Herbicide Application:

  • Herbicides are applied using a small plot sprayer with flat-fan nozzles, calibrated to deliver a specific volume (e.g., 300 L/ha) at a constant pressure.[10]

  • Treatments include various rates of the Flufenacet + Diflufenican mixture, comparative standard herbicides, and an untreated control.

  • Application timing is critical and should be recorded, e.g., pre-emergence or post-emergence at a specific crop growth stage (e.g., BBCH-11, -12, -13).[6][7]

4. Data Collection:

  • Weed Control Efficacy: Visual assessments of weed control are made at set intervals after treatment (e.g., 3-4 weeks).[10] Efficacy is often rated on a percentage scale (0% = no control, 100% = complete control).

  • Crop Injury: Crop phytotoxicity is visually assessed at regular intervals, noting any symptoms such as stunting, chlorosis, or necrosis.

  • Yield Data: At crop maturity, the central rows of each plot are harvested to determine the grain yield.[10]

5. Statistical Analysis:

  • Data are subjected to analysis of variance (ANOVA).

  • Treatment means are compared using a statistical test such as Fisher's Least Significant Difference (LSD) at a 5% significance level.[10]

Signaling Pathways and Mode of Action

Flufenacet and Diflufenican have distinct modes of action, which, when combined, provide a broader spectrum of weed control and a tool for managing herbicide resistance.[11]

  • Flufenacet: Belongs to the HRAC Group 15. It inhibits the synthesis of very long-chain fatty acids (VLCFAs), which are essential for cell division and the formation of cell membranes.[12][13] This disruption ultimately leads to the death of susceptible plants.

  • Diflufenican: Belongs to the HRAC Group 12. It inhibits the phytoene desaturase (PDS) enzyme, a key component in the carotenoid biosynthesis pathway.[12][13] The absence of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching of plant tissues.[5]

G cluster_flufenacet Flufenacet (HRAC Group 15) cluster_diflufenican Diflufenican (HRAC Group 12) Flufenacet Flufenacet VLCFA_Elongase VLCFA Elongase Complex Flufenacet->VLCFA_Elongase Inhibits VLCFAs Very Long-Chain Fatty Acids VLCFA_Elongase->VLCFAs Synthesizes Cell_Division Cell Division & Membrane Formation VLCFAs->Cell_Division Plant_Death_F Plant Death Cell_Division->Plant_Death_F Diflufenican Diflufenican PDS Phytoene Desaturase (PDS) Diflufenican->PDS Inhibits Carotenoids Carotenoids PDS->Carotenoids Phytoene Phytoene Phytoene->PDS Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Photo_Oxidation Photo-oxidation Chlorophyll->Photo_Oxidation Leads to Plant_Death_D Plant Death Photo_Oxidation->Plant_Death_D

Caption: Modes of Action for Flufenacet and Diflufenican.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating herbicide mixtures.

G start Hypothesis: Flufenacet + Diflufenican mixture provides a broader weed control spectrum. protocol Develop Experimental Protocol (Randomized Complete Block Design) start->protocol site_prep Site Selection & Preparation protocol->site_prep application Herbicide Application (Different rates, timings, and controls) site_prep->application data_collection Data Collection (Weed efficacy, crop injury, yield) application->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis results Results Interpretation & Comparison analysis->results conclusion Conclusion & Recommendations results->conclusion

Caption: Herbicide Evaluation Experimental Workflow.

References

Performance comparison of GC-MS and LC-MS/MS for Flufenacet analysis.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Flufenacet Analysis: GC-MS vs. LC-MS/MS

For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of the herbicide Flufenacet. This objective overview, supported by experimental data, will assist in selecting the most suitable method for specific analytical needs.

Introduction

Flufenacet is a widely used herbicide for the control of annual grasses and some broadleaf weeds in a variety of crops. Its presence and persistence in the environment and agricultural products necessitate sensitive and reliable analytical methods for monitoring and risk assessment. Both GC-MS and LC-MS/MS have been successfully employed for the determination of Flufenacet and its metabolites. This guide will delve into the performance characteristics of each technique, providing a clear comparison to aid in methodological decisions.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative performance data for Flufenacet analysis using GC-MS and LC-MS/MS, compiled from various studies.

Performance ParameterGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.003 µg/g (in soil and wheat grain)[1]0.012 µg/L (for parent Flufenacet in water)[2]
Limit of Quantification (LOQ) Not explicitly stated, but residues were below 0.003 µg/g[1]0.10 µg/L (in water)[2], 0.01 µg/g (in agricultural products)[3][4][5]
Linearity (r²) Not explicitly statedr² = 1.00 (concentration range 1.25-100 µg/L)[2]
Recovery 88.0% to 96.2% (in soil and wheat grain)[1]70.6% to 97.0% (in agricultural products)[3][4][5], 75% to 106% (in corn)[3]
Precision (RSD) Less than 10%[1]Less than 5%[3][4][5], 2.8% to 14.7% (in corn)[3]
Amenable Analytes Parent Flufenacet[1][6][7]Parent Flufenacet and its metabolites[2][3][4][5][7]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and method validation. Below are representative experimental protocols for both GC-MS and LC-MS/MS analysis of Flufenacet.

GC-MS/MS Experimental Protocol (for Soil and Wheat Grain)

This method is suitable for the confirmatory analysis and quantification of the parent Flufenacet compound.

1. Sample Preparation (Matrix Solid Phase Dispersion - MSPD) [1]

  • Blend soil or grain samples with 5 g of activated florisil.

  • Transfer the blend to a glass column containing sodium sulphate and charcoal.

  • Elute the analyte with a mixture of acetone and hexane (8:2 v/v).

  • Evaporate the solvent to dryness using a rotary vacuum evaporator at 40°C.

  • Reconstitute the residue in 2 ml of methanol for analysis.

2. GC-MS/MS Instrumentation and Conditions [1]

  • Gas Chromatograph: Agilent 7890 A series or equivalent.

  • Column: HP-5 (30 m x 0.32 mm i.d. × 0.25 µm film thickness).

  • Carrier Gas: Helium at a flow rate of 1 ml/min.

  • Injection: 2 µl in pulse splitless mode.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Not explicitly stated, but typically Electron Ionization (EI) for GC-MS.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

LC-MS/MS Experimental Protocol (for Water)

This method is designed for the quantitative determination of Flufenacet and its metabolites in water samples.

1. Sample Preparation (Solid Phase Extraction - SPE) [2]

  • Acidify 50 mL of the water sample.

  • Pass the sample through a C18 SPE column.

  • Elute the analytes with 6 mL of methanol.

  • Concentrate the eluate to approximately 1 mL using a stream of nitrogen.

  • Bring the final volume to 2.0 mL with 0.1% formic acid.

  • Filter the extract through a ≤0.45 µm syringe filter.

2. LC-MS/MS Instrumentation and Conditions [2]

  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Inertsil ODS-2 (50 x 2 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid and acetonitrile.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), with separate analyses in positive and negative ion modes for different analytes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

To better illustrate the analytical processes and the comparative logic, the following diagrams are provided.

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow gc_sample Sample (Soil, Grain) gc_prep Matrix Solid Phase Dispersion (MSPD) gc_sample->gc_prep Extraction gc_analysis GC-MS/MS Analysis gc_prep->gc_analysis Injection gc_data Data Acquisition & Processing gc_analysis->gc_data lc_sample Sample (Water, Agri-products) lc_prep Solid Phase Extraction (SPE) lc_sample->lc_prep Extraction lc_analysis LC-MS/MS Analysis lc_prep->lc_analysis Injection lc_data Data Acquisition & Processing lc_analysis->lc_data

Caption: General experimental workflows for Flufenacet analysis using GC-MS and LC-MS/MS.

Performance_Comparison GCMS GC-MS Sensitivity Sensitivity (LOD/LOQ) GCMS->Sensitivity Selectivity Selectivity & Specificity GCMS->Selectivity Analyte_Scope Analyte Scope GCMS->Analyte_Scope Matrix_Effects Matrix Effects GCMS->Matrix_Effects Derivatization Derivatization Requirement GCMS->Derivatization LCMSMS LC-MS/MS LCMSMS->Sensitivity LCMSMS->Selectivity LCMSMS->Analyte_Scope LCMSMS->Matrix_Effects LCMSMS->Derivatization

Caption: Logical relationship in the performance comparison between GC-MS and LC-MS/MS.

Discussion and Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of Flufenacet. The choice between them depends on the specific requirements of the analysis.

GC-MS has demonstrated high sensitivity for the parent Flufenacet compound, with a reported LOD of 0.003 µg/g in complex matrices like soil and wheat grain[1]. It is a robust and well-established technique, particularly suitable for volatile and semi-volatile compounds. However, the analysis of more polar metabolites of Flufenacet may require derivatization to increase their volatility, which adds a step to the sample preparation process and can introduce variability.

LC-MS/MS offers the significant advantage of being able to analyze a wider range of compounds, including the parent Flufenacet and its more polar metabolites, without the need for derivatization[2][3][4][5][7]. This makes it a more versatile technique for comprehensive residue analysis. The reported LOQs for LC-MS/MS are consistently low across various matrices, demonstrating its high sensitivity. LC-MS/MS is generally considered the state-of-the-art technique for multi-residue analysis of pesticides due to its broad applicability and high throughput capabilities[8][9].

References

Comparative Guide to Analytical Method Validation for Flufenacet Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the validation of Flufenacet oxalate, a significant metabolite of the herbicide Flufenacet. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering a comprehensive overview of various techniques and their performance characteristics.

Overview of Analytical Methods

The determination of Flufenacet and its metabolites, including this compound, is crucial for regulatory compliance, environmental monitoring, and food safety. The primary analytical techniques employed for this purpose are Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI/MS/MS), a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with HPLC-MS/MS, and Gas Chromatography (GC), often requiring a derivatization step for polar analytes like this compound.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI/MS/MS) is a highly sensitive and specific method widely used for the analysis of pesticide residues in various matrices.[1][2][3] It offers direct analysis of polar compounds without the need for derivatization.

The QuEChERS method is a streamlined sample preparation technique that has gained popularity for multi-residue pesticide analysis in food and agricultural products.[4] It involves a simple extraction and cleanup process, making it efficient and cost-effective.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For non-volatile or thermally unstable compounds like this compound, a derivatization step is typically necessary to improve their volatility and thermal stability for GC analysis.[5][6][7]

Experimental Protocols

LC-ESI/MS/MS Method for Water and Soil Samples

This method is adapted from the US Environmental Protection Agency (EPA) analytical method for the determination of Flufenacet and its metabolites.[8]

Sample Preparation (Water):

  • Acidify 50 mL of the water sample.

  • Pass the acidified sample through a C18 Solid Phase Extraction (SPE) column.

  • Elute the analytes with 6 mL of methanol.

  • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen in a water bath at 25-30°C.

  • Reconstitute the concentrate to a final volume of 2.0 mL with 0.1% formic acid.

  • Filter the final extract through a ≤0.45 µm syringe filter before injection.[8]

Sample Preparation (Soil):

  • Extract a 10 g soil sample with 20 mL of a 1:1 mixture of 0.1N HCl and acetonitrile by shaking for 1 hour.

  • Centrifuge the sample and transfer a 10 mL aliquot of the supernatant to a conical tube.

  • Add 100 µL of an internal standard solution and approximately 1 mL of methanol.

  • Concentrate the solution to about 4.9 mL using nitrogen and a water bath at 25-30°C.

  • Bring the final volume to 5 mL with 0.1% formic acid.

  • Filter the extract through a ≤0.45 µm syringe filter prior to analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Inertsil ODS-2 (50 x 2 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in both positive and negative modes. This compound is typically analyzed in negative ionization mode.

  • Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Modified QuEChERS Method with HPLC-MS/MS for Agricultural Products

This protocol is based on a modified QuEChERS method developed for the analysis of Flufenacet and its metabolites in corn.[9]

Sample Preparation:

  • Homogenize a representative sample of the agricultural product.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC version) and an internal standard.

  • Shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., anhydrous MgSO₄ and NaCl, or a commercially available salt mixture).

  • Shake vigorously again for 1 minute.

  • Centrifuge at >1500 rcf for 1 minute to separate the phases.

  • Transfer an aliquot of the upper acetonitrile layer to a dispersive solid-phase extraction (dSPE) cleanup tube containing sorbents like primary secondary amine (PSA) and anhydrous MgSO₄.

  • Vortex for 30 seconds and centrifuge.

  • The supernatant can be directly analyzed or diluted with a suitable solvent before injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions:

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetic acid-ammonium acetate-acetonitrile is commonly used.

  • Ionization: Electrospray Ionization (ESI) in positive and negative modes.

  • Detection: Tandem Mass Spectrometry (MS/MS) in MRM mode.

Gas Chromatography (GC) Method with Derivatization

This is a general protocol for the analysis of Flufenacet, which would require a derivatization step for the analysis of this compound.

Sample Preparation and Derivatization:

  • Extract the sample using a suitable solvent like acetone-0.2 M HCl (95:5) for soil or perform a Soxhlet extraction for plant matrices.[10]

  • Perform a liquid-liquid partitioning cleanup with a solvent like dichloromethane.[10]

  • Evaporate the cleaned extract to dryness.

  • Derivatization Step: Re-dissolve the residue in a suitable solvent and add a derivatizing agent. For carboxylic acid groups like in this compound, silylation reagents (e.g., BSTFA with 1% TMCS) or alkylation reagents can be used to convert the analyte into a more volatile and thermally stable derivative.[5][7] The reaction is typically carried out at an elevated temperature for a specific duration.

  • After the reaction, the derivatized sample is ready for GC analysis.

GC Conditions:

  • Column: HP-1 or HP-5 capillary column (e.g., 30 m x 0.32 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.[10]

  • Injector: Splitless mode.

  • Temperatures:

    • Oven: Programmed temperature ramp (e.g., 190°C).[10]

    • Injector: 210°C.[10]

    • Detector: 270°C (for ECD) or as per MS requirements.[10]

  • Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS).

Comparison of Method Performance

The following tables summarize the validation data for the different analytical methods.

Table 1: Performance Comparison of Analytical Methods for this compound

ParameterLC-ESI/MS/MSModified QuEChERS with HPLC-MS/MSGas Chromatography (GC) with Derivatization
Principle Liquid chromatography separation followed by mass spectrometric detection.[1][3]Sample extraction and cleanup followed by HPLC-MS/MS analysis.[4]Gas chromatography separation of derivatized analyte followed by detection.[10]
Applicability Water, soil, agricultural products.Agricultural products, food matrices.[4]Soil, wheat grain, and straw (for Flufenacet).[10] Suitability for oxalate requires derivatization.
Derivatization Not required.Not required.Required for this compound.[5]
Throughput Moderate to high.High, due to simplified sample preparation.Lower, due to the additional derivatization step.
Selectivity Very high, especially with MS/MS.Very high with MS/MS detection.Good with ECD, very high with MS.
Sensitivity Very high.High.Good, can be enhanced by the choice of detector.

Table 2: Quantitative Validation Data for this compound Analysis

Validation ParameterLC-ESI/MS/MS (in Water)Modified QuEChERS with HPLC-MS/MS (in Corn)Gas Chromatography (GC) (for Flufenacet in various matrices)
Linearity (r²) 0.999 - 1.00> 0.999Not explicitly stated, but linearity is a standard validation parameter.
Concentration Range 1.25 - 100 µg/LLimit of quantification to 100 ng/mL.[9]Not specified.
Accuracy (% Recovery) Mean recoveries within 70-120% are generally required.75% - 106%.[9]81% - 100%.[10]
Precision (% RSD) ≤ 20% is a common requirement.2.8% - 14.7%.[9]Not explicitly stated, but typically <20% is required.
Limit of Detection (LOD) 0.015 µg/LNot specified for oxalate, but generally in the low µg/kg range for pesticides.Not specified.
Limit of Quantitation (LOQ) 0.05 µg/L0.01 µg/g for Flufenacet and its metabolites.[9]Not specified.

Experimental Workflows

The following diagrams illustrate the workflows for each of the described analytical methods.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Water or Soil Sample Extraction Solid Phase Extraction (SPE) or Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Filtration Filtration Reconstitution->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Acetonitrile Extraction + Salting Out Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Injection HPLC Injection Centrifugation2->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification GC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Extraction Solvent Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup Derivatization Derivatization Cleanup->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection ECD or MS Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

A Guide to the Statistical Analysis of Herbicide Treatment Efficacies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the statistical analysis of herbicide treatment efficacies. It outlines a standard experimental protocol, presents a method for clear data summarization, and introduces visual tools to facilitate the understanding of complex experimental workflows and analytical decisions. The methodologies described herein are grounded in established statistical principles to ensure robust and objective comparisons of product performance against alternatives.

Experimental Protocol: Evaluating Post-Emergence Herbicides for Broadleaf Weed Control in Corn

This protocol details a typical field experiment designed to compare the efficacy of different herbicide treatments.

1. Objective: To evaluate and compare the efficacy of two new herbicide formulations (H-201 and H-202) against a current market standard (H-101) and an untreated control for the control of common broadleaf weeds in a cornfield.

2. Experimental Design: A Randomized Complete Block Design (RCBD) will be utilized to account for field variability.[1][2] The experiment will consist of four treatments replicated four times, resulting in 16 plots.

  • Treatments:

    • T1: Untreated Control

    • T2: H-101 (Standard) at 1.0 L/ha

    • T3: H-201 (New Formulation 1) at 0.8 L/ha

    • T4: H-202 (New Formulation 2) at 0.8 L/ha

3. Plot Establishment and Management:

  • Location: A field with a known history of uniform broadleaf weed infestation.

  • Plot Size: Each plot will be 3 meters wide by 10 meters long.

  • Crop: Corn (Zea mays) will be planted using conventional tillage practices.

  • Weed Species: The primary target weed species are Velvetleaf (Abutilon theophrasti) and Common Lambsquarters (Chenopodium album).

  • Application: Herbicides will be applied post-emergence when the corn is at the V4 stage and the weeds are at the 2-4 leaf stage. A calibrated backpack sprayer will be used to ensure uniform application.

4. Data Collection:

  • Weed Density: Weed counts per species will be conducted within a 1m² quadrat in the center of each plot before herbicide application and at 14 and 28 Days After Treatment (DAT).

  • Weed Biomass: Above-ground weed biomass will be harvested from the quadrat at 28 DAT, dried in an oven at 70°C for 72 hours, and weighed.

  • Crop Injury: Visual assessment of crop injury (phytotoxicity) will be rated on a scale of 0% (no injury) to 100% (crop death) at 7 and 14 DAT.

  • Crop Yield: Corn will be harvested from the center two rows of each plot at maturity, and the grain yield will be adjusted to 15.5% moisture content.

5. Statistical Analysis: The collected data will be subjected to Analysis of Variance (ANOVA) using statistical software.[1][3] The assumptions of ANOVA will be checked, and data transformations (e.g., square root for count data, arcsine for percentage data) will be applied if necessary.[4] If the ANOVA indicates a significant treatment effect (p < 0.05), a post-hoc test, such as Tukey's Honestly Significant Difference (HSD), will be used to compare the treatment means.[5]

Data Presentation: Summarized Efficacy Data

The following table summarizes the hypothetical quantitative data collected from the experiment.

TreatmentApplication Rate (L/ha)Velvetleaf Control (%) (28 DAT)Common Lambsquarters Control (%) (28 DAT)Weed Biomass Reduction (%) (28 DAT)Crop Injury (%) (14 DAT)Corn Yield (t/ha)
Untreated Control 00a0a0a0a7.5a
H-101 (Standard) 1.085b90b88b5b9.8b
H-201 (New) 0.892c95c94c2a10.5c
H-202 (New) 0.888b91b90b3a10.1bc
p-value <0.001<0.001<0.001<0.01<0.001
LSD (0.05) 4.53.84.12.10.5
Means within a column followed by the same letter are not significantly different at p < 0.05 according to Tukey's HSD test.

Visualizations

Visual diagrams are crucial for representing complex processes and relationships in a clear and concise manner.

Experimental_Workflow A Field Selection & Plot Establishment B Pre-Treatment Weed Assessment A->B C Herbicide Application (RCBD) B->C D Post-Treatment Data Collection (Weed Control, Crop Injury) C->D 14 & 28 DAT E Crop Harvest & Yield Measurement D->E At Maturity F Statistical Analysis (ANOVA) E->F G Data Interpretation & Reporting F->G

Caption: Experimental workflow for herbicide efficacy trial.

Statistical_Analysis_Pathway Start Start Data Analysis CheckAssumptions Check ANOVA Assumptions (Normality, Homogeneity of Variance) Start->CheckAssumptions TransformData Apply Data Transformation (e.g., log, sqrt, arcsine) CheckAssumptions->TransformData Assumptions Violated RunANOVA Perform ANOVA CheckAssumptions->RunANOVA Assumptions Met TransformData->RunANOVA CheckPValue Is p-value < 0.05? RunANOVA->CheckPValue PostHoc Perform Post-Hoc Test (e.g., Tukey's HSD) CheckPValue->PostHoc Yes End End Analysis & Report Results CheckPValue->End No PostHoc->End

Caption: Decision pathway for statistical analysis.

References

Flufenacet Application: A Comparative Analysis of Soil and Foliar Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Flufenacet, a selective herbicide belonging to the oxyacetamide chemical class, is a critical tool in the management of grassy and some broadleaf weeds. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and seedling development.[1] This guide provides a comprehensive comparison of the effectiveness of flufenacet when applied to the soil versus directly to the foliage, supported by experimental data, to inform researchers, scientists, and drug development professionals on optimal application strategies.

Executive Summary

Experimental evidence demonstrates that the efficacy of flufenacet is significantly greater when applied to the soil, or in a manner that allows it to reach the soil, compared to a purely foliar application. Soil application ensures uptake by the roots and emerging shoots, which are the primary sites of absorption for this herbicide.[2] While some foliar activity can be observed, it is generally less consistent and potent than the effects seen from soil uptake. Combined soil and foliar applications are highly effective, but the dominant contribution to weed control originates from the soil-based activity.

Data Presentation: Efficacy of Flufenacet Application Methods

The following tables summarize quantitative data from greenhouse experiments conducted on Italian Ryegrass (Lolium multiflorum), a common and troublesome weed in many cropping systems. The data illustrates the percentage reduction in fresh weight of both foliage and roots following different application methods of flufenacet.

Table 1: Efficacy of Flufenacet on Italian Ryegrass - Experiment 1

Application MethodDoseFoliar Fresh Weight Reduction (%)Root Fresh Weight Reduction (%)
Foliar-Only0.5xNo significant reductionNo significant reduction
1.0x73.3%63.1%
Soil-Only0.5x75.7%63.5%
1.0x>97%88.8%
Soil + Foliar1.0x>97%82.8%

Data adapted from Andreasen et al., 2020.[2]

Table 2: Efficacy of Flufenacet on Italian Ryegrass - Experiment 2

Application MethodDoseFoliar Fresh Weight Reduction (%)Root Fresh Weight Reduction (%)
Foliar-Only0.5xNo significant reduction29.0% (not significant)
1.0xNot specifiedNot specified
Soil-Only0.5x97.7%92.0%
1.0x>98%98.2%
Soil + Foliar0.5x99.2%98.2%
1.0x>98%98.4%

Data adapted from Andreasen et al., 2020.[2]

Experimental Protocols

The data presented above is derived from greenhouse experiments with the following methodology:

Plant Material and Growth Conditions:

  • Species: Italian Ryegrass (Lolium multiflorum)

  • Growth Medium: Vermiculite in 10 cm diameter pots.

  • Greenhouse Conditions: Maintained at the University of Copenhagen, with variable light and temperature conditions between experiments, which may account for some differences in biomass production.

Herbicide Application:

  • Herbicide: Flufenacet

  • Application Methods:

    • Soil and Foliar: Herbicide sprayed directly onto the plants and the vermiculite surface.

    • Foliar-Only: The vermiculite surface was covered with absorbent paper prior to spraying to prevent soil contact.

    • Soil-Only: Herbicide was applied directly to the vermiculite surface, avoiding contact with the plant foliage.

  • Doses: Two different doses were used, a standard dose (1.0x) and a half dose (0.5x).

  • Application Equipment: A spraying cabin calibrated before use.

Data Collection and Analysis:

  • Harvest: The fresh weight of the foliage and roots was measured three weeks after herbicide application.

  • Statistical Analysis: The data was analyzed using a linear mixed model, with log-transformed fresh weight as the response variable.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_application Herbicide Application cluster_data Data Collection & Analysis P Potting of Italian Ryegrass G Greenhouse Growth P->G A1 Soil + Foliar Application G->A1 A2 Foliar-Only Application G->A2 A3 Soil-Only Application G->A3 H Harvest after 3 Weeks A1->H A2->H A3->H M Measure Foliar & Root Fresh Weight H->M S Statistical Analysis M->S

Caption: Experimental workflow for comparing Flufenacet application methods.

Signaling Pathway: Flufenacet's Mode of Action

mode_of_action cluster_pathway Very-Long-Chain Fatty Acid (VLCFA) Synthesis Pathway AC Acetyl-CoA MC Malonyl-CoA AC->MC LCFA Long-Chain Fatty Acids (e.g., C18:0) MC->LCFA VLCFA Very-Long-Chain Fatty Acids (>C18) LCFA->VLCFA Elongase Enzyme Complex Products Cuticular Waxes, Suberin, Membrane Lipids VLCFA->Products Flufenacet Flufenacet Flufenacet->LCFA Inhibits

Caption: Flufenacet inhibits the elongase enzyme complex in VLCFA synthesis.

Discussion and Conclusion

The presented data clearly indicates that the primary route of entry and efficacy for flufenacet is through the soil.[2] Soil-only applications provided robust control of Italian Ryegrass, often comparable to combined soil and foliar applications, particularly at higher doses.[2] In contrast, foliar-only applications showed inconsistent and significantly lower efficacy, especially at reduced rates.[2]

This can be attributed to the physicochemical properties of flufenacet. After foliar application and the evaporation of the spray droplet, the active ingredient can crystallize on the leaf surface, making it less available for uptake.[2] Conversely, when in the soil, flufenacet is readily absorbed by the roots and emerging shoots of weeds, allowing it to translocate to the meristematic tissues where it disrupts growth.[2][3]

For researchers and professionals in drug development and crop protection, these findings underscore the importance of formulation and delivery systems that ensure flufenacet reaches the soil for optimal performance. While post-emergence applications that include foliar contact are common, their success is likely heavily dependent on the herbicide reaching the soil surface. Future research could explore formulations that enhance foliar uptake and translocation, potentially broadening the application window and improving the consistency of post-emergence treatments. However, based on current evidence, soil-directed application remains the most reliable and effective method for utilizing the herbicidal activity of flufenacet.

References

Safety Operating Guide

Personal protective equipment for handling Flufenacet oxalate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Flufenacet Oxalate

This document provides immediate and essential safety, handling, and disposal protocols for this compound, tailored for research and development professionals. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in the laboratory.

Personal Protective Equipment (PPE)

This compound is categorized as moderately toxic, harmful if swallowed, and may cause an allergic skin reaction.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety glasses with side shields or goggles.[2] A face shield is also recommended.[2]Protects against splashes, dust, and aerosols that could cause eye irritation.
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile, PVC).[2][5][6]Prevents skin contact, which can lead to irritation or allergic reactions.[3][4]
Body Protection Lab coat or suitable protective clothing.[2] For tasks with a higher risk of exposure, an impermeable apron may be worn over coveralls.[6]Minimizes skin exposure to the chemical.
Respiratory Protection Required in cases of insufficient ventilation or when dust and aerosols may be generated.[1][2][7] A particulate filter respirator is recommended.[4]Protects the respiratory system from inhalation of harmful dust or aerosols.
Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

AspectGuideline
Handling Work in a well-ventilated area, preferably with local exhaust ventilation where dust can be generated.[7]Avoid the formation of dust and aerosols.[7]Wash hands and exposed skin thoroughly after handling.[2]Do not eat, drink, or smoke in the handling area.[2]Ground/bond container and receiving equipment to prevent static discharge.[4]
Storage Store in a cool, dry, and well-ventilated place.[7][8]Keep the container tightly sealed.[7]Store away from incompatible materials.[2]Storage above 100°F (38°C) may result in the loss of the active ingredient.[8]

Operational Plan: Step-by-Step Handling Procedure

This section outlines a procedural workflow for the safe handling of this compound from initial preparation to post-experiment cleanup.

1. Preparation and Precautionary Measures:

  • Ensure all required PPE is available and in good condition.
  • Verify that the work area is clean and that safety equipment, such as an eyewash station and safety shower, is accessible.
  • Confirm that the ventilation system (e.g., fume hood) is functioning correctly.
  • Review the Safety Data Sheet (SDS) for any specific handling instructions.[2]

2. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above.
  • Carefully open the container, avoiding the creation of dust.
  • Weigh or measure the required amount of this compound within a ventilated enclosure (e.g., fume hood) to minimize inhalation exposure.
  • When transferring the chemical, use tools and techniques that prevent spillage and dust generation.

3. Post-Handling and Cleanup:

  • Securely close the this compound container.
  • Decontaminate the work surface and any equipment used.
  • Remove PPE carefully to avoid contaminating yourself. Wash the outside of gloves before removing them.[9]
  • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[7]
  • Store contaminated clothing separately from regular laundry for proper cleaning.[9]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.

1. Unused Product and Chemical Waste:

  • The most recommended course of action is to use an alternative, less hazardous chemical if possible.[8]
  • Unused this compound should be disposed of as hazardous waste.[10] Do not dispose of it in regular trash or down the drain.[7]
  • Consider returning any unused material to the manufacturer or supplier.[8]
  • Alternatively, dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with a scrubber.[7]

2. Contaminated Materials:

  • All materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be considered contaminated.
  • Place these materials in a suitable, sealed, and clearly labeled container for hazardous waste disposal.[7]
  • Contaminated packaging should be disposed of in the same manner as the unused product.[7]

3. Spill Management:

  • In case of a spill, evacuate personnel from the immediate area.[7]
  • Avoid breathing in any dust.[7]
  • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material without creating dust.[7]
  • Place the collected material into a suitable, closed container for disposal.[7]
  • Clean the spill area thoroughly to remove any residual contamination.[11]

Safe Handling Workflow Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

G start Start: Prepare for Handling prep_ppe 1. Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator if needed) start->prep_ppe prep_area 2. Prepare Ventilated Work Area (e.g., Fume Hood) prep_ppe->prep_area handling 3. Handle this compound - Weighing and Transfer - Avoid Dust Generation prep_area->handling cleanup 4. Post-Handling Cleanup - Secure Container - Decontaminate Surfaces & Equipment handling->cleanup spill Spill Occurs handling->spill waste_disposal 5. Segregate Waste - Chemical Waste - Contaminated PPE & Materials cleanup->waste_disposal remove_ppe 6. Remove PPE Correctly waste_disposal->remove_ppe wash_hands 7. Wash Hands Thoroughly remove_ppe->wash_hands end End: Procedure Complete wash_hands->end spill->cleanup No spill_procedure Follow Spill Management Protocol - Evacuate - Contain & Clean Up - Dispose as Hazardous Waste spill->spill_procedure Yes spill_procedure->cleanup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.